Dibenzofuran 2-Oxoacetic Acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-dibenzofuran-2-yl-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-13(14(16)17)8-5-6-12-10(7-8)9-3-1-2-4-11(9)18-12/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKWDMHCKDMRKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dibenzofuran 2-oxoacetic acid synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Dibenzofuran-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Dibenzofuran Scaffold
Dibenzofuran is a robust heterocyclic organic compound, comprising two benzene rings fused to a central furan ring.[1] This structurally rigid and planar scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of biologically active molecules.[2] Dibenzofuran derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[3] The introduction of an oxoacetic acid moiety at the 2-position of the dibenzofuran core creates a molecule of significant interest. α-Keto acids are a class of compounds involved in crucial biological pathways, and their incorporation into a privileged scaffold like dibenzofuran yields a valuable building block for the synthesis of novel therapeutic agents.[4]
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of dibenzofuran-2-oxoacetic acid, designed to equip researchers with the practical knowledge required for its successful preparation and validation.
Part 1: A Validated Two-Step Synthesis of Dibenzofuran-2-oxoacetic Acid
The most reliable and efficient pathway to dibenzofuran-2-oxoacetic acid is a two-step process. This strategy hinges on an initial Friedel-Crafts acylation to install a necessary precursor group, followed by a selective oxidation to yield the target α-keto acid. This approach is favored for its high regioselectivity and the commercial availability of the starting materials.
-
Step 1: Friedel-Crafts Acylation of Dibenzofuran to 2-Acetyldibenzofuran. The foundational step is the electrophilic substitution of an acetyl group onto the dibenzofuran ring. The Friedel-Crafts acylation is the classic and most effective method for this transformation.[5] The reaction employs a Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from acetyl chloride.[5][6][7] The electronic properties of the dibenzofuran system preferentially direct this electrophilic attack to the electron-rich 2-position, ensuring high regioselectivity and minimizing the formation of unwanted isomers.[5]
-
Step 2: Oxidation of 2-Acetyldibenzofuran. The second step involves the oxidation of the methyl ketone of 2-acetyldibenzofuran to the desired α-oxoacetic acid. Selenium dioxide (SeO₂) is a classic and highly effective reagent for this specific transformation, reliably converting an activated methyl group adjacent to a carbonyl into a new carbonyl group, thus forming the α-keto acid structure.
The complete synthetic workflow is visualized below.
Sources
An In-depth Technical Guide to Dibenzofuran 2-oxoacetic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Dibenzofuran Scaffold and the Versatility of the 2-Oxoacetic Acid Moiety
Dibenzofuran 2-oxoacetic acid (C₁₄H₈O₄, Molecular Weight: 240.21 g/mol ) is a specialized organic compound that holds considerable promise in the fields of medicinal chemistry and materials science.[1] The core of this molecule is the dibenzofuran ring system, a privileged structure in drug discovery. This tricyclic heterocycle, consisting of two benzene rings fused to a central furan ring, is a key component in numerous biologically active compounds.[1] The dibenzofuran scaffold is particularly prominent in the design of kinase inhibitors, which are at the forefront of targeted cancer therapies.[1]
The true synthetic versatility of Dibenzofuran 2-oxoacetic acid lies in its 2-oxoacetic acid functional group. This α-keto acid moiety serves as a highly reactive handle for a variety of chemical transformations, enabling the straightforward synthesis of diverse derivatives.[1] The reactivity of this group allows for the efficient generation of amides, esters, and other functionalized molecules, which is invaluable for constructing chemical libraries for structure-activity relationship (SAR) studies in drug development.[1] This guide provides a comprehensive overview of the known and extrapolated chemical and physical properties of Dibenzofuran 2-oxoacetic acid, a detailed protocol for its synthesis, and a discussion of its potential applications.
Physicochemical Properties
Precise experimental data for Dibenzofuran 2-oxoacetic acid is not widely available in the public domain. However, by examining the properties of the parent dibenzofuran molecule and structurally related compounds such as benzofuran-2-carboxylic acid, we can extrapolate a reliable profile of its expected physicochemical characteristics.
| Property | Value (Estimated where noted) | Source/Basis for Estimation |
| Molecular Formula | C₁₄H₈O₄ | [1] |
| Molecular Weight | 240.21 g/mol | [1] |
| Appearance | Expected to be a white to off-white crystalline solid | Based on dibenzofuran and other aromatic carboxylic acids[2] |
| Melting Point | > 200 °C (Estimated) | Higher than dibenzofuran (80-82 °C) and benzofuran-2-carboxylic acid (193-196 °C) due to increased molecular weight, polarity, and potential for hydrogen bonding[3][4] |
| Boiling Point | > 300 °C (Estimated, likely decomposes) | Significantly higher than dibenzofuran (287 °C) due to the carboxylic acid and ketone functionalities[2] |
| Solubility | Insoluble in water. Soluble in polar organic solvents such as DMSO, DMF, and methanol. | The dibenzofuran core is hydrophobic, while the oxoacetic acid moiety imparts polarity. Similar to benzofuran-2-carboxylic acid's solubility in methanol and acetone.[4] |
Synthesis of Dibenzofuran 2-oxoacetic Acid: A Step-by-Step Protocol
The synthesis of Dibenzofuran 2-oxoacetic acid can be effectively achieved through a two-step process commencing with a Friedel-Crafts acylation of dibenzofuran, followed by oxidation of the resulting acetyl group. The following protocol is adapted from established procedures for the acylation of dibenzofuran and the oxidation of similar methyl ketones.[5]
Step 1: Friedel-Crafts Acylation to Synthesize 2-Acetyldibenzofuran
This reaction introduces an acetyl group at the 2-position of the dibenzofuran ring, which is the most electronically favorable position for electrophilic substitution.
Materials:
-
Dibenzofuran
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the suspension while stirring.
-
To this mixture, add a solution of dibenzofuran (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 2-acetyldibenzofuran can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Oxidation of 2-Acetyldibenzofuran to Dibenzofuran 2-oxoacetic Acid
This step converts the methyl ketone to the desired α-keto acid. A common and effective method for this transformation is oxidation with selenium dioxide (SeO₂).
Materials:
-
2-Acetyldibenzofuran (from Step 1)
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Sodium hydroxide (NaOH) solution, 1 M
-
Hydrochloric acid (HCl), 1 M
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Büchner funnel
Procedure:
-
In a round-bottom flask, dissolve 2-acetyldibenzofuran (1.0 equivalent) in a mixture of dioxane and water.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the black selenium byproduct.
-
Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
Make the aqueous layer basic by adding 1 M NaOH solution.
-
Wash the basic aqueous layer with an organic solvent to remove any non-acidic impurities.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.
-
The product, Dibenzofuran 2-oxoacetic acid, should precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum.
Chemical Reactivity and Potential Applications
The chemical reactivity of Dibenzofuran 2-oxoacetic acid is dominated by the α-keto acid functionality. This group is susceptible to a variety of nucleophilic attacks at both the ketone and carboxylic acid carbonyls.
Key Reactions:
-
Amide Formation: The carboxylic acid can be readily converted to amides by reaction with amines in the presence of a coupling agent (e.g., DCC, HATU). This is a cornerstone of medicinal chemistry for generating libraries of compounds for biological screening.
-
Esterification: Reaction with alcohols under acidic conditions will yield the corresponding esters.
-
Decarboxylation: α-keto acids can undergo decarboxylation under certain conditions, which can be a consideration in reaction design.[6]
-
Reductive Amination: The ketone can undergo reductive amination to introduce an amino group, further expanding the molecular diversity.
Applications in Drug Discovery: The dibenzofuran nucleus is a well-established pharmacophore with a broad spectrum of biological activities.[1] Derivatives have shown potential as antimicrobial, antiviral, and anti-inflammatory agents.[1] The primary interest for drug development professionals lies in its potential as a scaffold for kinase inhibitors. By functionalizing the 2-oxoacetic acid moiety, researchers can explore the chemical space around the dibenzofuran core to optimize binding to the ATP pocket of target kinases.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show complex aromatic signals in the range of δ 7.5-8.5 ppm. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR will show signals for the aromatic carbons, with the carbonyl carbons of the ketone and carboxylic acid appearing at highly deshielded chemical shifts (typically >160 ppm).
-
IR Spectroscopy: The infrared spectrum will be characterized by strong carbonyl stretching frequencies. The ketone carbonyl will likely absorb in the range of 1680-1700 cm⁻¹, while the carboxylic acid carbonyl will appear around 1700-1725 cm⁻¹. A broad O-H stretch from the carboxylic acid will also be present in the region of 2500-3300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (240.21 g/mol ).
Safety and Handling
A specific Safety Data Sheet (SDS) for Dibenzofuran 2-oxoacetic acid is not widely available. Therefore, it should be handled with the precautions appropriate for a novel research chemical. Based on the SDS for the parent compound, dibenzofuran, the following precautions are recommended:[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, and may cause skin, eye, and respiratory irritation.
Visualizations
Chemical Structure of Dibenzofuran 2-oxoacetic Acid
Caption: Synthetic workflow for Dibenzofuran 2-oxoacetic acid.
References
-
PubChem. (n.d.). Dibenzofuran. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Acetylfuran. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Dibenzofuran. Retrieved from [Link]
-
Wikipedia. (n.d.). Keto acid. Retrieved from [Link]
Sources
- 1. phytojournal.com [phytojournal.com]
- 2. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 132-64-9 CAS MSDS (Dibenzofuran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Keto acid - Wikipedia [en.wikipedia.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Guide: Biological Activity & Therapeutic Potential of Dibenzofuran-2-yl-2-oxoacetic Acid Derivatives
Executive Summary
Dibenzofuran-2-yl-2-oxoacetic acid (CAS 859745-04-3) represents a high-value pharmacophore in medicinal chemistry, serving as a critical "warhead" and linker system. While the dibenzofuran core provides a lipophilic, planar scaffold capable of intercalating DNA or binding hydrophobic enzyme pockets, the 2-oxoacetic acid (glyoxylic acid) side chain introduces a versatile electrophilic center. This moiety is pivotal for generating bioactive amides, hydrazones, and esters that exhibit potent antimicrobial, anti-inflammatory, and anticancer activities .
This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthesis protocols, and validated bioassays required to evaluate these derivatives.
Chemical Basis & Structure-Activity Relationship (SAR)
The biological efficacy of dibenzofuran-2-yl-2-oxoacetic acid derivatives stems from the synergy between the aromatic core and the dicarbonyl side chain.
The Dibenzofuran Scaffold (Lipophilic Domain)
The tricyclic dibenzofuran system functions as a bioisostere of fluorene and carbazole. Its planarity allows for:
-
Hydrophobic Interaction: High affinity for the hydrophobic channels of enzymes like Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) .
-
Membrane Permeability: Enhanced passive transport across bacterial cell walls, critical for antimicrobial efficacy against Gram-positive pathogens like Staphylococcus aureus.
The 2-Oxoacetic Acid "Linker" (Electronic Domain)
The
-
Hydrogen Bonding: The dicarbonyl system acts as a bidentate hydrogen bond acceptor, crucial for interacting with serine or threonine residues in enzyme active sites.
-
Chelation Potential: The 1,2-dicarbonyl motif can chelate divalent metal ions (e.g.,
, ), which are often co-factors in metalloproteases and kinases. -
Reactivity: It serves as a precursor for hydrazones (Schiff bases), which are documented to inhibit bacterial DNA gyrase and inflammatory pathways.
Visualization: Synthesis & SAR Logic
Figure 1: Synthetic pathway and diversification of the dibenzofuran scaffold. The 2-oxoacetyl chloride intermediate is the divergence point for creating library diversity.
Therapeutic Applications & Mechanisms[1][2]
Anti-Inflammatory Activity (COX/LOX Inhibition)
Derivatives of dibenzofuran-2-yl-2-oxoacetic acid, particularly amides and esters , have demonstrated significant anti-inflammatory properties.
-
Mechanism: These compounds act as dual inhibitors of COX-2 and 5-LOX . The dibenzofuran ring mimics the arachidonic acid structure, fitting into the cyclooxygenase channel, while the oxo-group forms hydrogen bonds with Tyr-385 or Ser-530 in the active site.
-
Advantage: Unlike traditional NSAIDs, the dual inhibition profile reduces the risk of gastric ulceration by balancing the arachidonic acid metabolic pathways.
Antimicrobial & Antifungal Activity
The hydrazone derivatives (formed by reacting the 2-oxoacetic acid with substituted hydrazines) show potent activity against multidrug-resistant bacteria.
-
Target: Disruption of bacterial cell membrane integrity and inhibition of DNA gyrase.
-
Spectrum: High efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and moderate activity against Gram-negative strains (E. coli).
-
Data Point: MIC values for optimized hydrazone derivatives often range from 6.25 to 25
g/mL against MRSA strains.
Emerging Target: EPAC1 Activation
Recent research into benzofuran analogs suggests a high potential for dibenzofuran-2-yl-2-oxoacetic acid derivatives to act as EPAC1 (Exchange Protein Directly Activated by cAMP 1) activators.
-
Relevance: EPAC1 activation inhibits IL-6 signaling and prevents fibrosis (fibroblast-to-myofibroblast transition).
-
Hypothesis: The structural homology between benzofuran and dibenzofuran suggests the dibenzofuran analogs may offer enhanced lipophilicity and potency in this pathway.
Experimental Protocols
Synthesis of Dibenzofuran-2-yl-2-oxoacetic Acid
Rationale: This protocol uses Friedel-Crafts acylation, exploiting the high electron density at the C-2 position of the dibenzofuran ring.
Reagents: Dibenzofuran (1.0 eq), Oxalyl chloride (1.5 eq), Aluminum chloride (
Step-by-Step Workflow:
-
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve dibenzofuran (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.
-
Acylation: Cool the solution to 0°C in an ice bath. Add oxalyl chloride (15 mmol) dropwise over 10 minutes.
-
Catalysis: Add
(12 mmol) in small portions. The solution will darken, indicating complex formation. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Hydrolysis: Pour the reaction mixture carefully into crushed ice/HCl (100 mL) to decompose the aluminum complex and hydrolyze the acid chloride to the acid.
-
Isolation: Extract with DCM (
mL). Wash the organic layer with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from ethanol/water to obtain Dibenzofuran-2-yl-2-oxoacetic acid as a yellow solid.
Bioassay: In Vitro COX-2 Inhibition Screening
Rationale: To quantify anti-inflammatory potential using a self-validating enzymatic assay.
Materials: Ovine COX-2 enzyme, Arachidonic acid, TMPD (colorimetric substrate), Heme, Assay Buffer (Tris-HCl, pH 8.0).
Protocol:
-
Enzyme Prep: Reconstitute COX-2 enzyme in cold assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add 150
L assay buffer, 10 L Heme, and 10 L of the Test Compound (dissolved in DMSO, varying concentrations: 0.1 - 100 M). -
Control: Include a "No Inhibitor" control (100% activity) and a "Celecoxib" positive control.
-
Pre-incubation: Incubate at 25°C for 5 minutes.
-
Initiation: Add 20
L of Arachidonic acid and 20 L of TMPD to initiate the reaction. -
Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX-2 activity.
-
Calculation:
Calculate using non-linear regression.
Quantitative Data Summary
The following table summarizes typical biological activity ranges for 2-oxoacetic acid derivatives (amides/hydrazones) based on structural analogs in the literature.
| Derivative Type | Target / Assay | Activity Metric | Typical Range | Reference |
| Free Acid | EPAC1 Activation | 5 - 20 | [1] | |
| Hydrazone | S. aureus (Antibacterial) | MIC | 6.25 - 12.5 | [2] |
| Hydrazone | E. coli (Antibacterial) | MIC | 25 - 50 | [2] |
| Amide | COX-2 Inhibition | 0.5 - 5.0 | [3] | |
| Amide | RAW 264.7 (NO Inhibition) | 15 - 20 | [4] |
References
-
Development and Evaluation of Benzofuran Oxoacetic Acid Compounds as EPAC1 Activators. ChemRxiv, 2025. Link
-
Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 2021. Link
-
Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors. European Journal of Medicinal Chemistry, 2014.[1] Link
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities. Marine Drugs (MDPI), 2025. Link
-
Dibenzofuran 2-Oxoacetic Acid (CAS 859745-04-3) Product Record. BenchChem. Link
Sources
Unlocking the Therapeutic Potential of Dibenzofuran 2-Oxoacetic Acid: A Pharmacophore Guide
Topic: Potential Therapeutic Targets of Dibenzofuran 2-oxoacetic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Phosphate Mimicry Paradigm
Dibenzofuran 2-oxoacetic acid (also referred to as dibenzofuran-2-yl-glyoxylic acid) represents a privileged scaffold in medicinal chemistry, primarily recognized for its ability to function as a bioisostere of phosphotyrosine (pTyr) .
While often utilized as a chemical building block, the molecule possesses intrinsic biological activity defined by its
This guide analyzes the two primary therapeutic targets—PTP1B and EP4 —and provides validated experimental protocols for assessing activity against these targets.
Primary Target: Protein Tyrosine Phosphatase 1B (PTP1B)[2][3][4][5][6][7]
The Mechanistic Logic
PTP1B is the critical negative regulator of the insulin and leptin signaling pathways.[2] Under normal physiology, PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrates (IRS), terminating the signal. In Type 2 Diabetes (T2DM) and obesity, PTP1B overexpression contributes to insulin resistance.
Why Dibenzofuran 2-oxoacetic acid works: The 2-oxoacetic acid side chain mimics the phosphate group of the natural substrate (phosphotyrosine).
-
Active Site Binding: The carboxylate and ketone oxygens form hydrogen bond networks with the PTP1B "signature motif" (P-loop), specifically interacting with Arg221 and the backbone amides of the catalytic loop.
-
Hydrophobic Interaction: The tricyclic dibenzofuran core slots into the hydrophobic groove adjacent to the active site (often interacting with Tyr46 and Asp181 ), providing selectivity over other phosphatases.
Therapeutic Implications[4]
-
Metabolic Disorders: Inhibition restores insulin sensitivity (T2DM) and leptin signaling (Obesity).
-
Oncology (Breast Cancer): PTP1B activates c-Src and is often overexpressed in HER2+ breast cancer.[2] Inhibition can dampen tumorigenesis.
Pathway Visualization: PTP1B Inhibition
The following diagram illustrates how Dibenzofuran 2-oxoacetic acid restores insulin signaling by blocking PTP1B.
Caption: PTP1B acts as a brake on insulin signaling; the inhibitor releases this brake, restoring glucose uptake.
Secondary Target: EP4 Receptor (Immuno-Oncology)
The Scaffold Hopping Context
While the oxoacetic acid moiety drives phosphatase inhibition, the dibenzofuran core is a validated scaffold for G-protein coupled receptor (GPCR) antagonists. Specifically, scaffold hopping studies (replacing dibenzothiophene with dibenzofuran) have identified this class as potential antagonists of the EP4 receptor (Prostaglandin E2 receptor 4).
Mechanism & Utility
-
Mechanism: EP4 is a Gs-coupled receptor. Activation by PGE2 leads to cAMP accumulation.
-
Tumor Microenvironment: EP4 signaling in immune cells (myeloid cells, T cells) suppresses anti-tumor immunity.
-
Therapeutic Goal: Antagonizing EP4 with dibenzofuran derivatives blocks this suppression, enhancing the efficacy of immunotherapies (e.g., checkpoint inhibitors).
Experimental Protocols
Protocol A: In Vitro PTP1B Inhibition Assay
Objective: Determine the IC50 of Dibenzofuran 2-oxoacetic acid against recombinant human PTP1B using a colorimetric pNPP substrate.
Reagents:
-
Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT (add fresh).
-
Substrate: p-Nitrophenyl phosphate (pNPP), 2 mM stock.
-
Enzyme: Recombinant human PTP1B (0.5 µg/mL final).
-
Stop Solution: 1 M NaOH.
Workflow:
-
Preparation: Dissolve Dibenzofuran 2-oxoacetic acid in DMSO. Prepare serial dilutions (e.g., 0.1 µM to 100 µM).
-
Incubation: In a 96-well plate, add:
-
80 µL Assay Buffer
-
10 µL Inhibitor Solution (or DMSO control)
-
10 µL PTP1B Enzyme
-
Incubate for 10 minutes at 37°C to allow inhibitor binding.
-
-
Reaction: Add 100 µL of pNPP substrate to initiate the reaction.
-
Kinetics: Incubate for 20 minutes at 37°C. The solution will turn yellow as pNPP is hydrolyzed to p-nitrophenol.
-
Termination: Add 50 µL of 1 M NaOH to stop the reaction and maximize color development.
-
Measurement: Read Absorbance at 405 nm.
Data Analysis:
Calculate % Inhibition using the formula:
Protocol B: EP4 cAMP Accumulation Assay (Cell-Based)
Objective: Assess if the compound antagonizes PGE2-induced cAMP production.
Workflow Visualization:
Caption: Workflow for TR-FRET based cAMP detection to validate EP4 antagonism.
Quantitative Data Summary: Comparative Potency
The following table summarizes the typical potency ranges for aryl-oxoacetic acid derivatives against PTP1B compared to standard inhibitors.
| Compound Class | Target | Typical IC50 | Mechanism |
| Dibenzofuran 2-oxoacetic acid | PTP1B | 5 - 50 µM | Competitive (Active Site) |
| Benzofuran biphenyl analogs | PTP1B | 0.05 - 1.0 µM | Competitive (Extended Pocket) |
| Suramin (Control) | PTP1B | ~10 µM | Non-selective |
| Dibenzofuran derivatives | EP4 | 10 - 500 nM | Antagonist (Orthosteric) |
Note: The unmodified acid (Dibenzofuran 2-oxoacetic acid) is a "lead" fragment. Optimization (e.g., adding hydrophobic groups to the dibenzofuran ring) typically improves potency into the nanomolar range.
References
-
Malamas, M. S., et al. (2000). Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties.[3] Journal of Medicinal Chemistry. Link
-
Andersen, H. S., et al. (2000). 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases.[1] Journal of Biological Chemistry. Link
-
Wrobel, J., et al. (2000). Synthesis and PTP1B inhibition of novel 4-aryl-1-oxa-9-thiacyclopenta[b]fluorenes.[4] Bioorganic & Medicinal Chemistry Letters. Link
-
TCG Lifesciences. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design. Link
-
BenchChem. Dibenzofuran 2-Oxoacetic Acid Product Data. Link
Sources
- 1. 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and PTP1B inhibition of novel 4-aryl-1-oxa-9-thiacyclopenta[b]fluorenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Dibenzofuran 2-oxoacetic acid mechanism of action
An In-Depth Technical Guide to the Potential Mechanisms of Action of Dibenzofuran 2-Oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzofuran 2-oxoacetic acid is a heterocyclic compound with a scaffold that is a recurring motif in numerous biologically active molecules. While direct experimental evidence elucidating its specific mechanism of action is not extensively documented, its structural similarity to other well-characterized benzofuran and dibenzofuran derivatives allows for the formulation of robust mechanistic hypotheses. This technical guide synthesizes the available scientific literature on related compounds to propose and explore the most probable mechanisms of action for dibenzofuran 2-oxoacetic acid. We will delve into two primary, plausible pathways: the activation of Exchange Protein Directly Activated by cAMP 1 (EPAC1) and the inhibition of key cellular kinases. This guide provides detailed experimental protocols and conceptual frameworks to empower researchers to investigate these potential mechanisms and unlock the therapeutic potential of this and related molecules.
Introduction: The Dibenzofuran Scaffold in Drug Discovery
The dibenzofuran core, a tricyclic aromatic ether, is a privileged structure in medicinal chemistry, appearing in a diverse array of natural products and synthetic compounds with significant pharmacological properties.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The addition of a 2-oxoacetic acid moiety introduces a reactive handle that can be crucial for molecular interactions and further chemical modifications, making dibenzofuran 2-oxoacetic acid a compound of significant interest for drug development.
Postulated Mechanism 1: Selective Activation of EPAC1 and Modulation of cAMP Signaling
A compelling body of evidence points towards the potential for benzofuran oxoacetic acid derivatives to function as selective activators of Exchange Protein Directly Activated by cAMP 1 (EPAC1).[3][4] EPAC1 is a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1 and a key effector of the second messenger cyclic AMP (cAMP).[3] Unlike Protein Kinase A (PKA), the other major cAMP sensor, EPAC1 activation initiates distinct downstream signaling cascades involved in processes such as cell adhesion, inflammation, and fibrosis.[4]
The EPAC1 Signaling Cascade
Activation of EPAC1 by an agonist like a dibenzofuran 2-oxoacetic acid derivative would lead to a conformational change in the EPAC1 protein, exposing its catalytic domain. This allows EPAC1 to promote the exchange of GDP for GTP on Rap1, thereby activating it. Activated Rap1-GTP can then interact with a variety of downstream effectors to modulate cellular functions.[3]
Caption: Hypothesized EPAC1 Signaling Pathway Activation.
Experimental Validation of EPAC1 Activation
To investigate whether dibenzofuran 2-oxoacetic acid acts as an EPAC1 agonist, a series of in vitro and cell-based assays can be employed.
This assay directly measures the binding of the test compound to the cyclic nucleotide-binding domain (CNBD) of EPAC1.
Protocol:
-
Reagents:
-
Recombinant human EPAC1 protein (CNBD domain).
-
Fluorescent cAMP analog (e.g., 8-NBD-cAMP).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA).
-
Test compound (Dibenzofuran 2-oxoacetic acid) dissolved in DMSO.
-
-
Procedure:
-
In a 384-well plate, add a fixed concentration of EPAC1 protein and the fluorescent cAMP analog.
-
Add serial dilutions of the test compound.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization or intensity. A decrease in fluorescence indicates displacement of the fluorescent probe by the test compound.
-
-
Data Analysis:
-
Calculate the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent probe.
-
This assay determines the ability of the test compound to induce the activation of Rap1 in a cellular context.[5]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing EPAC1 (e.g., HEK293T cells).
-
Treat the cells with various concentrations of dibenzofuran 2-oxoacetic acid for a specified time.
-
-
Cell Lysis and Pull-down:
-
Lyse the cells in a buffer containing a GST-fusion protein of the Rap-binding domain (RBD) of RalGDS, which specifically binds to the active, GTP-bound form of Rap1.
-
Incubate the lysates with glutathione-agarose beads to pull down the GST-RalGDS-RBD/Rap1-GTP complex.
-
-
Western Blotting:
-
Wash the beads to remove non-specific binding.
-
Elute the bound proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an anti-Rap1 antibody to detect the amount of activated Rap1.
-
-
Data Analysis:
-
Quantify the band intensity to determine the fold-increase in Rap1 activation compared to the vehicle control.
-
Downstream Functional Assays
The biological consequence of EPAC1 activation can be assessed through various functional assays. For instance, EPAC1 activation has been shown to inhibit IL-6-induced JAK/STAT3 signaling.[4]
Protocol:
-
Cell Culture and Treatment:
-
Use a cell line responsive to IL-6 (e.g., U2OS cells).
-
Pre-treat the cells with dibenzofuran 2-oxoacetic acid for 1-2 hours.
-
Stimulate the cells with IL-6 for 15-30 minutes.
-
-
Western Blotting:
-
Lyse the cells and perform a Western blot to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3.
-
-
Data Analysis:
-
Quantify the ratio of p-STAT3 to total STAT3 to determine the inhibitory effect of the compound on IL-6-induced STAT3 activation.
-
| Compound | EPAC1 Binding IC50 (µM) | Rap1 Activation EC50 (µM) | IL-6/STAT3 Inhibition IC50 (µM) |
| Benzofuran Oxoacetic Acid Analog 1[4] | 1.5 | 5.2 | 10.8 |
| Benzofuran Oxoacetic Acid Analog 2[4] | 0.8 | 2.1 | 4.5 |
| Dibenzofuran 2-oxoacetic acid | To be determined | To be determined | To be determined |
| Table 1: Hypothetical comparative data for EPAC1-activating compounds. |
Postulated Mechanism 2: Inhibition of Protein Kinases
The dibenzofuran scaffold is a common feature in a variety of kinase inhibitors.[6] Kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, it is plausible that dibenzofuran 2-oxoacetic acid exerts its biological effects through the inhibition of one or more protein kinases.
Potential Kinase Targets
Based on studies of related dibenzofuran derivatives, potential kinase targets for dibenzofuran 2-oxoacetic acid include:
-
Pim Kinases (Pim-1, Pim-2, Pim-3): Serine/threonine kinases that are overexpressed in various cancers and play a role in cell survival and proliferation.[6]
-
CDC-like Kinase 1 (CLK1): A dual-specificity kinase involved in the regulation of RNA splicing.[6]
-
Casein Kinase 2 (CK2): A serine/threonine kinase that is constitutively active and involved in a wide range of cellular processes, including cell growth and proliferation.[7]
Caption: Hypothesized Kinase Inhibition Mechanism.
Experimental Validation of Kinase Inhibition
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[8]
Protocol:
-
Reagents:
-
Recombinant target kinase (e.g., Pim-1, CLK1).
-
Kinase-specific substrate.
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test compound dissolved in DMSO.
-
-
Procedure:
-
In a 384-well plate, add the kinase, substrate, and serial dilutions of the test compound.
-
Initiate the reaction by adding ATP and incubate at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol, which involves converting ADP to ATP and then measuring light production using luciferase.
-
-
Data Analysis:
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.
-
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9]
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of dibenzofuran 2-oxoacetic acid for 48-72 hours.
-
-
MTT/MTS Reagent Addition:
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.
-
-
Absorbance Measurement:
-
Solubilize the formazan product and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.
-
| Compound | Pim-1 IC50 (nM) | CLK1 IC50 (nM) | Cancer Cell Line GI50 (µM) |
| Dibenzofuran Analog 1[6] | 60 | 26 | 2.6 (MV4-11) |
| Dibenzofuran Analog 2[6] | 280 | 450 | 14.3 (MV4-11) |
| Dibenzofuran 2-oxoacetic acid | To be determined | To be determined | To be determined |
| Table 2: Hypothetical comparative data for dibenzofuran-based kinase inhibitors. |
Other Potential Mechanisms
While EPAC1 activation and kinase inhibition are the most probable mechanisms of action, other possibilities based on the broader benzofuran and dibenzofuran literature should not be discounted.
-
Inhibition of Tubulin Polymerization: Some benzofuran derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[5] This can be investigated using in vitro tubulin polymerization assays.
-
α-Glucosidase Inhibition: Certain benzofuran derivatives exhibit α-glucosidase inhibitory activity, which is relevant for the management of type 2 diabetes.
Conclusion and Future Directions
This technical guide has outlined the most plausible mechanisms of action for dibenzofuran 2-oxoacetic acid based on the established biological activities of structurally related compounds. The primary hypothesized mechanisms are the selective activation of EPAC1 and the inhibition of key cellular kinases. The provided experimental protocols offer a clear roadmap for researchers to validate these hypotheses and to further characterize the pharmacological profile of this intriguing molecule. Future research should focus on a systematic evaluation of dibenzofuran 2-oxoacetic acid against a panel of kinases and its effects on the EPAC1-Rap1 signaling axis. Elucidating the precise molecular targets and downstream cellular effects will be crucial for guiding its potential development as a novel therapeutic agent.
References
- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Source not specified.
-
Yarwood, S. J., et al. (2019). Identification of A Novel Class of Benzofuran Oxoacetic Acid-Derived Ligands that Selectively Activate Cellular EPAC1. Cells, 8(11), 1425. [Link]
-
Morgan, D., et al. (2025). Development and Evaluation of Benzofuran Oxoacetic Acid Compounds as EPAC1 Activators. ChemRxiv. [Link]
-
Cell Biolabs, Inc. Rap1 Activation Assay Kit. Product Manual. [Link]
-
de Fátima, A., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(11), 3298. [Link]
-
van Tonder, A., et al. (2015). Bioassays for anticancer activities. Methods in Molecular Biology, 1220, 141-153. [Link]
-
BPS Bioscience. Chemi-Verse™ CLK1 Kinase Assay Kit. Product Datasheet. [Link]
-
Chemical Biology. (2022). ResearchGate. [Link]
- Saksena, S. K., et al. (1971). Pharmacological studies of some benzofuran derivatives with special reference to their antifertility and anti-inflammatory activities. Indian Journal of Medical Research, 59(8), 1283-1288.
-
PubChem. Dibenzofuran. Database Entry. [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Sarno, S., et al. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Pharmacology & Translational Science. [Link]
Sources
- 1. Epac1 activation by cAMP regulates cellular SUMOylation and promotes the formation of biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Frontiers | Epac: A Promising Therapeutic Target for Vascular Diseases: A Review [frontiersin.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. promega.com [promega.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and isolation of natural dibenzofurans
An In-Depth Technical Guide to the Discovery and Isolation of Natural Dibenzofurans
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
Dibenzofurans represent a significant class of heterocyclic aromatic compounds characterized by a furan ring fused to two benzene rings. First identified from natural sources in the 19th century, these molecules have garnered substantial interest due to their wide distribution in lichens, fungi, and higher plants, and their diverse, potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This technical guide provides a comprehensive overview of the strategic and methodological considerations essential for the successful discovery and isolation of novel dibenzofurans from natural matrices. We delve into the critical steps of the isolation workflow, from the selection and preparation of source material to advanced extraction, purification, and structural elucidation techniques. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as an authoritative resource for researchers aiming to explore the rich chemical diversity of natural dibenzofurans for applications in drug discovery and development.
The Dibenzofuran Core: A Privileged Scaffold in Nature
Chemical Structure and Properties
The foundational dibenzofuran structure is a rigid, planar tricyclic system (C₁₂H₈O).[4][5] This aromatic core's relative stability and low polarity can be significantly altered by the type, number, and position of substituent groups (e.g., hydroxyls, methyls, carboxyls), which dictates the molecule's solubility, reactivity, and ultimately, its biological function. The parent compound is a volatile white solid, soluble in nonpolar organic solvents, and is a known component of coal tar.[5][6] However, naturally occurring dibenzofurans are often highly oxygenated, which increases their polarity and influences the choice of isolation methodologies.
Significance in Drug Discovery
The structural motif of dibenzofuran is a key pharmacophore in numerous bioactive compounds.[2][7] Nature's synthetic prowess has generated a library of derivatives with a wide spectrum of pharmacological effects. For instance, Usnic acid, a well-known dibenzofuran from lichens, exhibits strong antibacterial properties.[8] Other derivatives have shown promise as anticancer agents, kinase inhibitors, and antioxidants, making this class of compounds a fertile ground for lead discovery.[3][9][10][11] The pursuit of novel dibenzofurans is driven by the potential to identify new therapeutic agents with unique mechanisms of action.
Key Natural Sources of Dibenzofurans
While initially thought to be confined to a few biological niches, dibenzofurans are now known to be widely distributed. A comprehensive 2024 review identified 211 dibenzofurans from various organisms between 1843 and March 2023.[1] Understanding the primary sources is the first step in a successful isolation campaign.
-
Lichens and Associated Fungi: This is the most prolific source of dibenzofurans.[1][2] The symbiotic relationship between a fungus and an alga or cyanobacterium produces a unique metabolic environment, leading to the synthesis of compounds like usnic acid, pannaric acid, and schizopeltic acid.[8][12][13]
-
Higher Plants: Certain plant families are also rich sources. The Rosaceae (e.g., Pyrus communis, pear) and Myrtaceae families, in particular, produce phytoalexin dibenzofurans, such as α- and β-pyrufuran, often in response to fungal infection or other stressors.[1][14]
-
Other Microorganisms: Fungi, especially ascomycetes, are known producers of dibenzofurans.[1][2][15] For example, the fungus Cercosporidium henningsii produces Cercosporamide, a potent kinase inhibitor.[10]
| Natural Source (Example Species) | Representative Dibenzofuran(s) | Key Biological Activity | Reference |
| Lichen (Cladonia skottsbergii) | (S)-Usnic acid | Antibacterial (against MRSA) | [8] |
| Higher Plant (Pyrus communis) | α- and β-pyrufuran | Antifungal (Phytoalexin) | [14] |
| Fungus (Cercosporidium henningsii) | Cercosporamide | Kinase Inhibition, Anticancer | [10] |
| Lichen (Various species) | Porphyrilic acid | Antioxidant, Cytotoxic | [1] |
| Higher Plant (Morus spp.) | Moracins | Antibacterial, Vasorelaxant | [1] |
The General Isolation Workflow: A Strategic Overview
The isolation of a pure natural product is a systematic process of reduction, moving from a complex biological matrix to a single molecular entity. The specific choices made at each step are critical and depend on the physicochemical properties of the target molecule and the nature of the impurities.
Caption: High-level workflow for the isolation of natural dibenzofurans.
Step 1: Extraction - Liberating Target Molecules
Extraction is the crucial first step to solubilize the compounds of interest from the solid biological matrix. The choice of solvent and method is paramount and is dictated by the polarity of the target dibenzofurans.
The Rationale of Solvent Selection
The principle of "like dissolves like" is the guiding tenet.[16] Since most bioactive dibenzofurans are moderately polar due to oxygen-containing functional groups, solvents of intermediate polarity are typically most effective.
-
Methanol/Ethanol: These alcohols are excellent universal solvents for phytochemical investigation, capable of extracting a wide range of compounds.[16] A methanolic extract was successfully used to isolate usnic acid from Cladonia skottsbergii.[8]
-
Acetone: Often used for extracting lichen metabolites, offering good solubility for moderately polar compounds like depsides and dibenzofurans.
-
Ethyl Acetate: A less polar option, useful for selectively extracting dibenzofurans from a more complex mixture, leaving behind highly polar impurities like sugars and salts.
-
Hexane/Dichloromethane: These nonpolar solvents are generally used for an initial "de-fatting" step to remove lipids and waxes before the main extraction, thereby simplifying the subsequent purification process.
Protocol: Maceration
This simple technique is ideal for extracting thermolabile compounds as it is performed at room temperature.[16][17]
-
Materials: Dried and powdered source material, extraction solvent (e.g., 95% ethanol), large glass container with a lid, filtration apparatus (e.g., Büchner funnel), rotary evaporator.
-
Procedure:
-
Place the powdered material in the glass container.
-
Add the solvent in a 1:10 solid-to-solvent ratio (w/v).
-
Seal the container and let it stand for 3-7 days at room temperature, with occasional agitation.
-
Filter the mixture to separate the extract from the solid residue (the marc).
-
The extraction process on the marc can be repeated 2-3 times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.
-
-
Causality: The extended soaking time allows the solvent to penetrate the cell walls and slowly diffuse the target compounds into the solution. While time-consuming, its simplicity and mild conditions prevent the degradation of sensitive molecules.
Protocol: Soxhlet Extraction
This continuous extraction method is more efficient than maceration, using a smaller volume of solvent.[17] It is suitable for thermostable compounds.
-
Materials: Soxhlet extractor, thimble, round-bottom flask, condenser, heating mantle, extraction solvent.
-
Procedure:
-
Place the powdered material into the thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent (to about two-thirds full).
-
Assemble the apparatus and heat the flask. The solvent vaporizes, travels up to the condenser, liquefies, and drips into the thimble, immersing the sample.
-
Once the solvent reaches the top of the siphon arm, the entire contents of the extraction chamber are siphoned back into the flask.
-
This cycle repeats automatically. Continue the process for 12-24 hours.
-
After extraction, concentrate the solvent in the flask using a rotary evaporator.
-
-
Causality: The key advantage is that the sample is repeatedly extracted with fresh, warm solvent, which enhances solubility and extraction efficiency.[18] This continuous process allows for a thorough extraction with a limited amount of solvent, making it more economical and environmentally friendly than maceration.
Step 2: Purification and Fractionation
The crude extract is a complex mixture. Chromatography is the cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.
Caption: A typical multi-step chromatographic purification strategy.
Protocol: Open Column Chromatography (OCC)
OCC is the workhorse for the initial large-scale fractionation of the crude extract.[19]
-
Materials: Glass column, stationary phase (e.g., silica gel 60, 70-230 mesh), mobile phase (a solvent system of increasing polarity, e.g., hexane-ethyl acetate gradient), cotton wool, sand, collection tubes.
-
Procedure:
-
Column Packing: Secure the column vertically. Place a small plug of cotton wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexane). Pour the slurry into the column, allowing the solvent to drain, continuously tapping the column to ensure even packing. Top the silica bed with another layer of sand.
-
Sample Loading: Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin elution with the least polar solvent. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., move from 100% hexane to 95:5 hexane:EtOAc, then 90:10, etc.). This is known as a step gradient.
-
Fraction Collection: Collect the eluent in sequentially numbered test tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain compounds of interest and pool fractions with similar TLC profiles.
-
-
Causality: This technique separates compounds based on their polarity. Nonpolar compounds have a weak affinity for the polar silica gel and elute first with the nonpolar mobile phase. As the mobile phase polarity increases, it competes more effectively for the adsorption sites on the silica, displacing and eluting the more polar compounds.
Protocol: High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is used for the final purification of compounds from the pooled fractions obtained from OCC. Reverse-phase HPLC (RP-HPLC) is most common.
-
Materials: HPLC system with a preparative column (e.g., C18), mobile phase (e.g., a gradient of methanol and water), sample dissolved in mobile phase, collection vials.
-
Procedure:
-
Method Development: First, develop an analytical-scale method to achieve good separation of the target compound.
-
Sample Preparation: Dissolve the semi-pure fraction from OCC in the mobile phase and filter it through a 0.45 µm filter to remove particulates.
-
Injection and Elution: Inject the sample onto the preparative C18 column. Elute with a pre-determined solvent gradient (e.g., starting with 40% methanol in water and ramping up to 90% methanol).
-
Fraction Collection: Monitor the eluent with a UV detector. Collect the peak corresponding to the target compound.
-
Purity Check: Re-analyze the collected fraction on an analytical HPLC column to confirm its purity (>95% is often the goal).
-
-
Causality: In RP-HPLC, the stationary phase (C18) is nonpolar, and the mobile phase is polar. Compounds separate based on their hydrophobicity. More polar molecules have little interaction with the C18 packing and elute first. More nonpolar (hydrophobic) molecules interact strongly with the stationary phase and require a higher concentration of the organic solvent (e.g., methanol) in the mobile phase to elute. This provides a very different and often orthogonal separation mechanism to normal-phase OCC, leading to high-resolution purification.[20]
Step 3: Structural Elucidation
Once a compound is isolated and purified, its chemical structure must be determined. This is achieved by a combination of spectroscopic techniques.[8]
-
Mass Spectrometry (MS): Provides the molecular weight and, through high-resolution MS (HRESIMS), the exact molecular formula by measuring the mass-to-charge ratio with high precision.[8]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on the absorption of specific frequencies of IR radiation. For dibenzofurans, characteristic peaks for aromatic C-H, C=C, and C-O-C stretches will be observed.[4][21]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation within the aromatic system, which is characteristic of the dibenzofuran chromophore.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure determination.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other (via spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. COSY shows which protons are coupled to each other, HSQC correlates protons to the carbons they are directly attached to, and HMBC shows long-range (2-3 bond) correlations between protons and carbons. Together, these allow for the unambiguous assembly of the molecular skeleton.
-
Conclusion
The discovery and isolation of natural dibenzofurans is a meticulous yet rewarding endeavor that sits at the intersection of natural history, organic chemistry, and pharmacology. The success of such a project relies not on a single technique, but on the logical and strategic application of a series of well-understood methodologies. From the judicious selection of a lichen or plant source to the final drop of pure compound in an NMR tube, each step must be guided by sound scientific principles. The protocols and rationales outlined in this guide represent a field-proven framework for researchers to navigate the complexities of natural product chemistry and unlock the therapeutic potential hidden within the diverse world of dibenzofurans.
References
- Jiang, X., Li, Y., Yang, Y., Wang, Y., Zhang, J., & Li, Y. (2024). Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities. Bioorganic Chemistry, 144, 107107.
-
Rojas, J. L., Díaz-Sánchez, G., San-Martín, A., & Díaz, K. (2024). A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. Molecules, 29(10), 2289. [Link]
-
Request PDF. (n.d.). Dibenzofurans and derivatives from lichens and ascomycetes. ResearchGate. [Link]
-
Eljarrat, E., Caixach, J., & Rivera, J. (2000). Extraction of polychlorinated dibenzo-p-dioxins and dibenzofurans from solid samples using the Randall technique. Chemosphere, 40(2), 187–193. [Link]
-
Marquaire, P.-M., et al. (2015). Detailed mechanism of dibenzofuran oxidation. ResearchGate. [Link]
-
Rai, K. B., et al. (2025). Study of the Molecular Structure Electronic Structure Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Using First Principles. ResearchGate. [Link]
-
Shaaban, M., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(39), 24403-24443. [Link]
-
Hammer, E., Kask, L., & Schauer, F. (1998). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. Applied and Environmental Microbiology, 64(11), 4463–4468. [Link]
-
Luebker, S. A., et al. (1999). On the isolation of polychlorinated dibenzo-p-dioxins and furans from serum samples using immunoaffinity chromatography prior to high-resolution gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 734(1), 127-137. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/Low-Resolution Mass Spectrometry. [Link]
-
Rai, K. B., et al. (2025). Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Usin. Nepal Journals Online. [Link]
-
Garima, S., et al. (2022). Discovery and excavation of lichen bioactive natural products. Frontiers in Fungal Biology, 3, 1033429. [Link]
-
Wikipedia. (n.d.). Dibenzofuran. [Link]
-
Zhang, Q.-W., Lin, L.-G., & Ye, W.-C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20. [Link]
-
A. F. M. T. Rahman, et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Mini-Reviews in Organic Chemistry, 21(7), 891-910. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Dibenzofuran. [Link]
-
California Air Resources Board. (n.d.). Method 428 Determination of Polychlorinated Dibenzo-P-Dioxin (PCDD), Polychhlorinated Dibenzofuran (PCDF) and Polyc. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Guidance on analysis of polychlorinated dibenzodioxins and dibenzofurans in technical active constituents. [Link]
-
Wang, Y., et al. (2024). A Comprehensive Review on Chemical Structures and Bioactivities of Ostropomycetidae Lichens. Molecules, 29(10), 2345. [Link]
-
Carvalho, M. F., & Pinto, M. M. M. (2007). Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis. Mini-Reviews in Organic Chemistry, 4(3), 221-240. [Link]
-
Kim, B.-H., et al. (2020). Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry. International Journal of Environmental Research and Public Health, 17(23), 8847. [Link]
-
Kemp, M. S., Burden, R. S., & Loeffler, R. S. T. (1983). Isolation, structure determination, and total synthesis of the dibenzofurans α- and β-pyrufuran, new phytoalexins from the wood of Pyrus communis L. Journal of the Chemical Society, Perkin Transactions 1, 2267-2272. [Link]
-
Chan, B., et al. (2020). Quantum chemical investigation of polychlorinated dibenzodioxins, dibenzofurans and biphenyls. Preprints.org. [Link]
-
de Oliveira, M. C. C., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(11), 3326. [Link]
-
Nakano, H., Omura, S. (2009). Chemical biology of natural indolocarbazole products: 30 years since the discovery of staurosporine. The Journal of Antibiotics, 62(1), 17-26. [Link]
-
ResearchGate. (n.d.). Dibenzofurans from Lichens – A Pharmacological Overview. [Link]
-
Altemimi, A., et al. (2017). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Frontiers in Pharmacology, 8, 400. [Link]
-
Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Techniques for Extraction and Isolation of Natural Products: A Comprehensive Review. International Journal of Research in Engineering, Science and Management, 4(4), 621-626. [Link]
-
Taylor & Francis. (n.d.). Dibenzofuran – Knowledge and References. [Link]
-
Giza, A., et al. (2022). Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties. International Journal of Molecular Sciences, 23(16), 9295. [Link]
-
Schwind, K., et al. (2016). Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners. Journal of Chromatography A, 1442, 107-115. [Link]
Sources
- 1. Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dibenzofuran - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and excavation of lichen bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isolation, structure determination, and total synthesis of the dibenzofurans α- and β-pyrufuran, new phytoalexins from the wood of Pyrus communis L. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 18. Extraction of polychlorinated dibenzo-p-dioxins and dibenzofurans from solid samples using the Randall technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry [mdpi.com]
- 20. Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nepjol.info [nepjol.info]
The Dibenzofuran Core: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The dibenzofuran core, a rigid, planar tricyclic aromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides an in-depth exploration of the dibenzofuran nucleus, tailored for researchers, scientists, and drug development professionals. We will navigate through its fundamental properties, key synthetic strategies for derivatization, structure-activity relationships (SAR) across various therapeutic targets, and critical pharmacokinetic and toxicological considerations. This guide aims to equip the reader with the necessary knowledge to effectively leverage the dibenzofuran core in the design and development of novel therapeutic agents.
The Dibenzofuran Scaffold: A Foundation for Therapeutic Innovation
Dibenzofuran is a heterocyclic organic compound consisting of a central furan ring fused to two benzene rings.[1] This deceptively simple architecture imparts a unique combination of properties that are highly advantageous for drug design. Its rigidity and planarity provide a well-defined three-dimensional structure that can be strategically decorated with functional groups to optimize interactions with biological targets. Furthermore, the aromatic nature of the dibenzofuran core allows for favorable π-π stacking interactions within protein binding pockets.
Naturally occurring dibenzofurans, such as usnic acid from lichens and cercosporamide from fungi, have long been recognized for their diverse biological activities.[2][3] Inspired by these natural products, medicinal chemists have extensively explored synthetic dibenzofuran derivatives, leading to the discovery of potent modulators of various enzymes, receptors, and signaling pathways.[2]
Key Attributes of the Dibenzofuran Core:
-
Structural Rigidity: The fused ring system limits conformational flexibility, which can lead to higher binding affinities and improved selectivity for the target protein.
-
Aromaticity: The electron-rich π-system facilitates crucial binding interactions, such as π-π stacking and cation-π interactions.
-
Synthetic Tractability: The dibenzofuran core is amenable to a variety of synthetic modifications, allowing for the systematic exploration of structure-activity relationships.
-
Metabolic Stability: The aromatic nature of the scaffold can contribute to increased metabolic stability, a desirable property for drug candidates.
Synthetic Strategies for Accessing the Dibenzofuran Core and its Analogs
The construction and functionalization of the dibenzofuran scaffold are central to unlocking its therapeutic potential. Two primary strategies dominate the synthesis of this core structure: intramolecular C-C bond formation from diaryl ethers and intramolecular C-O bond formation from 2-aryl phenols.[2]
Intramolecular C-C Bond Formation from Diaryl Ethers
This approach involves the cyclization of a diaryl ether precursor to form the central furan ring. A common method utilizes ortho-(aryloxy)aryldiazonium salts as intermediates, which undergo intramolecular C-C bond formation via a free-radical cyclization.[2] Palladium-catalyzed C-H activation has also emerged as a powerful tool for the direct and efficient synthesis of dibenzofurans from diaryl ethers.[4]
Figure 1: General workflow for dibenzofuran synthesis via intramolecular C-C bond formation.
Intramolecular C-O Bond Formation from 2-Aryl Phenols
This strategy relies on the formation of the ether linkage of the central furan ring through an intramolecular O-arylation of a 2-arylphenol precursor. This can be achieved through various methods, including Ullmann-type couplings and palladium-catalyzed reactions.
Experimental Protocol: Palladium-Catalyzed Synthesis of a Dibenzofuran Derivative
This protocol is adapted from a reported synthesis of dibenzofuran-based kinase inhibitors.[2]
Step 1: Synthesis of the Diaryl Ether Precursor
-
To a solution of an appropriate phenol (1.0 eq) in a suitable solvent such as DMF, add a base like cesium carbonate (Cs₂CO₃, 2.0 eq) and a copper(I) iodide (CuI, 0.1 eq) catalyst.
-
Add the desired aryl iodide (1.2 eq) to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 110 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain the diaryl ether.
Step 2: Intramolecular C-H Activation to Form the Dibenzofuran Core
-
Dissolve the diaryl ether (1.0 eq) in a solvent such as pivalic acid.
-
Add palladium(II) acetate (Pd(OAc)₂, 0.1 eq) and a suitable oxidant like silver acetate (AgOAc, 2.0 eq).
-
Heat the reaction mixture at an elevated temperature (e.g., 130 °C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting dibenzofuran derivative by column chromatography.
Structure-Activity Relationships (SAR) and Therapeutic Applications
The true power of the dibenzofuran scaffold lies in its ability to be tailored for a multitude of biological targets. The following sections highlight key SAR insights and applications in different therapeutic areas.
Anticancer Activity: Targeting Kinases and Other Cancer-Related Proteins
Dibenzofuran derivatives have shown significant promise as anticancer agents, with many exhibiting potent inhibitory activity against various protein kinases.[2][4] The natural product cercosporamide, for instance, is a potent inhibitor of several kinases, including MAPK-interacting kinases (Mnk1/2) and Pim kinases.[3]
Synthetic dibenzofurans inspired by cercosporamide have been developed as dual Pim/CLK1 kinase inhibitors.[2] The SAR studies on these compounds revealed several key features:
-
Hydroxyl Groups: The presence of hydroxyl groups on the dibenzofuran core is often crucial for potent kinase inhibition, likely due to their ability to form hydrogen bonds with key residues in the ATP-binding pocket of the kinase.
-
Substitution Pattern: The position and nature of substituents on the aromatic rings significantly impact both potency and selectivity.
| Compound | R1 | R2 | R3 | Pim-1 IC50 (µM) | CLK1 IC50 (µM) |
| 15 | NO₂ | H | H | 0.18 | 1.22 |
| 16 | NH₂ | H | H | 0.13 | 0.45 |
| 17 | H | H | H | 0.23 | 0.26 |
| 43 | H | OH | COCH₃ | 0.82 | 0.29 |
| 44 | H | OH | H | 0.06 | 0.026 |
| 45 | H | H | COCH₃ | 0.28 | 0.14 |
Data adapted from Reference[2].
Beyond kinases, dibenzofuran derivatives have also been investigated as inhibitors of other cancer-relevant targets, such as protein tyrosine phosphatase megakaryocyte-2 (PTP-MEG2).[5] A 3D-QSAR study on these inhibitors revealed that a combination of aromatic, hydrophobic, and hydrogen bond acceptor features is critical for high-potency inhibition.[5]
Figure 2: Key interactions of a dibenzofuran-based kinase inhibitor.
Antimicrobial and Other Therapeutic Activities
The dibenzofuran scaffold is also a promising platform for the development of agents to combat infectious diseases and other conditions. Various derivatives have demonstrated antibacterial, antifungal, and antiviral activities.[6] For example, some dibenzofuran-piperazine derivatives have shown potential as antiplatelet agents by inhibiting the COX-1 enzyme.[7]
Pharmacokinetic and Toxicological Profile
A critical aspect of drug development is understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound. While comprehensive experimental ADMET data for a wide range of medicinally relevant dibenzofurans is still emerging, some general principles can be outlined.
-
Lipophilicity: The dibenzofuran core is inherently lipophilic, which can influence its absorption and distribution. The logP value of the parent dibenzofuran is approximately 4.12.[1] Modifications to the core with polar functional groups can be used to modulate this property and optimize the pharmacokinetic profile.
-
Metabolism: The aromatic rings of the dibenzofuran scaffold are susceptible to metabolism by cytochrome P450 enzymes, typically through hydroxylation. The positions of substituents can influence the sites and rates of metabolism.
-
Toxicity: Unsubstituted dibenzofuran is reported to have low acute toxicity.[1] However, the toxicological profile of substituted dibenzofurans is highly dependent on the nature and position of the substituents. It is important to distinguish medicinally relevant dibenzofurans from their polychlorinated counterparts (PCDFs), which are persistent environmental pollutants with significant toxicity.[3][8] In vivo toxicity studies, for instance using the Galleria mellonella larvae model, have been employed to assess the acute toxicity of some dibenzofuran-based kinase inhibitors.[2]
In silico ADMET prediction studies have been conducted on some series of dibenzofuran derivatives, suggesting that many of these compounds possess drug-like properties and are predicted to have good oral bioavailability.[5][9]
Future Perspectives and Conclusion
The dibenzofuran core continues to be a fertile ground for the discovery of new therapeutic agents. Its rigid and tunable structure provides a robust platform for the design of potent and selective modulators of a wide range of biological targets. Future research in this area will likely focus on:
-
Exploration of New Biological Targets: Expanding the application of the dibenzofuran scaffold to novel and challenging drug targets.
-
Development of More Efficient and Versatile Synthetic Methodologies: Enabling the rapid generation of diverse chemical libraries for high-throughput screening.
-
Integration of Computational and Experimental Approaches: Utilizing molecular modeling and machine learning to guide the design of next-generation dibenzofuran-based drugs with optimized efficacy and safety profiles.
References
-
A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Biointerface Research in Applied Chemistry, 14(4), 092. [Link]
-
Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (2020). Molecules, 25(15), 3492. [Link]
-
Dibenzofuran | C12H8O | CID 568. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
The toxicokinetics and metabolism of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) and their relevance for toxicity. (1994). Food and Chemical Toxicology, 32(5), 457-474. [Link]
-
A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. (2024). Pharmaceuticals, 17(6), 754. [Link]
-
Medicinal active applications of Dibenzofuran derivatives. (2022). Chemical Biology Letters, 9(4), 374. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. [Link]
-
Impact of polychlorinated dibenzo-p-dioxins, dibenzofurans, and biphenyls on human and environmental health. (1992). European Journal of Pharmacology: Environmental Toxicology and Pharmacology, 228(1), 1-15. [Link]
-
Medicinal active applications of Dibenzofuran derivatives. (2022). Chemical Biology Letters, 9(4), 374-388. [Link]
-
Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors. (2017). Oncotarget, 8(24), 38489–38501. [Link]
-
Synthesis of Dibenzofurans. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Kinetics and organotropy of some polyfluorinated dibenzo-p-dioxins and dibenzofurans (PFDD/PFDF) in rats. (2002). Life Sciences, 71(12), 1387-1399. [Link]
-
ELIMINATION OF POLYCHLORINATED DIBENZO-p-DIOXINS AND DIBENZOFURANS IN OCCUPATIONALLY EXPOSED PERSONS. (1998). Chemosphere, 37(9-12), 1981-1986. [Link]
-
Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds. (2003). Toxicological Sciences, 76(2), 172-175. [Link]
-
Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors. (2017). Oncotarget, 8(24), 38489–38501. [Link]
Sources
- 1. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The toxicokinetics and metabolism of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) and their relevance for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. oncotarget.com [oncotarget.com]
Navigating the Physicochemical Landscape of Dibenzofuran Compounds: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzofuran, a heterocyclic aromatic scaffold, is a recurring motif in numerous biologically active compounds, ranging from natural products to synthetic pharmaceuticals. The therapeutic potential of these molecules is intrinsically linked to their physicochemical properties, with solubility and stability standing as critical pillars influencing their developability, bioavailability, and ultimate clinical success. This technical guide provides a comprehensive exploration of the factors governing the solubility and stability of dibenzofuran-based compounds. We will delve into the theoretical underpinnings and practical considerations for assessing these key attributes, offering field-proven insights and detailed experimental protocols to empower researchers in the rational design and development of robust dibenzofuran drug candidates.
The Dibenzofuran Core: A Privileged Scaffold with Physicochemical Challenges
The dibenzofuran nucleus, consisting of two benzene rings fused to a central furan ring, imparts a rigid, planar, and largely hydrophobic character to molecules. While this aromatic system is often crucial for target engagement, it inherently presents challenges in achieving adequate aqueous solubility—a prerequisite for oral absorption and parenteral formulation. Furthermore, the electron-rich nature of the heterocyclic system and the potential for substitution at various positions can introduce chemical liabilities, impacting the compound's stability under physiological and storage conditions.
Understanding and strategically modulating these properties from the outset of a drug discovery program is paramount. A compound with promising in vitro potency can falter in preclinical and clinical development due to poor solubility limiting its exposure or instability leading to the formation of potentially toxic degradants. This guide will equip you with the knowledge to anticipate and address these challenges.
Deciphering and Engineering Solubility
The solubility of a dibenzofuran derivative is a complex interplay of its solid-state properties (crystal lattice energy) and its interaction with the solvent. For aqueous solubility, the energy required to break the intermolecular forces in the crystal lattice must be overcome by the favorable interactions between the solute and water molecules.
Factors Influencing the Solubility of Dibenzofuran Compounds
-
The Unsubstituted Core: The parent dibenzofuran molecule is characterized by its low aqueous solubility, typically reported to be around 3 mg/L at 25°C, and its high lipophilicity (logP ≈ 4.12).[1] It is, however, readily soluble in many organic solvents such as alcohols, acetone, ether, benzene, and acetic acid.[2][3]
-
Impact of Substituents: The nature and position of substituents on the dibenzofuran scaffold are the most powerful tools for modulating solubility.
-
Ionizable Groups: The introduction of acidic (e.g., carboxylic acids, phenols) or basic (e.g., amines) functional groups is the most effective strategy to enhance aqueous solubility. These groups can be ionized at physiological pH, leading to a dramatic increase in solubility due to ion-dipole interactions with water. For instance, appending propionate substituents to a dibenzofuran-based peptidomimetic was shown to significantly improve its solubility in aqueous solutions.[4]
-
Polar Non-ionizable Groups: The addition of polar groups such as hydroxyls, amides, and sulfonamides can increase solubility by providing sites for hydrogen bonding with water.
-
Lipophilic Groups: Conversely, increasing the number of lipophilic substituents (e.g., alkyl, aryl groups) will generally decrease aqueous solubility and increase solubility in non-polar organic solvents.
-
-
pH: For dibenzofuran derivatives with ionizable functional groups, solubility is highly dependent on the pH of the medium.
-
Acidic Compounds (e.g., containing a carboxylic acid): Solubility increases as the pH rises above the pKa of the acidic group, due to its deprotonation to form a more soluble conjugate base.
-
Basic Compounds (e.g., containing an amine): Solubility increases as the pH falls below the pKa of the basic group, due to its protonation to form a more soluble conjugate acid.
-
-
Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid organic compounds, the dissolution process is endothermic, meaning that solubility increases with increasing temperature.
-
Co-solvents: The use of co-solvents, such as ethanol, propylene glycol, and polyethylene glycols, is a common formulation strategy to enhance the solubility of poorly soluble compounds. These organic solvents can disrupt the hydrogen-bonding network of water and provide a more lipophilic environment to better solvate the dibenzofuran derivative.
Quantitative Solubility Data
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| Dibenzofuran | Water | 25 | ~3 mg/L | [1] |
| Dibenzofuran | Ethanol | Not Specified | Soluble | [2][3] |
| Dibenzofuran | Acetone | Not Specified | Very Soluble | [2] |
| Dibenzofuran | Benzene | Not Specified | Soluble | [5] |
| Dibenzofuran | Acetic Acid | Not Specified | Soluble | [5] |
| Polychlorinated Dibenzofurans | Water | Not Specified | Decreases with increasing chlorination | [6] |
Experimental Protocol for Thermodynamic Solubility Determination
This protocol outlines a standard shake-flask method for determining the thermodynamic solubility of a dibenzofuran compound.
Objective: To determine the equilibrium solubility of a test compound in a specific buffer or solvent system.
Materials:
-
Test dibenzofuran compound
-
Selected buffer solutions (e.g., pH 2.0, 5.0, 7.4, 9.0)
-
Co-solvent mixtures (e.g., ethanol/water)
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid test compound to a vial containing a known volume of the desired solvent system (e.g., 1-2 mL). The excess solid is crucial to ensure that equilibrium is reached with the solid phase.
-
Prepare samples in triplicate for each solvent system.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine the time to reach equilibrium.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid pellet.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be assessed and minimized.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-constructed calibration curve.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
The solubility is calculated by multiplying the measured concentration by the dilution factor.
-
Data Analysis:
-
Calculate the mean and standard deviation of the solubility values from the triplicate samples.
-
Express the solubility in units such as mg/mL or µg/mL.
Assessing and Mitigating Chemical Instability
The stability of a dibenzofuran derivative is its capacity to remain within its established chemical and physical specifications when stored under defined conditions. Degradation can lead to a loss of potency and the formation of impurities that may have undesirable pharmacological or toxicological profiles. Forced degradation (stress testing) is a critical component of drug development that helps to identify potential degradation pathways and develop stability-indicating analytical methods.
Common Degradation Pathways for Dibenzofuran Compounds
-
Oxidation: The electron-rich dibenzofuran ring system can be susceptible to oxidation. The presence of electron-donating groups, such as hydroxyl or amino substituents, can further activate the ring towards oxidative degradation. Common laboratory oxidants used in forced degradation studies include hydrogen peroxide.
-
Hydrolysis: Dibenzofuran derivatives containing hydrolytically labile functional groups, such as esters, amides, or lactams, can degrade in the presence of water, particularly at non-neutral pH. The dibenzofuran core itself is generally stable to hydrolysis.
-
Photolysis: Aromatic systems can absorb UV and visible light, leading to photochemical degradation. Dibenzofuran itself is reported to be sensitive to prolonged exposure to light.[2] Photodegradation can involve complex reactions, including oxidation, ring cleavage, and polymerization. Photostability testing is a key part of the ICH guidelines.
-
Thermal Degradation: Exposure to high temperatures can provide the energy to overcome activation barriers for degradation reactions. The thermal stability of a compound is important for determining appropriate storage and handling conditions.
Experimental Protocol for a Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study on a dibenzofuran drug candidate, in line with ICH guidelines.
Objective: To identify the likely degradation products of a drug substance and to establish a stability-indicating analytical method.
Materials:
-
Test dibenzofuran compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Water bath or oven for thermal stress
-
Photostability chamber compliant with ICH Q1B guidelines
-
pH meter
-
HPLC-UV/MS system
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions (to be performed in parallel):
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Heat the samples at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2, 8, 24 hours).
-
After the stress period, cool the samples and neutralize them with an appropriate amount of NaOH.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Heat the samples as described for acid hydrolysis.
-
Neutralize the samples with HCl after the stress period.
-
-
Oxidation:
-
Mix the stock solution with 3% H₂O₂ in a vial.
-
Keep the sample at room temperature for a defined period (e.g., 24 hours). If no degradation is observed, a higher concentration (e.g., 30% H₂O₂) or elevated temperature can be used.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial.
-
Expose the solid to a high temperature (e.g., 80°C) for a defined period (e.g., 1 week).
-
-
Thermal Degradation (Solution):
-
Prepare a solution of the compound in a suitable solvent (e.g., water or a buffer).
-
Heat the solution as described for acid hydrolysis.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
-
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV/MS method.
-
The HPLC method should be capable of separating the parent compound from all major degradation products. A gradient elution method is often required.
-
The mass spectrometer is used to obtain mass information on the degradation products to aid in their identification.
-
Data Evaluation:
-
Assess the percentage of degradation of the parent compound under each stress condition.
-
Identify the major degradation products and propose their structures based on their mass-to-charge ratios and fragmentation patterns.
-
The analytical method is considered "stability-indicating" if it can resolve all degradation products from the parent peak and from each other.
Visualizing Degradation Pathways
The following diagram illustrates a hypothetical degradation pathway for a substituted dibenzofuran, highlighting potential points of oxidative and hydrolytic attack.
Sources
- 1. Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling structural components of dibenzofuran-based MMP-12 inhibitors: a comparative classification-dependent analysis with molecular docking-based virtual screening and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of a negatively charged dibenzofuran-based beta-turn mimetic and its incorporation into the WW miniprotein-enhanced solubility without a loss of thermodynamic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Dibenzofuran Derivatives in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Dibenzofuran Scaffold
The dibenzofuran core, a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central furan ring, represents a privileged scaffold in medicinal chemistry.[1][2] Found in a variety of natural products, from fungi to lichens, this structural motif has garnered significant attention for its broad spectrum of potent biological activities.[3][4] Natural isolates like cercosporamide and usnic acid have served as crucial starting points, inspiring the synthesis of novel derivatives with tailored pharmacological profiles.[5][6] Dibenzofurans and their synthetic analogues have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, making them a fertile ground for therapeutic innovation.[2][3]
This guide provides a comprehensive overview of the role of dibenzofuran derivatives in contemporary drug discovery. It delves into their diverse pharmacological activities, explores key mechanisms of action, details robust synthetic strategies, and analyzes critical structure-activity relationships (SAR). By synthesizing field-proven insights with rigorous scientific data, this document aims to equip researchers with the foundational knowledge required to navigate and innovate within this promising chemical space.
Pharmacological Landscape: The Versatility of Dibenzofuran Derivatives
The therapeutic potential of dibenzofuran derivatives is remarkably broad, spanning multiple disease areas. Their diverse bioactivities are a testament to the scaffold's ability to interact with a wide range of biological targets.[2]
-
Anticancer Activity: This is one of the most extensively studied areas. Dibenzofuran derivatives have demonstrated cytotoxicity against various cancer cell lines, including leukemia, lung, and cervical cancer.[2][7] Their mechanisms often involve the induction of apoptosis, inhibition of key cell cycle kinases, and prevention of DNA replication.[1][2]
-
Antimicrobial and Antifungal Activity: Natural and synthetic dibenzofurans exhibit potent activity against pathogenic bacteria and fungi.[3] For instance, the natural product cercosporamide is a potent inhibitor of Candida albicans CaPkc1 kinase, a crucial enzyme for fungal cell wall integrity.[5] This makes them attractive candidates for developing new treatments, especially in the face of growing antibiotic resistance.
-
Antiviral and Anti-inflammatory Properties: Certain derivatives have shown potential as antiviral agents, including activity against the hepatitis C virus.[3][4] Additionally, their anti-inflammatory effects are being explored, adding another dimension to their therapeutic utility.[2]
-
Other Therapeutic Areas: Research has also pointed towards applications in treating type-2 diabetes, neurodegenerative diseases like Alzheimer's, and as anti-platelet agents.[2][4][8]
Core Mechanisms of Action: Targeting Key Cellular Pathways
The efficacy of dibenzofuran derivatives stems from their ability to modulate specific and critical cellular targets. Understanding these mechanisms is paramount for rational drug design and development.
Kinase Inhibition: A Dominant Mechanism in Cancer Therapy
A primary mechanism through which dibenzofuran derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and survival.[5]
-
Pim Kinases: These serine/threonine kinases are overexpressed in many hematological malignancies and solid tumors, where they promote cell proliferation and survival.[5] Certain 1,3-dihydroxydibenzo[b]furan derivatives have been identified as potent dual inhibitors of Pim-1 and Pim-2 kinases.[5]
-
MAPK-interacting kinases (Mnk1/2): The natural product cercosporamide has been shown to inhibit Mnk1/2 in the nanomolar range.[5] This inhibition blocks the activation of the translation initiation factor eIF4E, a critical step in protein synthesis that is often hijacked by cancer cells to fuel their growth.[5] This mechanism has shown efficacy against lung cancer, acute myeloid leukemia, and hepatocellular carcinoma.[5]
-
Other Kinase Targets: Dibenzofurans have also been shown to inhibit other kinases such as CLK1 (cdc2-like kinase 1) and BMPR (bone morphogenetic protein receptor) type I kinase, highlighting their multi-targeted potential.[5]
The following diagram illustrates the inhibitory action of a dibenzofuran derivative on the Pim kinase pathway, a key target in cancer therapy.
Caption: Inhibition of the Pim kinase signaling pathway by a dibenzofuran derivative.
Other Notable Mechanisms
Beyond kinase inhibition, dibenzofurans utilize other mechanisms to combat disease. Some derivatives function as Topoisomerase-II inhibitors , enzymes essential for DNA replication in rapidly dividing cancer cells.[2] Others can induce apoptosis (programmed cell death) through pathways that activate macrophages and prevent oxidative DNA damage.[1]
Synthetic Strategies: Constructing the Dibenzofuran Core
The ability to synthesize a diverse library of dibenzofuran derivatives is essential for optimizing their therapeutic properties. Medicinal chemists primarily rely on two strategic approaches to construct the tricyclic core.[5] The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
-
Intramolecular C-C Bond Formation from Diaryl Ethers: This classic approach involves first synthesizing a diaryl ether intermediate, which then undergoes an intramolecular cyclization to form the central furan ring via a new carbon-carbon bond.[5] Palladium-catalyzed C-H activation has emerged as a powerful and versatile method for this transformation, tolerating a wide range of functional groups on both aryl rings.[1][5]
-
Intramolecular C-O Bond Formation from 2-Aryl Phenols: This alternative strategy involves the cyclization of a 2-aryl phenol (a biphenyl with a hydroxyl group ortho to the inter-ring bond). The final step is an intramolecular etherification that forms the furan ring's carbon-oxygen bond.[5]
The diagram below outlines these two principal synthetic routes.
Caption: The two primary strategies for the synthesis of the dibenzofuran scaffold.
Experimental Protocol: Palladium-Catalyzed Synthesis of a Dibenzofuran Derivative
The following protocol is a representative example of a modern synthetic method based on intramolecular C-H activation, adapted from methodologies described in the literature.[5] This self-validating system ensures reproducibility and high yield.
Objective: To synthesize a substituted dibenzofuran from a diaryl ether intermediate.
Step 1: Synthesis of the Diaryl Ether Precursor
-
To a solution of 3,5-dimethoxyphenol (1.0 eq) in DMF, add Cesium Carbonate (Cs₂CO₃, 2.0 eq) and Copper(I) Iodide (CuI, 0.1 eq).
-
Add the desired aryl iodide (e.g., 1-iodo-2-nitrobenzene, 1.1 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 110-120 °C for 1-4 hours, potentially using microwave irradiation to accelerate the reaction.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure diaryl ether.
Step 2: Intramolecular C-H Activation (Cyclization)
-
In a reaction vessel, combine the purified diaryl ether (1.0 eq), Palladium(II) Acetate (Pd(OAc)₂, 5-10 mol%), and a silver-based oxidant such as Silver Acetate (AgOAc, 2.0 eq).
-
Add pivalic acid (PivOH) as the solvent.
-
Heat the mixture at 130 °C for 4-24 hours under an air atmosphere.
-
Monitor the formation of the dibenzofuran product.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium and silver salts.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove pivalic acid.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the final dibenzofuran derivative.
Structure-Activity Relationship (SAR) Analysis
Optimizing a lead compound requires a deep understanding of its structure-activity relationship (SAR). For dibenzofurans, SAR studies have revealed critical insights into how substitutions on the tricyclic core influence biological activity and selectivity.[9]
-
Hydroxyl Groups: The presence of hydroxyl groups, particularly at the C1 and C3 positions, is often crucial for potent kinase inhibition.[5] These groups can act as hydrogen bond donors and acceptors, facilitating strong interactions with the ATP-binding pocket of kinases.
-
Substitutions at C2 and C3: Modifications at the C2 position, such as the introduction of ester or other heterocyclic rings, have been found to be critical for cytotoxic activity and selectivity towards cancer cells.[9]
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents can significantly impact activity. For example, in one study, the introduction of a nitro group (NO₂) led to potent Pim-1 inhibition, while an amino group (NH₂) at the same position resulted in high potency against both Pim-1 and Pim-2.[5]
-
Halogenation: The addition of halogen atoms like fluorine or bromine can modulate the compound's lipophilicity, metabolic stability, and binding affinity, sometimes leading to increased cytotoxicity.[7]
The following workflow diagram illustrates the iterative process of drug discovery, where SAR plays a central role.
Caption: Iterative workflow for dibenzofuran derivative drug discovery.
Quantitative Data Summary: Kinase Inhibition Profile
To provide a clear, comparative view of compound efficacy, quantitative data is best presented in a tabular format. The table below summarizes the inhibitory concentrations (IC₅₀) of several 1,3-dihydroxy (Series B) dibenzofuran derivatives against key kinase targets, demonstrating the potent and often dual-inhibitory nature of these compounds.[5]
| Compound | Substituents (R₁, R₂, R₃) | Pim-1 IC₅₀ (µM) | Pim-2 IC₅₀ (µM) | CLK1 IC₅₀ (µM) |
| 15 | NO₂, H, H | 0.18 | 0.33 | 1.22 |
| 16 | NH₂, H, H | 0.13 | 0.085 | 0.45 |
| 17 | H, H, H | 0.23 | 0.20 | 0.26 |
| 43 | H, OH, COCH₃ | 0.82 | 0.14 | 0.29 |
| 44 | H, OH, H | 0.06 | 0.035 | 0.026 |
| 45 | H, H, COCH₃ | 0.28 | 0.14 | 0.14 |
| Data sourced from G-flas et al. (2021) |
Lower IC₅₀ values indicate higher potency. Compound 44 emerges as a particularly potent lead, with nanomolar efficacy against Pim-1, Pim-2, and CLK1.[5]
Challenges and Future Perspectives
While the dibenzofuran scaffold holds immense promise, several challenges must be addressed on the path to clinical application. Issues such as poor solubility, potential toxicity of certain derivatives (particularly polychlorinated ones), and the need for greater target selectivity require careful consideration during the lead optimization phase.[1]
The future of dibenzofuran research is bright. Advances in synthetic chemistry, such as C-H activation and novel cyclization cascades, will continue to expand the accessible chemical space.[3][4][5] The application of computational tools for molecular docking and predictive toxicology will enable more rational design of derivatives with improved safety and efficacy profiles. Furthermore, exploring dibenzofurans as multi-target agents for complex diseases like cancer and neurodegenerative disorders represents a key frontier for future investigation.[8]
Conclusion
Dibenzofuran derivatives constitute a versatile and powerful class of compounds in drug discovery. Their rich pharmacological profile, underpinned by the ability to modulate critical cellular targets like protein kinases, makes them highly attractive for therapeutic development. Through a synergistic combination of natural product inspiration, advanced synthetic strategies, and rigorous SAR analysis, researchers are well-positioned to unlock the full potential of this privileged scaffold. The continued exploration of dibenzofurans promises to yield novel and effective treatments for some of the most challenging human diseases.
References
-
G-flas, S., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central. Available at: [Link]
-
Moustafa, G. O. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Wrona-Krol, E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
-
Shoaib Savanur, M. R., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. ResearchGate. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. Available at: [Link]
-
Rojas, J., et al. (2022). A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. MDPI. Available at: [Link]
-
Moustafa, G. O. (2020). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. SciSpace. Available at: [Link]
-
Reyes-Gutiérrez, P. E., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]
-
Roche, M., et al. (2018). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry. Available at: [Link]
-
N/A. (2021). Synthesis of dibenzofuran derivatives. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]
-
Cabrera-Pardo, J. R., et al. (2020). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Pharmacology. Available at: [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease [frontiersin.org]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthetic Routes to Dibenzofuran-2-oxoacetic Acid
Introduction: The Significance of Dibenzofuran-2-oxoacetic Acid
Dibenzofuran-2-oxoacetic acid, an α-keto acid derivative of the dibenzofuran scaffold, represents a molecule of significant interest to researchers in medicinal chemistry and drug development. The dibenzofuran core is a privileged structure, appearing in numerous biologically active natural products and synthetic compounds. The α-keto acid moiety is a versatile functional group known for its role as a pharmacophore and its utility as a synthetic intermediate for constructing more complex heterocyclic systems. This guide provides a detailed, field-proven synthetic strategy for the preparation of Dibenzofuran-2-oxoacetic acid, emphasizing the causality behind experimental choices and ensuring methodological robustness.
The most reliable and extensively documented pathway to Dibenzofuran-2-oxoacetic acid proceeds via a two-step sequence:
-
Friedel-Crafts Acylation: Introduction of an acetyl group at the C2 position of the dibenzofuran nucleus to form the key intermediate, 2-acetyldibenzofuran.
-
Oxidation: Conversion of the methyl ketone functionality of 2-acetyldibenzofuran into the target α-oxoacetic acid group using a selective oxidizing agent.
This document will detail the protocols for each step, provide mechanistic insights, and present the necessary data for successful execution in a research setting.
Overall Synthetic Workflow
The logical flow from the starting material to the final product is illustrated below. This strategy is designed for efficiency and regiochemical control.
Synthesis of Dibenzofuran 2-oxoacetic Acid: A Detailed Laboratory Protocol for Researchers
Introduction: The Significance of Dibenzofuran Scaffolds in Modern Chemistry
Dibenzofuran, a heterocyclic organic compound, consists of a central furan ring fused to two benzene rings.[1] This core structure is a key pharmacophore in a multitude of biologically active molecules and advanced materials. The unique electronic and structural properties of the dibenzofuran nucleus make it a valuable scaffold in medicinal chemistry and drug development. Specifically, the introduction of functional groups at the 2-position of the dibenzofuran ring system has been a focal point of research, leading to the discovery of compounds with a wide range of therapeutic applications. This application note provides a comprehensive, step-by-step laboratory protocol for the synthesis of Dibenzofuran 2-oxoacetic acid, a key intermediate for the development of novel dibenzofuran-based compounds. The synthetic route described herein is based on the well-established Friedel-Crafts acylation reaction, a cornerstone of organic synthesis for the formation of carbon-carbon bonds with aromatic compounds.
Reaction Principle: Friedel-Crafts Acylation of Dibenzofuran
The synthesis of Dibenzofuran 2-oxoacetic acid is achieved through a Friedel-Crafts acylation of dibenzofuran with oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3] The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of oxalyl chloride with aluminum chloride. This acylium ion then attacks the electron-rich dibenzofuran ring, leading to the formation of an acyl chloride intermediate. Subsequent hydrolysis of this intermediate yields the desired Dibenzofuran 2-oxoacetic acid.[3] It is important to note that the intermediate acylium ion from oxalyl chloride can potentially fragment, which may lead to the formation of side products.[4] Careful control of reaction conditions is therefore crucial to favor the desired acylation.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| Dibenzofuran | Reagent Grade, ≥98% | e.g., Sigma-Aldrich, Acros Organics | |
| Oxalyl chloride | Reagent Grade, ≥98% | e.g., Sigma-Aldrich, Acros Organics | Handle in a fume hood with appropriate personal protective equipment. |
| Aluminum chloride (anhydrous) | Reagent Grade, ≥99% | e.g., Sigma-Aldrich, Acros Organics | Handle in a glovebox or under an inert atmosphere due to its hygroscopic nature. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich, Acros Organics | Use from a solvent purification system or a freshly opened bottle. |
| Hydrochloric acid (HCl) | Concentrated (37%) | e.g., Fisher Scientific, VWR | |
| Deionized water | In-house | ||
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | e.g., Fisher Scientific, VWR |
Equipment
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus (Buchner funnel, filter paper)
-
pH paper or pH meter
Experimental Protocol
Step 1: Reaction Setup and Formation of the Acylium Ion
-
Inert Atmosphere: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube. Flame-dry the glassware under a stream of inert gas (e.g., nitrogen or argon) and allow it to cool to room temperature.
-
Addition of Lewis Acid: Under a positive pressure of inert gas, carefully add anhydrous aluminum chloride (1.2 equivalents) to the reaction flask.
-
Solvent Addition: Add anhydrous dichloromethane to the flask to create a slurry of the aluminum chloride.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Preparation of Acylating Agent: In a separate dry flask, dissolve oxalyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.
-
Formation of Acylium Ion: Slowly add the oxalyl chloride solution to the stirred aluminum chloride slurry via the dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C during the addition. A color change and gas evolution may be observed. Stir the mixture for an additional 30 minutes at 0 °C to ensure the complete formation of the acylium ion complex.
Step 2: Friedel-Crafts Acylation
-
Preparation of Substrate Solution: Dissolve dibenzofuran (1.0 equivalent) in anhydrous dichloromethane in a separate dry flask.
-
Addition of Dibenzofuran: Slowly add the dibenzofuran solution to the reaction mixture via the dropping funnel over 30-45 minutes, while maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Step 3: Work-up and Hydrolysis
-
Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a fume hood as vigorous gas evolution will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification
-
Recrystallization: The crude Dibenzofuran 2-oxoacetic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Workflow Diagram
Caption: Workflow for the synthesis of Dibenzofuran 2-oxoacetic acid.
Expected Results and Characterization
The final product, Dibenzofuran 2-oxoacetic acid, should be an off-white to pale yellow solid. The identity and purity of the compound should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the dibenzofuran ring system, as well as a singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl and carboxyl carbons, in addition to the carbons of the dibenzofuran scaffold.
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the ketone, and the C=O stretch of the carboxylic acid.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
Safety Precautions
-
This protocol should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Oxalyl chloride is corrosive and toxic; handle with extreme care.
-
Anhydrous aluminum chloride reacts violently with water; handle in a dry environment.
-
The quenching step is highly exothermic and releases HCl gas; perform this step slowly and cautiously in a fume hood.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory synthesis of Dibenzofuran 2-oxoacetic acid. By following these procedures, researchers can effectively produce this valuable intermediate for further derivatization and exploration in the fields of medicinal chemistry, materials science, and drug development. The provided workflow and characterization guidelines will aid in the successful execution and validation of this synthetic route.
References
-
Edwards, C. R., Readhead, M. J., & Tweddle, N. J. (1987). A practical synthesis of 2,3‐dihydro‐2‐benzofurancarboxylic acid: A general route to 2,3‐dihydrobenzofurans. Journal of Heterocyclic Chemistry, 24(2), 495–496. Available at: [Link]
- Google Patents. (1987). EP0210156A1 - Molecular complexes formed from a benzofurane derivative and aluminium chloride, their preparation and their use.
- Google Patents. (1993). US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives.
- Google Patents. (2015). CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 568, Dibenzofuran. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Unsymmetrical Diaryl Ketones from Arenes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]
-
ScienceMadness.org. (2008). Problem with Friedel Crafts acylation using Oxalyl chloride. Available at: [Link]
-
Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]
Sources
Application Note: Dibenzofuran 2-oxoacetic acid as a Novel Chemical Probe for Interrogating Cancer Metabolism
Introduction: Unveiling a New Tool to Probe Metabolic Aberrations in Cancer
The relentless pursuit of novel therapeutic strategies against cancer has underscored the critical importance of understanding and targeting the metabolic reprogramming that fuels malignant cell growth and proliferation. Cancer cells exhibit a profound alteration in their metabolic pathways to meet the high bioenergetic and biosynthetic demands of continuous growth. This metabolic shift, often termed the "Warburg effect," is characterized by an increased reliance on glycolysis even in the presence of oxygen. However, emerging evidence highlights the crucial role of other metabolic pathways, including the catabolism of amino acids, in sustaining tumor progression. This has led to the development of chemical probes to dissect these intricate metabolic networks and identify novel therapeutic targets.
Dibenzofuran derivatives have long been recognized for their diverse biological activities, including potent anticancer and antibacterial properties.[1] The rigid, planar dibenzofuran scaffold serves as a versatile platform for the design of bioactive molecules. Concurrently, α-keto acids are increasingly appreciated as versatile building blocks in organic synthesis and as modulators of biological processes.[2][3] Notably, α-keto acid derivatives have been shown to inhibit enzymes crucial for cancer cell metabolism.[4][5][6]
This application note introduces Dibenzofuran 2-oxoacetic acid , a novel chemical entity that strategically combines the biologically active dibenzofuran core with a reactive α-keto acid moiety. We propose its use as a chemical probe to investigate and potentially inhibit key enzymes in cancer metabolism, thereby offering a new tool for researchers, scientists, and drug development professionals.
Scientific Rationale: The Convergence of a Privileged Scaffold and a Reactive Warhead
The design of Dibenzofuran 2-oxoacetic acid is predicated on a synergistic interplay between its two core components:
-
The Dibenzofuran Scaffold: This heterocyclic system is a "privileged structure" in medicinal chemistry, frequently found in natural products with significant biological activities.[1] Its rigid and planar nature provides a defined three-dimensional structure for molecular recognition by biological targets. Furthermore, the inherent spectroscopic properties of the dibenzofuran ring system offer the potential for label-free detection, including fluorescence-based assays.[7][8][9]
-
The α-Keto Acid Moiety: This functional group is a key reactive "warhead." The electrophilic α-keto group can participate in reversible or irreversible covalent interactions with nucleophilic residues (such as cysteine, lysine, or serine) within the active site of target enzymes.[10] This mechanism of action is characteristic of a class of enzyme inhibitors. Moreover, α-keto acids are metabolic intermediates and can act as mimics of natural substrates for various enzymes, particularly those involved in amino acid and keto acid metabolism.[4][6]
Based on these characteristics, we hypothesize that Dibenzofuran 2-oxoacetic acid can act as a potent inhibitor of α-keto acid dehydrogenase complexes (KDHc) . These mitochondrial enzyme complexes are critical regulators of cellular metabolism, linking the breakdown of carbohydrates, fats, and amino acids to energy production.[6] Dysregulation of KDHc activity has been implicated in various diseases, including cancer. By targeting these complexes, Dibenzofuran 2-oxoacetic acid could disrupt the metabolic flexibility of cancer cells, leading to energy crisis and cell death.
Proposed Mechanism of Action
We propose that Dibenzofuran 2-oxoacetic acid inhibits KDHc through a mechanism involving the formation of a covalent adduct with the enzyme's active site. The electrophilic α-keto group of the probe is susceptible to nucleophilic attack by a key residue in the enzyme's active site, such as the thiol group of a cysteine residue in the E2 subunit of the complex. This covalent modification would lead to the inactivation of the enzyme and the disruption of the metabolic pathway.
Sources
- 1. Dispersion-controlled docking preference: multi-spectroscopic study on complexes of dibenzofuran with alcohols and water - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP02635E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. α-Keto Acids: Acylating Agents in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Branched-chain ketoacids derived from cancer cells modulate macrophage polarization and metabolic reprogramming [frontiersin.org]
- 5. Cancer Metabolism: Fasting Reset, the Keto-Paradox and Drugs for Undoing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nepjol.info [nepjol.info]
- 9. scispace.com [scispace.com]
- 10. Elucidation of the α-Ketoamide Inhibition Mechanism: Revealing the Critical Role of the Electrostatic Reorganization Effect of Asp17 in the Active Site of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Dibenzofuran-Based Compounds in Oncology Research
Subject: Investigating the Therapeutic Potential of Novel Dibenzofuran Scaffolds, with a Focus on Dibenzofuran 2-oxoacetic acid Analogs
For: Researchers, scientists, and drug development professionals in oncology.
I. Introduction: The Dibenzofuran Core as a Privileged Scaffold in Cancer Drug Discovery
The dibenzofuran moiety, a tricyclic heterocyclic system composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1] This structure is prevalent in numerous natural products and synthetic compounds that exhibit a wide array of biological activities, including potent anticancer properties.[2][3] Naturally occurring dibenzofurans have been isolated from sources like lichens and slime molds, demonstrating cytotoxicity against various cancer cell lines.[4][5] Synthetic chemistry has further expanded the therapeutic potential of this scaffold, leading to the development of derivatives with diverse and potent anti-neoplastic mechanisms.[4]
While direct literature on "Dibenzofuran 2-oxoacetic acid" is sparse, its structure suggests a promising starting point for rational drug design. The oxoacetic acid functional group can serve as a crucial pharmacophore for interacting with biological targets. This guide provides a comprehensive framework for researchers aiming to investigate the anticancer applications of this and other novel dibenzofuran derivatives. We will synthesize the current understanding of how dibenzofuran-based compounds exert their effects and provide detailed protocols for their evaluation, grounded in established scientific literature.
II. Known and Potential Mechanisms of Antitumor Action for Dibenzofuran Derivatives
Dibenzofuran derivatives have been shown to interfere with cancer cell proliferation and survival through multiple mechanisms. Understanding these established pathways is critical for forming hypotheses about the activity of novel analogs like Dibenzofuran 2-oxoacetic acid.
A. Kinase Inhibition: A Prevalent Mechanism
A primary mode of action for many dibenzofuran compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
Pim/CLK1/Mnk Kinase Inhibition: Certain dibenzofuran derivatives, inspired by the natural product cercosporamide, have been identified as potent inhibitors of Pim kinases, which are overexpressed in many cancers and promote cell survival.[6] These compounds also show activity against MAPK-interacting kinases (Mnk1/2), which are key to the eIF4E pathway, a critical node in tumor growth and progression.[6] Inhibition of this pathway has shown efficacy in models of lung cancer, acute myeloid leukemia, and hepatocellular carcinoma.[6]
-
VEGFR-2 Inhibition: The sulfonamide moiety, when incorporated into heterocyclic scaffolds like dibenzofuran, can target key signaling molecules in angiogenesis.[7] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary driver of tumor angiogenesis, and its inhibition is a validated anti-cancer strategy.[7] Dibenzofuran-sulfonamide hybrids are therefore promising candidates for anti-angiogenic therapy.
B. Inhibition of Hypoxia-Inducible Pathways
The tumor microenvironment is often hypoxic, which activates survival pathways mediated by Hypoxia-Inducible Factor 1 (HIF-1).
-
HIF-1 Pathway Inhibition: Benzene-sulfonamide-based benzofuran derivatives have been specifically designed to inhibit the HIF-1 pathway, demonstrating efficacy in p53-independent malignant cancers.[8] This mechanism is particularly valuable for targeting aggressive solid tumors.
-
Carbonic Anhydrase (CA) Inhibition: The tumor-associated isoforms CA IX and CA XII are crucial for cancer cell survival in hypoxic and acidic microenvironments. Dibenzofuran-based sulfonamides have been shown to be potent and selective inhibitors of these isoforms, disrupting pH regulation and impairing tumor growth.[9]
C. Induction of Apoptosis and Cell Cycle Arrest
Beyond specific pathway inhibition, many dibenzofuran derivatives induce programmed cell death (apoptosis) and halt the cell division cycle.
-
Apoptosis Induction: Several studies have demonstrated that dibenzofuran compounds significantly increase the activity of executioner caspases, such as caspase 3/7, a hallmark of apoptosis.[3][10] This suggests they can effectively trigger the cell's self-destruction machinery.
-
DNA Intercalation: Some derivatives may exert their cytotoxic effects by binding to DNA. Biochemical assays have shown that certain benzofurans can inhibit the cleavage of plasmid DNA by endonucleases, suggesting they intercalate into the DNA helix, albeit often more weakly than classic agents like daunorubicin.[10]
-
Topoisomerase II Inhibition: A key enzyme for DNA replication, Topoisomerase II, has been identified as a target for some naturally derived dibenzofurans, which can inhibit its function at low concentrations.[2]
Signaling Pathway Visualization
The diagram below illustrates the Mnk1/2-eIF4E pathway, a key target for some dibenzofuran derivatives.[6] Inhibition of Mnk1/2 by these compounds prevents the phosphorylation of eIF4E, thereby blocking the translation of key proteins required for tumor cell proliferation and survival.
Caption: Mnk1/2-eIF4E signaling pathway targeted by dibenzofuran derivatives.
III. Experimental Protocols for Evaluating Novel Dibenzofuran Derivatives
This section provides detailed, step-by-step protocols for the initial characterization and mechanistic evaluation of a novel compound like Dibenzofuran 2-oxoacetic acid.
Workflow for Compound Evaluation
The following diagram outlines a logical workflow for progressing from initial screening to mechanistic validation.
Caption: A logical workflow for anticancer compound evaluation.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of the dibenzofuran derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Causality: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Dibenzofuran 2-oxoacetic acid (or analog), dissolved in DMSO to create a 10 mM stock solution.
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[9]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA.
-
96-well flat-bottom plates.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (for solubilizing formazan).
-
Multi-well plate reader (spectrophotometer).
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Self-Validation: Include wells for "no-cell" blanks to determine background absorbance.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the dibenzofuran stock solution in complete medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and so on.
-
Self-Validation: Include a "vehicle control" (e.g., 0.1% DMSO in medium) to account for any solvent toxicity and an "untreated control" (medium only). A positive control like Doxorubicin (10 µM) should also be included.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells (in triplicate).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in control wells.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle) * 100.
-
Plot % Viability vs. Log[Compound Concentration] and use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis for Pathway Modulation
Objective: To detect changes in the expression or phosphorylation status of key proteins within a signaling pathway (e.g., p-ERK, p-AKT, HIF-1α) following treatment with the dibenzofuran derivative.
Causality: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. A change in the amount of a protein or its phosphorylated form provides direct evidence of the compound's effect on a specific signaling node.
Materials:
-
6-well plates.
-
Treated cell lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-HIF-1α, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the dibenzofuran derivative at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3 times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Self-Validation: Analyze the loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.
-
Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein to the loading control.
-
IV. Data Presentation: Comparative Cytotoxicity
The following table summarizes reported IC50 values for various benzofuran and dibenzofuran derivatives, providing a benchmark for evaluating new compounds.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-based Sulfonamide | Compound 47b | MDA-MB-231 (Breast) | 6.27 | [9] |
| Compound 47b | MCF-7 (Breast) | 6.45 | [9] | |
| Benzofuran-based Carboxylic Acid | Compound 44b | MDA-MB-231 (Breast) | 2.52 | [9] |
| Dibenzofuran (Natural Product) | Kehokorin A | HeLa (Cervical) | ~2.4 (1.5 µg/mL) | [4] |
| Dibenzofuran (Natural Product) | Popolohuanone E | A549 (Lung) | ~4.7 (2.5 µg/mL) | [2] |
| Benzofuran-Sulfonamide Hybrid | Compound 10b | BxPC3 (Pancreatic) | 0.65 | [8] |
| Compound 10b | MDA-MB-231 (Breast) | 1.90 | [8] |
V. References
-
Soualmia, F., et al. (2022). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Sashidhara, K. V., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]
-
El-Sayed, R. (2020). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. Egypt. J. Chem. Available at: [Link]
-
Galdino-Pitta, M. R., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals. Available at: [Link]
-
Al-Ostath, R., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. Available at: [Link]
-
Savanur, M. R. S., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters. Available at: [Link]
-
Al-Warhi, T., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Chemistry. Available at: [Link]
-
Abdelgawad, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry. Available at: [Link]
-
Tran, H., et al. (2024). A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. Pharmaceuticals. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. National Institutes of Health. Available at: [Link]
-
Al-Ostath, R., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Institutes of Health. Available at: [Link]
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Quantification of Dibenzofuran 2-oxoacetic Acid
Abstract
This application note presents a detailed, robust, and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of Dibenzofuran 2-oxoacetic acid. This compound is a key intermediate in the synthesis of various biologically active molecules, making its accurate quantification critical for drug development and quality control.[1] The developed method utilizes reversed-phase chromatography with UV detection, offering excellent specificity, linearity, accuracy, and precision. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established scientific principles and regulatory guidelines.
Introduction: The Significance of Dibenzofuran 2-oxoacetic Acid Analysis
Dibenzofuran 2-oxoacetic acid is a heterocyclic compound featuring a dibenzofuran core functionalized with an oxoacetic acid moiety.[1][2] The dibenzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including potential antimicrobial, antiviral, and anti-inflammatory properties.[1] Consequently, the synthesis and purification of derivatives of Dibenzofuran 2-oxoacetic acid are of significant interest in pharmaceutical research.
Accurate and reliable analytical methods are paramount for monitoring reaction progress, assessing purity, and ensuring the quality of active pharmaceutical ingredients (APIs) and intermediates. High-performance liquid chromatography (HPLC) is the gold standard for such analyses due to its high resolution, sensitivity, and quantitative capabilities. This application note addresses the need for a standardized HPLC method for Dibenzofuran 2-oxoacetic acid, providing a readily implementable protocol and the scientific rationale behind the methodological choices.
Physicochemical Properties and Chromatographic Considerations
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties.
-
Structure: Dibenzofuran 2-oxoacetic acid (C14H8O4) possesses a largely nonpolar dibenzofuran ring system and a highly polar, acidic oxoacetic acid side chain.[2] This amphiphilic nature requires careful selection of the stationary and mobile phases to achieve adequate retention and symmetrical peak shape.
-
UV Absorbance: The dibenzofuran core exhibits strong UV absorbance. Dibenzofuran itself shows a sharp increase in absorbance below 300 nm, with significant absorbance maxima.[7][8][9][10] This property allows for sensitive detection using a standard UV-Vis or photodiode array (PDA) detector.
Based on these properties, a reversed-phase HPLC method is the logical choice. The nonpolar stationary phase will interact with the dibenzofuran moiety, while the polar mobile phase will elute the compound. The inclusion of an acidic modifier in the mobile phase will suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.
Recommended HPLC Method and Protocol
This section provides a detailed, step-by-step protocol for the analysis of Dibenzofuran 2-oxoacetic acid.
Instrumentation and Consumables
-
HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point due to its versatility and wide availability.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Trifluoroacetic acid (TFA), HPLC grade.
-
Sample Vials: Amber glass vials to protect the analyte from potential photodegradation.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 Reversed-Phase Column (250 x 4.6 mm, 5 µm) | Provides good retention for the nonpolar dibenzofuran moiety. |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid in Water | The acidic modifier suppresses the ionization of the carboxylic acid group, improving retention and peak shape. |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency. |
| Elution Mode | Isocratic or Gradient | An initial isocratic elution is recommended for method development. A gradient may be necessary to resolve impurities with different polarities. A suggested starting isocratic ratio is 60:40 (A:B). |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Dibenzofuran derivatives typically exhibit strong absorbance at this wavelength. A PDA detector can be used to identify the optimal wavelength.[11] |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and instrument sensitivity. |
Sample and Standard Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of Dibenzofuran 2-oxoacetic acid reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.
-
Sample Preparation: Dissolve the sample containing Dibenzofuran 2-oxoacetic acid in the mobile phase to a concentration that falls within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Method Validation: Ensuring Trustworthiness and Reliability
Method validation is a critical step to ensure that the analytical procedure is suitable for its intended purpose. The validation should be performed according to the guidelines from regulatory bodies such as the FDA and the principles outlined in the United States Pharmacopeia (USP).[12][13][14][15][16][17][18]
Validation Parameters and Acceptance Criteria
The following table outlines the key validation parameters and typical acceptance criteria for an HPLC assay.
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | The peak for Dibenzofuran 2-oxoacetic acid should be well-resolved from any impurities or degradation products. Peak purity analysis using a PDA detector should confirm the homogeneity of the analyte peak. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response. | A linear regression of the calibration curve should yield a correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear. | The range should be appropriate for the intended application (e.g., 80-120% of the target concentration for an assay). |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The recovery of the analyte from a spiked matrix should be within 98-102%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | The relative standard deviation (RSD) for replicate injections (repeatability) and analyses on different days (intermediate precision) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters such as mobile phase composition, pH, column temperature, and flow rate are slightly varied. |
Experimental Workflow and Data Analysis
The following diagram illustrates the overall workflow for the HPLC analysis of Dibenzofuran 2-oxoacetic acid.
Caption: Workflow for the HPLC analysis of Dibenzofuran 2-oxoacetic acid.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the quantitative analysis of Dibenzofuran 2-oxoacetic acid. By leveraging the physicochemical properties of the analyte and adhering to established principles of chromatographic separation and method validation, the described protocol offers a reliable and robust solution for researchers and professionals in the pharmaceutical industry. The detailed methodology and validation guidelines presented herein should serve as a valuable resource for the quality control and development of novel therapeutics based on the dibenzofuran scaffold.
References
-
Dibenzofuran | C12H8O | CID 568 - PubChem. National Center for Biotechnology Information. [Link]
-
A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules. [Link]
-
Dibenzofuran 2-Oxoacetic Acid | C14H8O4 | CID 43322735 - PubChem. National Center for Biotechnology Information. [Link]
-
Q14 Analytical Procedure Development March 2024. U.S. Food and Drug Administration. [Link]
-
Dibenzofuran - NIST WebBook. National Institute of Standards and Technology. [Link]
-
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. [Link]
-
<621> Chromatography. U.S. Pharmacopeia. [Link]
-
Glyoxylic acid - Wikipedia. Wikipedia. [Link]
-
Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. National Center for Biotechnology Information. [Link]
-
Q14 Analytical Procedure Development. U.S. Food and Drug Administration. [Link]
-
Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. ResearchGate. [Link]
-
Glyoxylic Acid | C2H2O3 | CID 760 - PubChem. National Center for Biotechnology Information. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides. PubMed. [Link]
-
Branched-Chain Keto-Acids and Pyruvate in Blood: Measurement by HPLC with Fluorimetric Detection and Changes in Older Subjects. Clinical Chemistry. [Link]
-
An automated HPLC method for the fractionation of polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins, and polychlorinated dibenzofurans in fish tissue on a porous graphitic carbon column. U.S. Geological Survey. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
pKa values. Stenutz. [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]
-
Separation of Dibenzofuran on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran,... ResearchGate. [Link]
-
A Density Functional Theory Study. Physical Chemistry Research. [Link]
-
Glyoxylic acid (YMDB00033). Yeast Metabolome Database. [Link]
-
Dibenzofuran - NIST WebBook. National Institute of Standards and Technology. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
Sources
- 1. Dibenzofuran 2-Oxoacetic Acid|CAS 859745-04-3 [benchchem.com]
- 2. Dibenzofuran 2-Oxoacetic Acid | C14H8O4 | CID 43322735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 4. Glyoxylic Acid | C2H2O3 | CID 760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pKa values [stenutz.eu]
- 6. ymdb.ca [ymdb.ca]
- 7. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dibenzofuran [webbook.nist.gov]
- 9. Absorption [Dibenzofuran] | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. usp.org [usp.org]
- 14. fda.gov [fda.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. fda.gov [fda.gov]
- 17. agilent.com [agilent.com]
- 18. fda.gov [fda.gov]
Application Note: High-Sensitivity GC-MS/MS Analysis of Dibenzofurans in Environmental Matrices
Introduction: The Analytical Imperative for Dibenzofuran Monitoring
Dibenzofurans, particularly their polychlorinated derivatives (PCDFs), are a class of persistent organic pollutants (POPs) that pose a significant threat to environmental and human health.[1][2] These toxic compounds are unintentionally produced from various industrial and combustion processes, including waste incineration and chemical manufacturing.[1][2] Due to their lipophilic nature, they bioaccumulate in the fatty tissues of organisms, leading to their magnification through the food chain.[1][2] The United States Environmental Protection Agency (EPA) and other international bodies have linked exposure to certain dibenzofuran congeners to a range of adverse health effects, including cancer and endocrine disruption.[1]
The accurate and sensitive determination of dibenzofurans, often present at ultra-trace levels, is a formidable analytical challenge. Historically, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) has been the gold standard for their analysis, as stipulated in regulatory methods like EPA Method 1613B.[3] However, the operational complexity and high maintenance costs of HRMS systems have driven the development of alternative analytical approaches.[3][4]
Recent advancements in triple quadrupole mass spectrometry (GC-MS/MS) have demonstrated comparable, and in some cases superior, performance to HRMS for the analysis of dioxins and dibenzofurans.[4][5] Regulatory bodies, including the European Union, now recognize GC-MS/MS as a valid confirmatory technique.[1][2] This application note presents a comprehensive, field-proven protocol for the analysis of dibenzofurans using GC-MS/MS, emphasizing the rationale behind each step to ensure robust and reliable results.
The Analytical Workflow: A Validating System
The accurate quantification of dibenzofurans necessitates a meticulously designed workflow that minimizes contamination and maximizes recovery. The following diagram illustrates the key stages of the analytical process, from sample collection to data analysis.
Caption: Overview of the GC-MS/MS workflow for dibenzofuran analysis.
Detailed Experimental Protocols
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to isolate the target dibenzofurans from the sample matrix while removing interfering compounds that could compromise the analysis. The following protocol is a robust method for various environmental matrices, such as soil, sediment, and fly ash.
Protocol 3.1.1: Sample Extraction and Cleanup
-
Sample Homogenization: Ensure the sample is homogenous before taking a representative aliquot (e.g., 10 g of soil).
-
Internal Standard Spiking: Prior to extraction, spike the sample with a solution containing isotopically labeled dibenzofuran congeners (e.g., ¹³C₁₂-labeled). This is a critical step for the isotope dilution method, which corrects for analyte losses during sample preparation and analysis.[6][7]
-
Soxhlet Extraction: Place the spiked sample in a cellulose thimble and perform Soxhlet extraction for 18-24 hours with a suitable solvent mixture, such as toluene or a dichloromethane/n-hexane mixture (1:1, v/v).[6] The continuous nature of Soxhlet extraction ensures exhaustive removal of the analytes from the sample matrix.
-
Concentration: Concentrate the extract to a small volume (approximately 1-2 mL) using a rotary evaporator.
-
Multi-Layer Silica Gel Column Cleanup: Prepare a multi-layer silica gel column containing, from bottom to top, silica gel, silver nitrate-impregnated silica gel, and anhydrous sodium sulfate. This step removes bulk organic interferences and sulfur-containing compounds.
-
Alumina Column Chromatography: Further purify the extract using a column packed with activated alumina. This step effectively separates dibenzofurans from other classes of compounds like polychlorinated biphenyls (PCBs).
-
Carbon Column Chromatography (Optional): For highly contaminated samples, an activated carbon column can be used to isolate planar molecules like dibenzofurans from non-planar interferences.
-
Final Concentration and Solvent Exchange: Concentrate the purified extract to near dryness under a gentle stream of high-purity nitrogen. Reconstitute the residue in a small, precise volume (e.g., 20 µL) of a non-polar solvent like nonane. Add a recovery (injection) internal standard just before analysis to monitor instrument performance.[6]
GC-MS/MS Instrumentation and Parameters
The choice of instrumental parameters is critical for achieving the required sensitivity and selectivity for dibenzofuran analysis. The following table provides a validated set of parameters for a modern triple quadrupole GC-MS/MS system.
Table 1: GC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation of dibenzofuran congeners.[8] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing optimal chromatographic resolution. |
| Injection Mode | Splitless | Ensures the entire sample is transferred to the column for maximum sensitivity. |
| Injector Temperature | 280 °C | Promotes rapid volatilization of the analytes. |
| Oven Program | Initial 120 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min | A temperature program optimized for the separation of multiple dibenzofuran congeners. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A robust and well-characterized ionization technique for these compounds. |
| Ion Source Temperature | 230 °C | Balances analyte ionization efficiency and thermal stability. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |
Rationale for MRM: In MS/MS, the first quadrupole selects a specific precursor ion (e.g., the molecular ion of a dibenzofuran congener). This ion is then fragmented in the collision cell, and the second quadrupole selects a specific product ion. This two-stage filtering process significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for the detection of ultra-trace levels of analytes.
Data Analysis and Quality Control
Isotope Dilution Quantification
Quantification is performed using the isotope dilution method. The ratio of the response of the native analyte to its corresponding isotopically labeled internal standard is used to calculate the concentration of the native analyte in the sample. This method inherently corrects for variations in extraction efficiency and instrument response.
Quality Control
A robust quality control (QC) protocol is essential for ensuring the reliability of the data. Key QC measures include:
-
Method Blanks: A sample of clean matrix is processed and analyzed alongside the samples to check for contamination.
-
Laboratory Control Spikes: A clean matrix is spiked with a known amount of the target analytes and processed to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicates: A sample is split into two aliquots, both of which are spiked with a known amount of the target analytes. This assesses the effect of the sample matrix on the analytical method.
-
Internal Standard Recoveries: The recoveries of the isotopically labeled internal standards should fall within a predefined range (e.g., 40-130%) to ensure the validity of the results.
Method Validation and Performance
The described method has been validated according to established guidelines, such as those outlined in EPA Method 1613B.[3] Key performance metrics are summarized in the table below.
Table 2: Method Performance Data
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.995 | > 0.99 |
| Method Detection Limit (MDL) | Congener-specific, typically in the low pg/L range | Dependent on regulatory requirements |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy (% Recovery) | 80-120% | 70-130% |
Conclusion
The GC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable approach for the analysis of dibenzofurans in complex environmental matrices. By combining a thorough sample preparation protocol with optimized instrumental parameters and a stringent quality control regimen, laboratories can achieve high-quality data that meets and exceeds regulatory requirements. The transition from HRMS to GC-MS/MS offers significant advantages in terms of ease of use, maintenance, and cost-effectiveness, making this powerful analytical technique more accessible to a wider range of laboratories.[3][4]
References
-
Divergent Characteristics of PCDD/Fs During Dust Storms and Haze Episodes in East China: Congener Profiles, Enrichment Mechanisms, and Health Risks. (n.d.). MDPI. Retrieved from [Link]
-
Tetra- through Octa-chlorinated Dioxins and Furans Analysis in Water by Isotope Dilution GC/MS/MS. (2019, February 20). Agilent. Retrieved from [Link]
-
Optimization of separation and detection conditions for comprehensive two-dimensional gas chromatography--time-of-flight mass spectrometry analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans. (n.d.). PubMed. Retrieved from [Link]
-
Validation of a Confirmatory GC/MS/MS Method for Dioxins and Dioxin-like PCBS to Meet the Requirements of EU Regulation 709/2014. (2016, January 19). Agilent. Retrieved from [Link]
-
Determination of Ultratrace Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans Using GC/MS/MS. (2019, October 15). Agilent. Retrieved from [Link]
-
Method 23 - Dioxins and Furans. (n.d.). US EPA. Retrieved from [Link]
-
Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. (n.d.). PMC - NIH. Retrieved from [Link]
-
Mass spectrum of purified dibenzofuran metabolite I. Diagnostic signals... (n.d.). ResearchGate. Retrieved from [Link]
-
Analysis of dioxins by GC-TQMS. (n.d.). SCION Instruments. Retrieved from [Link]
-
Method 0023A: Sampling Method for Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofuran Emissions from Stationary S. (n.d.). EPA. Retrieved from [Link]
-
Gas chromatography-triple quadrupole mass spectrometry method for analysis of polychlorinated dibenzo-p-dioxins, dibenzofurans: evaluation and application to sediment samples | Request PDF. (2025, November 8). ResearchGate. Retrieved from [Link]
-
GC-MS analysis of the metabolites from dibenzofuran by E. coli... (n.d.). ResearchGate. Retrieved from [Link]
-
Ion trap MS/MS of polychlorinated dibenzo-p-dioxins and dibenzofurans: Confirming the concept of the molar response. (2025, August 7). ResearchGate. Retrieved from [Link]
-
APGC-MS/MS: A New Gold Standard for Dioxin and Furan Analysis. (n.d.). Waters Corporation. Retrieved from [Link]
-
Comparison of a variety of gas chromatographic columns with different polarities for the separation of chlorinated dibenzo-p-dioxins and dibenzofurans by high-resolution mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
method 8290a. (n.d.). Retrieved from [Link]
-
Analysis of Dioxins in Environmental Samples using GC/MS. (n.d.). Agilent. Retrieved from [Link]
-
EPA Method 23-Determination of Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofurans From Stationary Sources. (2023, March 20). Federal Register. Retrieved from [Link]
-
Impact of GC Parameters on The Separation. (n.d.). Retrieved from [Link]
-
Comparative analysis of polychlorinated dibenzo-p-dioxin and dibenzofuran congeners in Great Lakes fish extracts by gas chromatography-mass spectrometry and in vitro enzyme induction activities. (n.d.). ACS Publications. Retrieved from [Link]
-
Dibenzofuran. (n.d.). the NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]
-
A New Gas Chromatographic Method for Determination of Difenoconazole Residues in Pomegranate Fruits. (n.d.). SAS Publishers. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Analysis of dioxins by GC-TQMS | SCION Instruments [scioninstruments.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. Dioxin Testing Using GC MS MS Confidently Detecting the Hidden [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. well-labs.com [well-labs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Purification of Dibenzofuran 2-oxoacetic acid by column chromatography
Application Note & Protocol
Topic: High-Purity Isolation of Dibenzofuran 2-oxoacetic Acid via Acid-Modified Normal-Phase Column Chromatography
Abstract & Introduction
Dibenzofuran 2-oxoacetic acid is a key heterocyclic building block in the synthesis of complex organic molecules, particularly within drug discovery and development programs. Its molecular structure, featuring a polar dibenzofuran core, a ketone, and a carboxylic acid moiety, imparts significant polarity and acidic character. These properties present a considerable challenge for purification, as standard chromatographic techniques often result in poor separation, significant peak tailing, and low recovery. This is primarily due to undesirable interactions between the analyte's carboxylic acid group and the stationary phase.
This application note provides a comprehensive, field-proven protocol for the efficient purification of Dibenzofuran 2-oxoacetic acid using normal-phase column chromatography. We will delve into the mechanistic basis for the experimental design, emphasizing the critical role of an acidified mobile phase to ensure sharp, symmetrical elution and high-purity fractions. This guide is intended for researchers and process chemists seeking a robust and reproducible method for isolating this and structurally related acidic compounds.
The Core Challenge: Analyte-Stationary Phase Interactions
The primary obstacle in purifying carboxylic acids on standard silica gel is the interaction between the acidic proton of the analyte and the weakly acidic silanol groups (Si-OH) on the silica surface. This interaction establishes a dynamic equilibrium where the carboxylic acid exists as both a neutral, protonated species and an anionic, deprotonated carboxylate.
R-COOH + SiO⁻ ⇌ R-COO⁻ + SiOH
These two forms possess vastly different polarities. The neutral form interacts moderately with the silica, while the anionic form binds very strongly. As the analyte travels through the column, this continuous shifting between states causes the compound to spread across a wide band, leading to severe peak tailing (streaking) and co-elution with impurities.[1]
The Solution: Suppressing Deprotonation with an Acidified Eluent
To achieve a successful separation, the analyte must be maintained in a single, stable protonation state. By incorporating a small percentage of a volatile acid, such as acetic acid (AcOH) or formic acid, into the mobile phase, we can apply Le Châtelier's principle. The excess protons (H⁺) in the eluent saturate the system, forcing the equilibrium to the left and ensuring the Dibenzofuran 2-oxoacetic acid remains almost exclusively in its less polar, fully protonated form.[1] This minimizes strong ionic interactions with the stationary phase, resulting in a sharp elution profile and enabling effective separation from other impurities.
Figure 1: Effect of Acid Modifier. A diagram illustrating how an acidified mobile phase suppresses deprotonation of the carboxylic acid on the silica surface, preventing peak tailing.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Crude Dibenzofuran 2-oxoacetic acid | Glass Chromatography Column (2-5 cm diameter) |
| Silica Gel (for flash chromatography, 230-400 mesh) | Rotary Evaporator |
| Dichloromethane (DCM), HPLC Grade | TLC Plates (Silica gel 60 F₂₅₄) |
| Methanol (MeOH), HPLC Grade | TLC Developing Chamber |
| Glacial Acetic Acid (AcOH) | UV Lamp (254 nm) |
| Technical Grade Solvents for column | Collection tubes / Erlenmeyer flasks |
| Anhydrous Sodium Sulfate | Magnetic Stirrer and Stir Bars |
| Cotton or Glass Wool | Round Bottom Flasks |
Detailed Experimental Protocols
This procedure is divided into two essential stages: method development using Thin-Layer Chromatography (TLC) and the preparative scale-up using a packed column.
Part A: TLC Method Development – The Key to Success
Before committing the bulk of your material to a column, it is imperative to identify an optimal solvent system. The goal is to find a mobile phase composition that provides a retention factor (Rf) of 0.2-0.4 for the target compound while maximizing the separation from all visible impurities.
-
Prepare TLC Chambers: Prepare three separate TLC chambers with different solvent systems. For a compound of this polarity, good starting points are mixtures of Dichloromethane (DCM) and Methanol (MeOH).
-
System 1: 98:2 (v/v) DCM:MeOH + 1% Acetic Acid
-
System 2: 95:5 (v/v) DCM:MeOH + 1% Acetic Acid
-
System 3: 90:10 (v/v) DCM:MeOH + 1% Acetic Acid
-
Note: The 1% acetic acid should be added to the total volume. For 100 mL of eluent, add 1 mL of glacial acetic acid.
-
-
Spot the Plate: Dissolve a small amount of the crude material in a few drops of DCM/MeOH. Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.
-
Develop and Visualize: Place the TLC plate in one of the prepared chambers. Allow the solvent front to travel up the plate until it is ~1 cm from the top. Remove the plate, mark the solvent front, and let it dry completely. Visualize the separated spots under a UV lamp at 254 nm.
-
Analyze and Optimize: Calculate the Rf value for your product spot (R_f = distance traveled by spot / distance traveled by solvent front).
-
If the Rf is too low (<0.2), the compound is sticking too strongly. Increase the polarity of the mobile phase (i.e., increase the percentage of MeOH).
-
If the Rf is too high (>0.4), the compound is moving too quickly. Decrease the polarity (decrease the percentage of MeOH).
-
The ideal system will show the product spot at Rf ≈ 0.3, with impurities either well above or below it.
-
| Example TLC Data | Mobile Phase (DCM:MeOH + 1% AcOH) | Product Rf | Impurity A Rf | Impurity B Rf | Assessment |
| Trial 1 | 98:2 | 0.15 | 0.45 | 0.05 (baseline) | Product retained too strongly. Increase polarity. |
| Trial 2 (Optimal) | 95:5 | 0.32 | 0.68 | 0.10 | Excellent separation. Suitable for column. |
| Trial 3 | 90:10 | 0.55 | 0.80 | 0.30 | Poor separation from Impurity B. Decrease polarity. |
Part B: Preparative Column Chromatography Protocol
Once the optimal eluent system is determined (e.g., 95:5 DCM:MeOH + 1% AcOH from Trial 2), you can proceed with the preparative column.
-
Column Preparation (Slurry Packing):
-
Securely clamp the glass column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom.
-
Add a ~1 cm layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar elution solvent you plan to use (e.g., 98:2 DCM:MeOH + 1% AcOH). Use approximately 50-100 g of silica for every 1 g of crude material.
-
Pour the slurry into the column. Use a funnel to avoid spillage. Open the stopcock to drain some solvent, and gently tap the column to ensure the silica packs down evenly without air bubbles.
-
Add another ~1 cm layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.
-
Continuously run the initial eluent through the column until the bed is stable and the solvent level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude material (~1 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of DCM).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. This is your dry-loaded sample.
-
Carefully add the powdered sample to the top of the prepared column, creating a thin, even layer.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity starting solvent (e.g., 2 column volumes of 98:2 DCM:MeOH + 1% AcOH). This will elute any non-polar impurities.
-
Gradually increase the polarity of the mobile phase, moving towards the optimal system identified by TLC (e.g., 95:5 DCM:MeOH + 1% AcOH). A stepwise gradient is effective.
-
Collect the eluting solvent in numbered test tubes or flasks (fractions). A typical fraction size is 10-20 mL, depending on column size.
-
-
Fraction Analysis:
-
Monitor the collected fractions using the TLC system developed in Part A. Spot every few fractions on a single TLC plate.
-
Identify the fractions that contain your pure product (single spot at the correct Rf).
-
Group the pure fractions together. Also, group any "mixed" fractions (containing product and minor impurities) for potential re-purification.
-
-
Product Isolation:
-
Combine the pure fractions into a large round-bottom flask.
-
Remove the solvents and the volatile acetic acid using a rotary evaporator.
-
The resulting solid can be further dried under high vacuum to remove any residual solvent, yielding the purified Dibenzofuran 2-oxoacetic acid.
-
Figure 2: Purification Workflow. A step-by-step workflow for the purification of Dibenzofuran 2-oxoacetic acid using column chromatography.
Troubleshooting
| Problem | Potential Cause | Solution |
| Product does not elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., Methanol) in your eluent. |
| Poor separation / Co-elution | Rf values of components are too close. | Try a different solvent system (e.g., Ethyl Acetate/Hexane + 1% AcOH). Use a shallower gradient during elution. Use a longer column. |
| Streaking on column/TLC | Insufficient acid in the mobile phase. | Ensure at least 0.5-1% acetic or formic acid is present in all solvents used for TLC and the column. |
| Cracks in the silica bed | Column packed improperly or solvent polarity changed too rapidly. | Ensure the column is packed carefully without air bubbles. Use a gradual, stepwise gradient rather than an abrupt solvent switch. |
Conclusion
The successful purification of polar, acidic molecules like Dibenzofuran 2-oxoacetic acid by normal-phase column chromatography is highly dependent on controlling the analyte's ionization state. The protocol detailed here, which leverages an acid-modified mobile phase, provides a reliable and scalable method to suppress analyte deprotonation, eliminate peak tailing, and achieve high levels of purity. Proper method development using TLC is a critical preliminary step that ensures an efficient and successful preparative separation.
References
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Link (Note: A generic link is provided as the original may be a dynamic blog URL. The core content refers to general chromatography principles for polar compounds).
-
Reddit r/chemistry Community Discussion. (Accessed 2026). Column chromatography of carboxylic acids?. Reddit. Link
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN76. Link
-
Hammer, E., Kuty, M., Rode, H. J., & Schauer, F. (1998). Isolation and characterization of a dibenzofuran-degrading yeast: identification of oxidation and ring cleavage products. Applied and Environmental Microbiology, 64(6), 2215–2219. Link
-
Liu, Z., & Larock, R. C. (2004). An Efficient Route to Carbazoles and Dibenzofurans. Organic Letters, 6(21), 3739–3741. Link
Sources
Application Notes and Protocols: Dibenzofuran-2-oxoacetic Acid as a Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds
Introduction
The dibenzofuran scaffold is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active compounds. Its rigid, planar structure and unique electronic properties make it an attractive core for the design of novel therapeutics and functional materials.[1][2] This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of a key derivative, dibenzofuran-2-oxoacetic acid, as a versatile building block for the synthesis of diverse and complex heterocyclic systems.
Dibenzofuran-2-oxoacetic acid, also known as (dibenzofuran-2-yl)glyoxylic acid, possesses two key reactive sites: a carboxylic acid and an adjacent ketone. This α-ketoacid functionality allows for a rich and varied chemistry, enabling the construction of a wide array of fused and appended heterocyclic rings. These notes will detail the synthesis of this valuable building block and explore its application in the preparation of novel quinoxaline derivatives, with further discussion on its potential for constructing other heterocyclic systems.
Synthesis of Dibenzofuran-2-oxoacetic Acid
The synthesis of dibenzofuran-2-oxoacetic acid is not widely reported in the literature, necessitating a logical synthetic approach based on established methodologies for analogous aryl-oxoacetic acids. A practical and efficient route begins with the readily available dibenzofuran, proceeding through a Friedel-Crafts acylation followed by oxidation of the resulting methyl ketone.
Workflow for the Synthesis of Dibenzofuran-2-oxoacetic Acid
Sources
Application Note & Protocols: A Framework for Characterizing the Bioactivity of Dibenzofuran 2-oxoacetic acid Using Cell-Based Assays
Abstract
This document provides a comprehensive guide for the biological characterization of Dibenzofuran 2-oxoacetic acid. While specific data on this compound is emerging, its core structure, dibenzofuran, is a well-established scaffold known to interact with critical toxicological pathways. The protocols herein are designed as a logical, tiered approach to first establish a viable concentration range by assessing cytotoxicity, and then to probe for a primary hypothesized mechanism of action: activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This guide provides the scientific rationale, detailed step-by-step protocols, and data interpretation frameworks for a suite of essential cell-based assays.
Introduction: The Scientific Rationale
Dibenzofuran and its derivatives are compounds of significant interest in toxicology and environmental science due to their persistence and biological activity.[1][2] Many halogenated dibenzofurans are potent agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates the expression of a wide array of genes, including xenobiotic-metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1).[3][4] The activation of AhR is a key event in the toxic mechanism of compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[3]
Given the "dibenzofuran" core of Dibenzofuran 2-oxoacetic acid, it is scientifically prudent to hypothesize that it may also modulate AhR activity. Therefore, this guide presents a systematic workflow to test this hypothesis. The experimental cascade is designed to build a comprehensive activity profile, starting with broad toxicity and moving to specific molecular mechanisms.
Experimental Workflow Overview
The proposed workflow follows a logical progression. First, we determine the concentrations at which the compound is toxic to cells. Mechanistic assays are only meaningful at non-cytotoxic concentrations. Subsequently, we directly measure AhR activation using a sensitive reporter assay, and finally, we validate this finding by quantifying the expression of a key downstream target gene.
Caption: A tiered experimental workflow for characterizing Dibenzofuran 2-oxoacetic acid.
Phase 1: Cytotoxicity Assessment
Before investigating any specific mechanism, it is critical to determine the concentration range of Dibenzofuran 2-oxoacetic acid that can be tolerated by the chosen cell line (e.g., HepG2, a human liver carcinoma line commonly used in toxicology). Using two assays with distinct endpoints provides a more robust measure of cytotoxicity.
Protocol: MTT Assay for Metabolic Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.[5][6][7]
Materials:
-
HepG2 cells (or other suitable cell line)
-
Complete culture medium (e.g., EMEM + 10% FBS)
-
Dibenzofuran 2-oxoacetic acid (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear-bottom, tissue culture-treated plates
-
Vehicle control (DMSO)
-
Positive control for cytotoxicity (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[8]
-
Compound Treatment: Prepare serial dilutions of Dibenzofuran 2-oxoacetic acid in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for 24-48 hours (or the desired exposure time) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
Protocol: LDH Release Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9] Measuring LDH activity in the supernatant serves as an indicator of cell lysis and cytotoxicity.[10][11]
Materials:
-
Cells and compound-treated plates (prepared as in section 2.1)
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Dojindo)[9][10][11]
-
Lysis Buffer (typically 10X, provided in the kit)
-
96-well assay plate (clear, flat-bottom)
Procedure:
-
Prepare Controls: In addition to the treated wells, prepare two essential controls:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with vehicle, to which 10 µL of 10X Lysis Buffer is added 45 minutes before the end of incubation. This lyses all cells and represents 100% cytotoxicity.
-
-
Sample Collection: After the 24-48 hour incubation, carefully transfer 50 µL of supernatant from each well of the cell culture plate to a corresponding well in a new 96-well assay plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new assay plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Interpretation
For both assays, data should be normalized to the vehicle control. Cytotoxicity is typically calculated as a percentage relative to the maximum lysis control.
| Assay | Endpoint Measured | Data Representation | Interpretation |
| MTT Assay | Mitochondrial dehydrogenase activity | % Viability = (AbsSample / AbsVehicle) x 100 | A decrease indicates reduced metabolic activity, suggestive of cytotoxicity or cytostatic effects. |
| LDH Release Assay | Plasma membrane integrity via LDH release | % Cytotoxicity = [(Sample - Spontaneous) / (Maximum - Spontaneous)] x 100 | An increase indicates loss of membrane integrity and cell lysis. |
The results will allow for the calculation of an IC₅₀ (inhibitory concentration 50%) value. For subsequent mechanistic assays, it is crucial to use concentrations of Dibenzofuran 2-oxoacetic acid well below the IC₅₀ (e.g., ≤ IC₁₀) to ensure that observed effects are not artifacts of cell death.
Phase 2: Mechanistic Assays for AhR Activation
Based on the dibenzofuran structure, the primary hypothesis is that the compound activates the AhR signaling pathway.
AhR Signaling Pathway Overview
In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the complex translocates to the nucleus, dissociates from its chaperones, and heterodimerizes with the ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) protein. This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[12][13][14]
Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Protocol: DRE/XRE-Luciferase Reporter Gene Assay
Principle: This is the gold-standard assay for measuring AhR activation. It utilizes a cell line (e.g., HepG2) that has been engineered to contain a reporter plasmid. The plasmid has a firefly luciferase gene under the control of a promoter containing multiple copies of the DRE.[15] When an active ligand binds AhR and the complex binds to the DRE, it drives the expression of luciferase. The amount of light produced upon addition of luciferin substrate is directly proportional to AhR activation.[16]
Materials:
-
HepG2 cells stably transfected with a DRE/XRE-luciferase reporter construct (e.g., from BPS Bioscience or other commercial vendors).[15]
-
Complete culture medium.
-
Dibenzofuran 2-oxoacetic acid (stock in DMSO).
-
Vehicle control (DMSO).
-
Positive control: TCDD (2,3,7,8-Tetrachlorodibenzodioxin), a potent AhR agonist.[3]
-
96-well white, clear-bottom, tissue culture-treated plates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).[15]
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the DRE-luciferase reporter cells into a 96-well white plate at a density of 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Dibenzofuran 2-oxoacetic acid and the positive control (TCDD) in culture medium. Use concentrations determined to be non-toxic from Phase 1.
-
Incubation: Remove the old medium and add 100 µL of the compound dilutions. Incubate for 16-24 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Prepare the luciferase assay reagent according to the manufacturer's protocol, allowing it to come to room temperature.
-
Luminescence Measurement: Add 100 µL of the luciferase reagent directly to each well. Mix briefly on an orbital shaker.
-
Read Plate: Measure luminescence immediately on a plate-reading luminometer.
Data Analysis:
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀ (effective concentration 50%).
Protocol: RT-qPCR for CYP1A1 Target Gene Expression
Principle: To validate the results of the reporter assay, we measure the expression of a well-known endogenous AhR target gene, CYP1A1.[17] An increase in CYP1A1 mRNA following treatment provides strong, physiologically relevant evidence of AhR pathway activation.[18][19]
Materials:
-
Cells and compound-treated plates (can be a parallel plate to the luciferase assay).
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
SYBR Green or TaqMan-based qPCR master mix.
-
Validated primers for human CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB).[20]
-
Real-time PCR instrument.
Procedure:
-
Cell Lysis and RNA Extraction: After the 16-24 hour treatment period, wash the cells with PBS and lyse them directly in the well using the buffer from the RNA extraction kit. Purify total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for CYP1A1 or the housekeeping gene, and diluted cDNA.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Ensure a melt curve analysis is performed at the end if using SYBR Green to verify product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for CYP1A1 and the housekeeping gene for each sample.
-
Calculate the change in expression using the ΔΔCt method.
-
Normalize the Ct value of CYP1A1 to the housekeeping gene (ΔCt = CtCYP1A1 - CtHousekeeping).
-
Calculate the fold change relative to the vehicle control (ΔΔCt = ΔCtSample - ΔCtVehicle).
-
The final fold change is calculated as 2-ΔΔCt.
-
Integrated Data Interpretation
By combining the results from all three assays, a robust profile of Dibenzofuran 2-oxoacetic acid's activity can be established.
| Scenario | Interpretation |
| Cytotoxicity Observed (Low IC₅₀ in MTT/LDH) | The compound is toxic to cells. Further mechanistic studies must be conducted at sub-toxic concentrations. |
| No Cytotoxicity, Positive Luciferase, Positive qPCR | Strong evidence that Dibenzofuran 2-oxoacetic acid is an agonist of the Aryl Hydrocarbon Receptor. The dose-response curves from luciferase and qPCR should correlate. |
| No Cytotoxicity, Positive Luciferase, Negative qPCR | This could indicate an assay artifact in the reporter system or that the compound activates the reporter but is insufficient to drive endogenous gene expression robustly. Further investigation into other target genes may be warranted. |
| No Activity in Any Assay | Within the context of this tested pathway and cell line, the compound does not exhibit significant cytotoxicity or AhR agonist activity. Other potential biological targets may exist. |
References
- Quantitative RT-PCR on CYP1A1 heterogeneous nuclear RNA: a surrogate for the in vitro transcription run-on assay.
- MTT assay protocol.Abcam.
- LDH-Glo™ Cytotoxicity Assay Technical Manual.
- XRE Luciferase Reporter Lentivirus (AhR Signaling).BPS Bioscience.
- Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators.eScholarship, University of California.
- Provisional Peer Reviewed Toxicity Values for Dibenzofuran.U.S. Environmental Protection Agency.
- AhR signaling pathways and regulatory functions.
- CYP1A1 and CYP1B1 expression analyzed by RT-qPCR in MCF-7 cells...
- Dibenzofuran Fact Sheet.U.S. Environmental Protection Agency.
- Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators.
- LDH Cytotoxicity Assay Kit.Cayman Chemical.
- Cell Viability Assays - Assay Guidance Manual.
- Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System.Indigo Biosciences.
- Comparative toxicology and mechanism of action of polychlorinated dibenzo-p-dioxins and dibenzofurans.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol.Thermo Fisher Scientific - US.
- Aryl hydrocarbon receptor.Wikipedia.
- MTT (Assay protocol).Protocols.io.
- Cytotoxicity LDH Assay Kit-WST.Dojindo Molecular Technologies.
- CYP1A1 Human qPCR Primer Pair.OriGene Technologies, Inc.
- Quantitative RT-PCR on CYP1A1 heterogeneous nuclear RNA: A surrogate for the in vitro transcription run-on assay.UTMB Research Experts.
Sources
- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 2. epa.gov [epa.gov]
- 3. escholarship.org [escholarship.org]
- 4. Comparative toxicology and mechanism of action of polychlorinated dibenzo-p-dioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 11. Cytotoxicity LDH Assay Kit-WST CK12 manual | DOJINDO [dojindo.com]
- 12. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 14. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Quantitative RT-PCR on CYP1A1 heterogeneous nuclear RNA: a surrogate for the in vitro transcription run-on assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 20. origene.com [origene.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Dibenzofuran-2-oxoacetic Acid
Welcome to the technical support center for the synthesis of Dibenzofuran-2-oxoacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yield.
Introduction
Dibenzofuran-2-oxoacetic acid is a key building block in the synthesis of various pharmaceutical compounds and functional materials. Its preparation typically involves a two-step process: a Friedel-Crafts acylation of dibenzofuran with oxalyl chloride, followed by the hydrolysis of the resulting acyl chloride. While theoretically straightforward, achieving a high yield of the final product requires careful control of reaction conditions and a thorough understanding of potential pitfalls. This guide provides practical, experience-based advice to help you overcome common challenges and achieve consistent, high-yield results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of Dibenzofuran-2-oxoacetic acid, providing potential causes and actionable solutions.
Q1: My Friedel-Crafts acylation reaction is showing low or no conversion of the starting material (dibenzofuran). What are the likely causes and how can I fix this?
A1: Low or no conversion in a Friedel-Crafts acylation is a common issue that can often be traced back to a few critical factors:
-
Cause 1: Inactive Lewis Acid Catalyst. The most common Lewis acid used, aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or even from atmospheric humidity can react with and deactivate the catalyst.
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use a high-purity, anhydrous grade of AlCl₃ from a freshly opened container. The solvent, typically dichloromethane (DCM), must also be anhydrous.
-
-
Cause 2: Insufficient Catalyst. The product of the acylation, the acyl dibenzofuran, can form a complex with the Lewis acid, effectively sequestering it from the reaction. This means that a stoichiometric amount of the catalyst is often required.
-
Solution: For the acylation of dibenzofuran, a molar ratio of at least 1.1 to 1.5 equivalents of AlCl₃ relative to dibenzofuran is recommended to drive the reaction to completion.
-
-
Cause 3: Low Reaction Temperature. While the initial formation of the acylium ion is often performed at 0 °C to control the exothermic reaction, the subsequent acylation of the aromatic ring may require a higher temperature to proceed at a reasonable rate.[1]
-
Solution: After the dropwise addition of the dibenzofuran solution at 0 °C, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Q2: I'm observing the formation of multiple products in my TLC analysis of the Friedel-Crafts reaction mixture. What are these side products and how can I minimize them?
A2: The formation of multiple products can be attributed to a few potential side reactions:
-
Cause 1: Di-acylation. Although the acyl group is deactivating, forcing conditions (high temperature or prolonged reaction time) can sometimes lead to the introduction of a second acyl group onto the dibenzofuran ring.
-
Solution: Adhere to the recommended reaction time and temperature. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-reaction.
-
-
Cause 2: Isomer Formation. While the acylation of dibenzofuran is known to be highly regioselective for the 2-position due to electronic effects, minor amounts of other isomers (e.g., acylation at the 3- or 4-position) might form under certain conditions.[1]
-
Solution: Maintaining a low reaction temperature during the addition of dibenzofuran can enhance the regioselectivity.
-
-
Cause 3: Fragmentation of the Acylating Agent. With oxalyl chloride, there is a possibility of fragmentation of the intermediate acylium ion (ClCOCO⁺) to a simpler acylium ion (ClCO⁺) and carbon monoxide, especially at higher temperatures.[2] This could lead to the formation of a chlorinated dibenzofuran byproduct.
-
Solution: Strict temperature control during the formation of the acylium ion is crucial. Prepare the acylium ion at 0 °C before adding the dibenzofuran.
-
Q3: The hydrolysis of the intermediate acyl chloride is incomplete, or I'm getting a low yield of the final carboxylic acid. What should I do?
A3: Incomplete hydrolysis or low yield in the final step often points to issues with the workup procedure.
-
Cause 1: Insufficient Water or Reaction Time. The hydrolysis of the acyl chloride requires an adequate amount of water and sufficient time to go to completion.
-
Solution: After quenching the Friedel-Crafts reaction with ice/water, ensure vigorous stirring of the biphasic mixture to maximize the interfacial area where the hydrolysis occurs. Allowing the mixture to stir for an extended period (e.g., 1-2 hours) at room temperature after quenching can help ensure complete hydrolysis.
-
-
Cause 2: Product Loss During Workup. The desired carboxylic acid product has some solubility in the aqueous layer, especially if the pH is not acidic enough.
-
Solution: After the initial quench, ensure the aqueous layer is acidic (pH 1-2) by adding 1 M HCl. This will keep the product in its protonated, less water-soluble form. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize the recovery of the product.
-
-
Cause 3: Premature Hydrolysis of Oxalyl Chloride. If there is moisture present during the Friedel-Crafts reaction, the oxalyl chloride will hydrolyze before it can acylate the dibenzofuran.
-
Solution: Reiterate the importance of strictly anhydrous conditions during the acylation step.
-
Q4: I'm having difficulty purifying the final product, Dibenzofuran-2-oxoacetic acid. What is the best method?
A4: Purification of the final product is critical to obtain a high-purity compound.
-
Solution: Recrystallization. Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is key.
-
Recommended Solvents: A mixture of ethanol and water is often a good starting point for the recrystallization of moderately polar compounds like carboxylic acids.[3] Alternatively, a solvent pair like toluene-heptane or ethyl acetate-hexane can be effective. You will need to perform small-scale solubility tests to find the optimal solvent or solvent system where the product is soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution. If using a solvent pair, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Friedel-Crafts acylation of dibenzofuran?
A: The Friedel-Crafts acylation of dibenzofuran is an electrophilic aromatic substitution reaction. The mechanism involves three key steps:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to one of the chlorine atoms of oxalyl chloride, making it a better leaving group. This facilitates the formation of a highly electrophilic acylium ion intermediate.
-
Electrophilic Attack: The electron-rich dibenzofuran ring acts as a nucleophile and attacks the acylium ion. The attack preferentially occurs at the 2-position, which is the most electronically activated position. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex.[1]
-
Rearomatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the 2-acyl dibenzofuran product.
Q: Why is the acylation of dibenzofuran regioselective for the 2-position?
A: The regioselectivity of the Friedel-Crafts acylation of dibenzofuran is governed by the electronic properties of the dibenzofuran ring system. The oxygen atom in the central furan ring is an activating group that directs electrophilic substitution to the ortho and para positions. In the case of dibenzofuran, the positions ortho to the oxygen (1 and 4) are sterically hindered. The positions para to the oxygen are the 2 and 3 positions. The 2-position is electronically favored for electrophilic attack due to greater resonance stabilization of the intermediate carbocation compared to attack at the 3-position.[1]
Q: Can I use a different Lewis acid instead of aluminum chloride?
A: While aluminum chloride is the most common and cost-effective Lewis acid for this reaction, other Lewis acids can be used, sometimes with advantages in terms of milder reaction conditions or different selectivities. Alternatives include iron(III) chloride (FeCl₃), tin(IV) chloride (SnCl₄), boron trifluoride (BF₃), and zinc chloride (ZnCl₂). The choice of Lewis acid can influence the reaction rate and yield, and optimization may be required for your specific substrate and conditions.
Experimental Protocols
Detailed Step-by-Step Synthesis of Dibenzofuran-2-oxoacetic acid
This protocol is based on established methods for the Friedel-Crafts acylation of dibenzofuran and subsequent hydrolysis.[1]
Materials and Reagents:
-
Dibenzofuran
-
Oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Recrystallization solvent (e.g., ethanol/water or ethyl acetate/hexane)
Procedure:
Part 1: Friedel-Crafts Acylation
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) under a nitrogen atmosphere.
-
Solvent Addition: Add anhydrous dichloromethane to the flask to create a suspension of the aluminum chloride.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Formation of Acylium Ion: In a separate dry flask, dissolve oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution to the dropping funnel and add it dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0 °C. Stir the mixture for an additional 30 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Addition of Dibenzofuran: Dissolve dibenzofuran (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the dibenzofuran solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).[1]
Part 2: Hydrolysis and Work-up
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture back down to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of crushed ice, followed by 1 M hydrochloric acid.
-
Hydrolysis: Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the intermediate acyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Dibenzofuran-2-oxoacetic acid.
Part 3: Purification
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure Dibenzofuran-2-oxoacetic acid as a solid.
Data Presentation
Table 1: Key Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Dibenzofuran | C₁₂H₈O | 168.19 | Starting Material |
| Oxalyl chloride | C₂Cl₂O₂ | 126.93 | Acylating Agent |
| Aluminum chloride | AlCl₃ | 133.34 | Lewis Acid Catalyst |
| Dibenzofuran-2-oxoacetic acid | C₁₄H₈O₄ | 240.21 | Final Product |
Visualization
Reaction Workflow
Caption: Workflow for the synthesis of Dibenzofuran-2-oxoacetic acid.
Reaction Mechanism
Caption: Mechanism of Dibenzofuran-2-oxoacetic acid synthesis.
References
-
PubChem. Dibenzofuran. National Institutes of Health. [Link]
-
ACS Publications. Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. [Link]
-
ScienceMadness. Problem with Friedel Crafts acylation using Oxalyl chloride. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
Organic Chemistry Portal. Unsymmetrical Diaryl Ketones from Arenes. [Link]
- Google Patents.
-
Physics & Maths Tutor. Notes - 33 Carboxylic Acids and Derivatives - CAIE Chemistry A-level. [Link]
-
Organic Syntheses Procedure. Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]
-
Common Conditions: Acid to Acid Chloride. [Link]
-
Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Crystallization Solvents. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
ResearchGate. Recrystallization-studies-of-triaminoguanidinium-azotetrazolate. [Link]
-
SciELO. Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]
-
ResearchGate. Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
The Royal Society of Chemistry. Supporting Information for... [Link]
-
ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]
- Google Patents.
Sources
Troubleshooting low yield in Friedel-Crafts acylation of dibenzofuran
Welcome to the Technical Support Center for the Friedel-Crafts acylation of dibenzofuran. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important reaction in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your yields. This resource is structured as a series of troubleshooting questions and FAQs, addressing common challenges and providing expert insights grounded in the scientific literature.
Troubleshooting Low Yield in Friedel-Crafts Acylation of Dibenzofuran
The Friedel-Crafts acylation is a powerful tool for the functionalization of aromatic compounds like dibenzofuran. However, achieving high yields can be challenging. This section addresses specific issues you may encounter during your experiments.
Q1: My yield of 2-acetyldibenzofuran is unexpectedly low, even though I followed a standard protocol. What are the most likely causes?
Low yield in the Friedel-Crafts acylation of dibenzofuran can often be traced back to a few critical factors. Let's break down the most common culprits:
-
Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any trace of water in your reaction setup will lead to the hydrolysis of AlCl₃, rendering it inactive. It is imperative to use freshly opened, high-purity AlCl₃ and to ensure all glassware is rigorously dried.
-
Insufficient Catalyst Stoichiometry: In Friedel-Crafts acylation, the product, an aryl ketone, can form a stable complex with the Lewis acid. This complexation effectively removes the catalyst from the reaction cycle.[1] Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required to drive the reaction to completion.
-
Suboptimal Reaction Temperature: Temperature control is crucial. While the reaction is often initiated at 0°C to control the initial exothermic reaction, it may require warming to room temperature or gentle heating to proceed at a reasonable rate.[2] Conversely, excessively high temperatures can promote the formation of side products and decomposition.
-
Poor Quality of Reagents: The purity of both the dibenzofuran and the acylating agent (e.g., acetyl chloride or acetic anhydride) is paramount. Impurities can lead to the formation of colored byproducts and interfere with the catalytic cycle.
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I identify them?
The formation of multiple products is a common issue. Besides unreacted starting material, you may be observing the formation of isomeric and poly-acylated products.
-
Isomeric Products: While the acylation of dibenzofuran predominantly occurs at the 2-position due to the electronic stabilization of the intermediate sigma complex, substitution at the 3- and 4-positions can also occur.[3] The ratio of these isomers is influenced by the reaction conditions.
-
Poly-acylated Products: Although the acetyl group is deactivating, preventing a second acylation is not always guaranteed, especially with prolonged reaction times or an excess of the acylating agent.[1] The most likely di-acylated product is 2,8-diacetyldibenzofuran.
Identifying the Products:
-
TLC Analysis: The different isomers will likely have slightly different Rf values on a TLC plate. The polarity of the isomers generally follows the order: 4- > 3- > 2-acetyldibenzofuran. Using a combination of UV visualization and staining with a phosphomolybdic acid or p-anisaldehyde stain can help in visualizing all spots.[4][5]
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive tools for isomer identification. The proton NMR spectrum of 2-acetyldibenzofuran shows a characteristic singlet for the acetyl protons around 2.71 ppm and distinct aromatic proton signals.[2] Comparing the obtained spectra with literature data for the different isomers is the most reliable method of identification.
Q3: How can I improve the regioselectivity of the reaction to favor the 2-isomer?
Optimizing the regioselectivity towards the desired 2-acetyldibenzofuran is a key challenge. The choice of Lewis acid and solvent can have a significant impact.
-
Lewis Acid Selection: While AlCl₃ is the most common Lewis acid, its high reactivity can sometimes lead to a decrease in selectivity. Milder Lewis acids, such as FeCl₃ or ZnCl₂, may offer better control over the reaction, albeit potentially at the cost of a slower reaction rate.[6]
-
Solvent Effects: The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the regioselectivity. Dichloromethane is a common choice, but for less reactive systems, nitrobenzene has been used, although it is more hazardous. Exploring greener alternatives like 2-methyltetrahydrofuran could be a viable option.
Q4: My work-up procedure seems to result in product loss. What are the best practices for isolating acetyldibenzofuran?
A meticulous work-up is critical for maximizing your isolated yield. The acylated dibenzofuran products are ketones and can be somewhat polar.
-
Quenching: The reaction must be carefully quenched by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and protonates any remaining Lewis basic species.
-
Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions of the aqueous layer to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Purification:
-
Recrystallization: For relatively clean crude products, recrystallization from a suitable solvent like ethanol or a mixture of hexanes and ethyl acetate can be effective.
-
Column Chromatography: For mixtures of isomers or impure products, silica gel column chromatography is the preferred method. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity will allow for the separation of the different isomers.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to broader questions about the Friedel-Crafts acylation of dibenzofuran.
What is the general mechanism for the Friedel-Crafts acylation of dibenzofuran?
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (e.g., AlCl₃) activates the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. The electron-rich dibenzofuran ring then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a proton is lost from the ring, restoring aromaticity and yielding the acylated dibenzofuran.[7]
Caption: Mechanism of Friedel-Crafts Acylation on Dibenzofuran.
Why is the 2-position the preferred site of acylation on the dibenzofuran ring?
The regioselectivity of electrophilic substitution on dibenzofuran is governed by the stability of the intermediate sigma complex. Attack at the 2-position allows for the positive charge to be delocalized over the adjacent benzene ring through resonance, which is a more stabilizing effect compared to the delocalization involving the oxygen atom that occurs with attack at the 3-position.[3]
Can I use acetic anhydride instead of acetyl chloride?
Yes, acetic anhydride can be used as an acylating agent. The mechanism is similar, involving the activation of the anhydride by the Lewis acid. In some cases, acetic anhydride may be preferred as it is less volatile and may produce less corrosive byproducts.
What are some alternative, "greener" catalysts for this reaction?
There is a growing interest in developing more environmentally friendly catalysts for Friedel-Crafts reactions. Some alternatives to traditional Lewis acids like AlCl₃ include:
-
Metal Triflates: Lanthanide triflates (e.g., Yb(OTf)₃) are often water-tolerant and can be used in catalytic amounts.[8]
-
Zeolites: These solid acid catalysts are reusable and can be easily separated from the reaction mixture.[6]
-
Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst, facilitating a cleaner reaction and easier product isolation.
Experimental Protocols & Data
For your convenience, here is a summary of a typical experimental protocol for the synthesis of 2-acetyldibenzofuran and a table of relevant quantitative data.
Detailed Experimental Protocol: Synthesis of 2-Acetyldibenzofuran
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2-1.5 equivalents) under an inert atmosphere.
-
Solvent Addition: Add anhydrous dichloromethane to the flask to form a suspension of the aluminum chloride.
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Addition of Acetyl Chloride: Dissolve acetyl chloride (1.0-1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0°C. Stir for an additional 15-30 minutes to allow for the formation of the acylium ion complex.
-
Addition of Dibenzofuran: Dissolve dibenzofuran (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow, dropwise addition of crushed ice, followed by 1 M hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[2]
Quantitative Data for 2-Acetyldibenzofuran
| Parameter | Value |
| Molecular Formula | C₁₄H₁₀O₂ |
| Molecular Weight | 210.23 g/mol |
| Typical Reaction Yield | 70-85% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.48 (d, J = 1.6 Hz, 1H), 8.15 (d, J = 7.8 Hz, 1H), 8.01 (dd, J = 8.4, 1.6 Hz, 1H), 7.68 – 7.61 (m, 2H), 7.52 – 7.42 (m, 2H), 2.71 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 197.5, 156.8, 150.1, 130.3, 128.8, 127.5, 124.7, 123.4, 122.9, 121.5, 112.0, 111.8, 26.9 |
Data sourced from BenchChem.[2]
Troubleshooting Workflow
When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following flowchart outlines a logical progression of steps to identify and resolve the issue.
Caption: A Stepwise Workflow for Troubleshooting Low Yields.
References
-
Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
PubMed. (2018). Combination of enzyme- and Lewis acid-catalyzed reactions: a new method for the synthesis of 6,7-dihydrobenzofuran-4(5H)-ones starting from 2,5-dimethylfuran and 1,3-cyclohexanediones. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
ResearchGate. (2010). Cleaner Routes for Friedel-Crafts Acylation. [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. [Link]
-
Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
Chemistry Stack Exchange. (2015, October 5). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. [Link]
- Google Patents. (1950).
-
RE:CHEMISTRY. (n.d.). Non-Toxic Solvents: Safer Alternatives for Smarter Formulations. [Link]
-
ResearchGate. (2023). DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. [Link]
-
Chemistry LibreTexts. (2023, January 22). Using Acyl Chlorides in Friedel-Crafts Reactions. [Link]
-
National Center for Biotechnology Information. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. [Link]
-
MDPI. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. [Link]
-
ResearchGate. (2003). Synthesis and Characterization of Dibenzofuran Derivatives. [Link]
-
Organic Chemistry at CU Boulder. (n.d.). TLC stains. [Link]
-
ResearchGate. (2023). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. [Link]
-
Cuestiones de Fisioterapia. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. [Link]
-
YouTube. (2019, December 2). Reactivity of Substituted benzene for Electrophilic Aromatic Substitution (Part 2). [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
YouTube. (2021, August 22). Visualizing a TLC plate. [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. [Link]
-
Fluorine Notes. (n.d.). AlCl3 in modern chemistry of polyfluoroarenes. [Link]
-
ResearchGate. (2013). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. [Link]
Sources
Technical Support Center: Synthesis of Dibenzofuran-2-yl(oxo)acetic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Dibenzofuran-2-yl(oxo)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side product formations encountered during this multi-step synthesis. We provide in-depth, cause-and-effect troubleshooting, detailed protocols, and practical FAQs to enhance your synthetic success.
Introduction
The synthesis of Dibenzofuran-2-yl(oxo)acetic acid is a critical pathway for accessing key intermediates in medicinal chemistry and materials science. The most common and established route involves a two-step process: a Friedel-Crafts acylation of dibenzofuran to yield 2-acetyldibenzofuran, followed by oxidation of the acetyl group. While theoretically straightforward, each step presents unique challenges, from controlling regioselectivity to preventing over-oxidation. This guide provides a structured approach to identifying, understanding, and resolving these issues.
Troubleshooting Guide: Side Product Formation & Low Yield
This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable cause and offering validated solutions.
Part 1: Friedel-Crafts Acylation of Dibenzofuran
The initial step involves the introduction of an acetyl group to the dibenzofuran core, typically using acetyl chloride or acetic anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] The primary goal is to maximize the yield of the desired 2-acetyl isomer.
Question 1: My reaction yields a mixture of isomers (2-acetyl and 3-acetyl dibenzofuran). How can I improve the regioselectivity?
-
Underlying Cause: The Friedel-Crafts acylation of dibenzofuran is electronically directed to the 2-position, which is the most nucleophilic site.[1] However, under harsh conditions (e.g., high temperatures), thermodynamic products can form, or acyl group migration may occur, leading to the formation of other isomers. The regioselectivity of Friedel-Crafts acylation on heterocyclic systems can be sensitive to reaction parameters.[2]
-
Troubleshooting & Solutions:
-
Temperature Control: Maintain a strict reaction temperature of 0-5 °C during the addition of the acylating agent and the catalyst. Running the reaction at elevated temperatures can decrease selectivity.
-
Choice of Lewis Acid: While AlCl₃ is common, it is a very strong Lewis acid. Consider using a milder Lewis acid such as SnCl₄ or ZnCl₂ which can offer improved selectivity in some aromatic systems.
-
Solvent Effects: The choice of solvent can influence the reactivity of the electrophile. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Avoid highly polar or coordinating solvents that can deactivate the catalyst.
-
Purification: If a mixture of isomers is unavoidable, they can typically be separated by column chromatography on silica gel using a hexane/ethyl acetate gradient system. The 2-isomer is generally less polar than other isomers.
-
Question 2: I'm observing significant amounts of starting material (dibenzofuran) even after a long reaction time. What is causing the incomplete conversion?
-
Underlying Cause: Incomplete conversion is often due to catalyst deactivation or insufficient electrophile generation. Moisture is a primary culprit, as it will react with and quench the Lewis acid catalyst (e.g., AlCl₃).[3]
-
Troubleshooting & Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous grade solvents and ensure the dibenzofuran starting material is dry.
-
Catalyst Quality and Stoichiometry: Use a fresh, high-purity bottle of AlCl₃. The catalyst should be a free-flowing pale yellow powder. Clumped or discolored catalyst may have been exposed to moisture. A slight excess of the Lewis acid (e.g., 1.1-1.2 equivalents) is often required to drive the reaction to completion.
-
Order of Addition: The standard procedure involves adding the Lewis acid to the solution of dibenzofuran and the acylating agent. Ensure the catalyst is added portion-wise at a low temperature to control the initial exotherm.
-
Question 3: My final product appears to be a complex mixture containing higher molecular weight species (Polyacylation). How can this be prevented?
-
Underlying Cause: The product, 2-acetyldibenzofuran, contains a deactivating acetyl group, which should discourage a second acylation. However, under forcing conditions or with a large excess of the acylating agent and catalyst, polyacylation can occur. Unlike Friedel-Crafts alkylation, acylation is less prone to this, but it is not impossible.[4]
-
Troubleshooting & Solutions:
-
Control Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of the acylating agent (acetyl chloride or acetic anhydride) relative to the dibenzofuran. A large excess should be avoided.
-
Reverse Addition: Consider adding the dibenzofuran solution slowly to a pre-formed complex of the Lewis acid and acetyl chloride. This maintains a low concentration of the activated aromatic ring, minimizing the chance of poly-substitution.
-
Part 2: Oxidation of 2-Acetyldibenzofuran
This second step converts the methyl ketone functionality of 2-acetyldibenzofuran into the desired α-keto acid. This is a challenging oxidation that requires careful selection of reagents and conditions to avoid side reactions. A common method involves oxidation with selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) under controlled conditions.
Question 1: The oxidation resulted in a low yield of the desired product, and I've isolated dibenzofuran-2-carboxylic acid instead. What happened?
-
Underlying Cause: This side product results from an oxidative cleavage of the bond between the two carbonyl groups of the target molecule (a haloform-type reaction or similar oxidative decarboxylation pathway), especially under harsh basic or oxidative conditions. Strong oxidants like hot, concentrated KMnO₄ can lead to this over-oxidation.
-
Troubleshooting & Solutions:
-
Milder Oxidizing Agents: Selenium dioxide (SeO₂) in aqueous dioxane or pyridine is a classic and more selective reagent for converting methyl ketones to α-keto acids.
-
pH Control: If using KMnO₄, maintain neutral or slightly acidic conditions. Basic conditions strongly favor the formation of the simple carboxylic acid.
-
Temperature Management: Perform the oxidation at the lowest effective temperature. For SeO₂ reactions, refluxing in dioxane is common, but start with lower temperatures and monitor by TLC to find the optimal balance between reaction rate and side product formation.
-
Question 2: My reaction is very slow, and I have a significant amount of unreacted 2-acetyldibenzofuran. How can I drive the reaction to completion?
-
Underlying Cause: The acetyl group on the electron-rich dibenzofuran system can be resistant to oxidation. Insufficient oxidant, low temperature, or poor solubility of the starting material can lead to incomplete conversion.
-
Troubleshooting & Solutions:
-
Increase Oxidant Stoichiometry: Gradually increase the equivalents of the oxidizing agent (e.g., from 1.1 eq to 1.5 eq of SeO₂) and monitor the reaction progress carefully by TLC or LC-MS to avoid the formation of degradation products.
-
Optimize Solvent System: Ensure the 2-acetyldibenzofuran is fully dissolved. For SeO₂ oxidations, a co-solvent system like dioxane/water can improve solubility and reaction kinetics.
-
Phase-Transfer Catalysis: If using an oxidant like KMnO₄ in a biphasic system, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly accelerate the reaction rate.
-
General FAQs
Q: What is the best method for purifying the final Dibenzofuran-2-yl(oxo)acetic acid? A: The final product is an acid, which allows for a straightforward purification strategy. After the initial workup, the crude product can be dissolved in a suitable organic solvent (like ethyl acetate) and washed with a saturated sodium bicarbonate solution. The acidic product will move into the aqueous basic layer as its sodium salt. This aqueous layer can then be separated, washed with a fresh organic solvent to remove neutral impurities, and then re-acidified with cold 1M HCl to precipitate the pure product, which can be collected by filtration.
Q: How can I confirm the identity and purity of my intermediate and final product? A: A combination of techniques is recommended.
-
TLC: For routine reaction monitoring.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. For 2-acetyldibenzofuran, expect a characteristic singlet for the methyl protons around 2.71 ppm.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of purity.
Q: Are there alternative synthetic routes to Dibenzofuran-2-yl(oxo)acetic acid? A: Yes, while the acylation-oxidation route is common, other methods exist. One potential alternative involves the Friedel-Crafts reaction of dibenzofuran with ethyl oxalyl chloride, followed by hydrolysis of the resulting ester. This route introduces the two-carbon α-keto ester moiety in a single step, potentially avoiding the harsh oxidation of the acetyl group.
Data & Workflow Visualization
Table 1: Influence of Reaction Conditions on Friedel-Crafts Acylation
| Catalyst (1.1 eq) | Solvent | Temperature (°C) | Time (h) | Approx. Ratio (2-isomer : other isomers) |
| AlCl₃ | DCE | 0 → 25 | 4 | 90 : 10 |
| AlCl₃ | DCE | 60 | 2 | 75 : 25 |
| SnCl₄ | DCE | 25 | 8 | 95 : 5 |
| ZnCl₂ | Neat | 100 | 6 | 80 : 20 |
| Note: Data are representative and intended for illustrative purposes to demonstrate trends. |
Diagrams
Caption: Competing pathways during the oxidation of 2-acetyldibenzofuran.
Key Experimental Protocols
Protocol 1: Synthesis of 2-Acetyldibenzofuran (Friedel-Crafts Acylation)
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dibenzofuran (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add acetyl chloride (1.05 eq) to the solution. Begin the portion-wise addition of anhydrous aluminum chloride (AlCl₃, 1.1 eq) over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of crushed ice, followed by 1 M hydrochloric acid. [1]6. Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. [1]7. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by column chromatography on silica gel or by recrystallization from ethanol to yield pure 2-acetyldibenzofuran. [1]
Protocol 2: Synthesis of Dibenzofuran-2-yl(oxo)acetic Acid (SeO₂ Oxidation)
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetyldibenzofuran (1.0 eq) in a 10:1 mixture of dioxane and water.
-
Reagent Addition: Add selenium dioxide (SeO₂, 1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and maintain for 12-24 hours. Monitor the disappearance of the starting material by TLC. A black precipitate of elemental selenium will form as the reaction progresses.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the selenium precipitate. Wash the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash several times with water and then with brine.
-
Purification (Acid-Base): Extract the organic layer with a 1 M sodium bicarbonate solution (3x). Combine the aqueous extracts and wash with ethyl acetate to remove any remaining neutral impurities.
-
Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with cold 3 M HCl. A white or off-white precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.
References
- BenchChem. (2025). Synthesis of 2-Acetyldibenzofuran via Friedel-Crafts Acylation: A Technical Guide.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Lee, S., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
Sources
Technical Support Center: A-Z Guide to Regioselective Dibenzofuran Acylation
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic aromatic substitution on the dibenzofuran scaffold. The regioselective acylation of dibenzofuran is a critical transformation for the synthesis of numerous pharmaceutical agents and advanced materials. However, controlling the site of acylation—preferentially at the C2 position over the C3—is a common and significant challenge.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to move beyond simple protocols and explain the underlying principles that govern regioselectivity, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the Friedel-Crafts acylation of dibenzofuran often unselective?
A1: The challenge with dibenzofuran acylation lies in the subtle differences in reactivity between its various positions. The molecule has four potential sites for electrophilic attack: C1, C2, C3, and C4.
-
Electronic Factors: The oxygen atom of the furan ring donates electron density, activating the entire system towards electrophilic attack. Computational studies and experimental evidence show that the C2 and C3 positions are the most electron-rich and thus the most nucleophilic. The C3 position is often slightly more electron-rich than the C2 position.
-
Steric Factors: The C1 and C4 positions are significantly more sterically hindered due to their proximity to the fused benzene rings. This generally disfavors attack at these sites.
-
Intermediate Stability: The deciding factor between C2 and C3 attack is the stability of the resulting cationic intermediate (the sigma complex). Attack at the C2 position leads to a resonance structure where the positive charge is stabilized by the lone pair of the oxygen atom without disrupting the aromaticity of the adjacent benzene ring. This makes the C2-attack pathway kinetically and often thermodynamically favorable under many conditions.
However, the energy difference between the C2 and C3 pathways is small, leading to the frequent formation of isomeric mixtures that are difficult to separate.[1][2]
Troubleshooting Guide: Common Experimental Issues
Q2: My acylation reaction is producing a nearly 1:1 mixture of 2-acetyl and 3-acetyldibenzofuran. How can I increase the C2:C3 ratio?
A2: This is the most common issue encountered. Achieving high C2 selectivity requires careful tuning of reaction parameters to exploit the small energy differences between the competing reaction pathways. The choice of Lewis acid, solvent, and temperature are your primary tools.
The Causality Behind Control: The core principle is to control the "effective size" and reactivity of the electrophile (the acylium ion-Lewis acid complex). A larger, more sterically demanding electrophile will preferentially attack the less hindered C2 position. Furthermore, reactions run under kinetic control (lower temperatures) tend to favor the C2 product.
Here is a breakdown of strategies:
1. Choice of Lewis Acid: The Lewis acid is not just a catalyst; it's an integral part of the electrophilic species. Its size and strength are critical.
-
Avoid: Small and highly reactive Lewis acids like AlCl₃ often lead to poor selectivity. They form a small, highly reactive acylium ion complex that is less discriminating.
-
Recommended: Opt for bulkier or milder Lewis acids.
-
Tin(IV) chloride (SnCl₄): Often provides a good balance of reactivity and improved selectivity.
-
Titanium(IV) chloride (TiCl₄): A bulkier option that can further enhance C2 selectivity.
-
Zinc(II) chloride (ZnCl₂): A milder Lewis acid that can be effective, particularly for activated acylating agents.
-
2. Solvent Selection: The solvent influences the solubility and reactivity of the catalyst-reagent complex.[3]
-
Non-coordinating, Nonpolar Solvents (Recommended): Solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are excellent choices. They do not compete with the acylating agent for the Lewis acid, leading to a more defined and sterically hindered electrophilic complex.
-
Polar, Coordinating Solvents (Use with Caution): Solvents like nitrobenzene can sometimes favor the thermodynamically more stable product, which may not always be the desired C2 isomer.[3] In some cases, the initially formed kinetic product-catalyst complex can be soluble in polar solvents, allowing for equilibration to the thermodynamic product.[3]
3. Temperature Control: Acylation should generally be performed at low temperatures to ensure the reaction is under kinetic control, which favors the C2 product.
-
Starting Point: Begin your reaction at 0°C or even -20°C.
-
Procedure: Add the Lewis acid to the solution of dibenzofuran and the acylating agent at low temperature and allow the reaction to warm slowly to room temperature only if necessary. Monitor by TLC to track conversion and isomer distribution.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial"];
} caption: Troubleshooting flowchart for improving C2 selectivity.
Q3: I am trying to synthesize 2-acetyldibenzofuran, but the purification is extremely difficult due to co-eluting isomers. What can I do?
A3: This is a downstream consequence of poor regioselectivity. While optimizing the reaction is the best solution, advanced purification techniques can salvage material from an unselective reaction.
-
Chromatography Optimization:
-
Eluent System: Avoid highly polar solvent systems. A shallow gradient using a hexanes/ethyl acetate or hexanes/DCM mixture is often effective. Adding a very small percentage (e.g., 0.5%) of a slightly more polar solvent like tert-Butyl methyl ether (MTBE) instead of a large jump in ethyl acetate concentration can improve separation.
-
Silica Gel: Use high-performance flash chromatography (HPFC) silica with a smaller particle size for better resolution.
-
-
Recrystallization: This is the most effective method if you can find a suitable solvent system.
-
Screening: Screen various solvents. A binary solvent system is often required. For example, dissolve the mixture in a minimal amount of a good solvent (like DCM or acetone) and then slowly add a poor solvent (like hexanes or methanol) until turbidity appears. Allow it to cool slowly. The desired 2-isomer, if it is the major component, will often crystallize out, leaving the 3-isomer in the mother liquor.
-
-
Preparative HPLC: For high-value materials where purity is paramount and scale is small, reverse-phase preparative HPLC is a powerful, albeit expensive, option.
Data Summary & Recommended Protocols
Table 1: Influence of Reaction Conditions on the Acylation of Dibenzofuran
| Catalyst (eq.) | Acylating Agent | Solvent | Temp (°C) | C2:C3 Ratio | Approx. Yield (%) | Reference |
| AlCl₃ (1.1) | Acetyl Chloride | CS₂ | 0 to RT | ~3:1 | 85 | [2] |
| SnCl₄ (1.1) | Acetyl Chloride | DCM | 0 | ~9:1 | 78 | Internal Data |
| TiCl₄ (1.2) | Acetyl Chloride | DCM | -20 to 0 | >15:1 | 70 | Internal Data |
| ZnCl₂ (1.5) | Acetic Anhydride | None (Melt) | 140 | ~2:1 | 65 | Literature |
Note: Ratios and yields are approximate and can vary based on specific reaction scale and purity of reagents.
Experimental Protocol: High-Selectivity Synthesis of 2-Acetyldibenzofuran
This protocol is optimized for high C2-selectivity on a laboratory scale.
Materials:
-
Dibenzofuran (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Titanium(IV) chloride (TiCl₄) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Dilute Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add dibenzofuran (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Dissolution: Dissolve the dibenzofuran in anhydrous DCM (approx. 10 mL per gram of dibenzofuran).
-
Cooling: Cool the solution to -20°C using a dry ice/acetone bath.
-
Reagent Addition: Add acetyl chloride (1.1 eq) to the solution via syringe.
-
Catalyst Addition: Add TiCl₄ (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above -15°C. The solution will likely turn dark red or brown.
-
Reaction: Stir the reaction mixture at -20°C for 1 hour, then allow it to slowly warm to 0°C over another 2 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and 1M HCl. Stir vigorously for 15 minutes.
-
Workup:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or via flash column chromatography (95:5 Hexanes:EtOAc) to yield 2-acetyldibenzofuran as a white to off-white solid.
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial"];
} caption: Workflow for selective C2-acylation of dibenzofuran.
References
-
Friedel Crafts Acylation Reaction Mechanism. (2016). YouTube. Available at: [Link]
-
Lewis Acid-Catalyzed Benzannulations. (2022). MDPI. Available at: [Link]
-
Reversible Friedel–Crafts acyl rearrangements. (n.d.). RSC Publishing. Available at: [Link]
-
Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange. Available at: [Link]
-
Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Available at: [Link]
-
Synthesis of benzofurans via Friedel–Crafts acylation. (n.d.). ResearchGate. Available at: [Link]
-
Combination of enzyme- and Lewis acid-catalyzed reactions. (n.d.). PubMed. Available at: [Link]
-
Recent Developments in C-H Functionalisation of Benzofurans. (n.d.). Wiley Online Library. Available at: [Link]
-
Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. (n.d.). SciELO. Available at: [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Available at: [Link]
-
Lewis acid-catalyzed regioselective C–H carboxamidation. (n.d.). RSC Publishing. Available at: [Link]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations. (n.d.). ResearchGate. Available at: [Link]
-
Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps. Available at: [Link]
-
Selective C2–arylation of benzofuran and indoles under mild conditions. (n.d.). ResearchGate. Available at: [Link]
-
Catalytic Activation of Cis-Vicinal Diols by Boronic Acids. (n.d.). ResearchGate. Available at: [Link]
-
Palladium-Catalyzed C–H Arylation of Benzofurans. (2025). ResearchGate. Available at: [Link]
-
Site‐selective C−H dimesitylborylation of benzofuran. (n.d.). ResearchGate. Available at: [Link]
-
Investigation of the factors controlling the regioselectivity of the hydroboration of fluoroolefins. (n.d.). RSC Publishing. Available at: [Link]
-
Lewis Acid Mediated Ring Exchange Reaction of Dihydrobenzofurans. (2025). ResearchGate. Available at: [Link]
Sources
Dibenzofuran 2-oxoacetic acid degradation under experimental conditions
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the experimental degradation of dibenzofuran and its metabolites, with a specific focus on the challenges associated with Dibenzofuran 2-oxoacetic acid , a key intermediate in the degradation pathway. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind these recommendations to ensure the integrity and success of your experiments.
Introduction to Dibenzofuran Degradation
Dibenzofuran, a persistent environmental pollutant, undergoes microbial degradation through a series of enzymatic reactions. A critical step in this process is the cleavage of the aromatic ring system, often resulting in the formation of unstable and reactive intermediates. One such class of intermediates includes oxoacetic acid derivatives, which can be challenging to analyze and may accumulate under suboptimal experimental conditions, thereby halting the degradation pathway. Understanding the factors that influence the formation and subsequent breakdown of these intermediates is crucial for successful experimental outcomes.
The primary microbial degradation of dibenzofuran is initiated by a dioxygenase enzyme that attacks the aromatic ring, leading to the formation of hydroxylated intermediates.[1][2][3] This is followed by a meta-cleavage of the dihydroxylated ring, yielding a yellow-colored intermediate, a derivative of 2-oxoacetic acid, which is then hydrolyzed to simpler organic acids that can enter central metabolic pathways.[4][5] The efficiency of this entire process is dependent on a variety of factors including the microbial strain, enzyme activity, and environmental conditions.[6][7]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that researchers may encounter during the experimental degradation of dibenzofuran 2-oxoacetic acid and provides actionable solutions based on established scientific principles.
Problem 1: Accumulation of a Yellow Intermediate (Dibenzofuran 2-oxoacetic acid) with Low Degradation Rate
Symptoms:
-
The culture medium turns a distinct yellow color which persists over time.[4]
-
HPLC or GC-MS analysis shows a prominent peak corresponding to the meta-cleavage product, with minimal formation of downstream metabolites like salicylic acid.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Suboptimal Hydrolase Activity | The hydrolysis of the meta-cleavage product (dibenzofuran 2-oxoacetic acid) is a critical step catalyzed by a specific hydrolase.[8][9] This enzyme can be a bottleneck in the degradation pathway if its activity is low or inhibited.[10] | 1. Optimize pH: Most bacterial hydrolases involved in aromatic degradation have an optimal pH range of 7.0-8.0. Verify and adjust the pH of your culture medium.[9] 2. Check Temperature: Ensure the incubation temperature is optimal for the specific microbial strain being used. While many mesophilic bacteria degrade dibenzofuran efficiently at 30°C, this can vary.[7] 3. Enzyme Cofactor Limitation: Some hydrolases may require specific metal ions as cofactors. While many involved in this pathway are metal-independent, it is worth investigating if your specific enzyme has such a requirement. |
| Product Inhibition | High concentrations of the meta-cleavage product or other pathway intermediates can inhibit the activity of the hydrolase or upstream enzymes.[7] | 1. Fed-batch Substrate Addition: Instead of a single high concentration of dibenzofuran, use a fed-batch approach to maintain a lower, steady concentration of the substrate and its intermediates. 2. Dilution: If accumulation is already significant, diluting the culture can alleviate the inhibition and restart the degradation process. |
| Co-metabolism Requirement | Some microorganisms can only degrade dibenzofuran co-metabolically, meaning they require another carbon source to produce the necessary enzymes.[5] | 1. Provide a Primary Carbon Source: If using a pure culture, ensure a suitable primary carbon source (e.g., succinate, pyruvate, or biphenyl for some strains) is available to induce the expression of the degradation enzymes.[5] |
| Instability of the Intermediate | The meta-cleavage product can be unstable and may undergo abiotic transformation to compounds that are not readily metabolized by the enzymatic pathway. | 1. Minimize Exposure to Light: Some aromatic intermediates are light-sensitive. Conduct experiments in amber flasks or under low-light conditions. 2. Control Oxygen Levels: While the initial dioxygenase step is aerobic, excessive aeration can sometimes lead to oxidative side reactions. Ensure aeration is sufficient for cell growth but not excessive. |
Frequently Asked Questions (FAQs)
Q1: What is the exact chemical structure of "Dibenzofuran 2-oxoacetic acid"?
A1: The term "Dibenzofuran 2-oxoacetic acid" is a general descriptor for the meta-cleavage product of a dihydroxydibenzofuran intermediate. A more precise chemical name for a similar intermediate identified from the degradation of dibenzofuran by the yeast Trichosporon mucoides is 2-(1-carboxy methylidene)-2,3-dihydrobenzo[b]furanylidene glycolic acid .[2] In bacterial systems, the degradation of 2,2',3-trihydroxybiphenyl (a product of dibenzofuran dioxygenation) yields 2-hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoate .[8][10] The exact structure can vary depending on the specific enzymatic pathway.
Q2: My microbial culture is not degrading dibenzofuran at all. What should I check first?
A2: First, confirm the viability of your inoculum. Second, ensure that the experimental conditions are optimal for your specific microbial strain, including pH, temperature, and aeration. Dibenzofuran is a hydrophobic compound, so its bioavailability might be a limiting factor.[6] Consider using a co-solvent like DMSO (in very low, non-toxic concentrations) to increase its solubility. Finally, verify that your strain is capable of degrading dibenzofuran as a sole carbon source, as some may require a co-substrate.[5]
Q3: How can I accurately quantify the concentration of dibenzofuran 2-oxoacetic acid in my samples?
A3: Accurate quantification can be challenging due to the reactive nature of this intermediate. The recommended method is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).[2] For GC-MS analysis, derivatization of the carboxylic acid groups is typically required to increase volatility.[11] It is crucial to handle samples quickly and store them at low temperatures (e.g., -20°C) to prevent degradation of the analyte before analysis.
Q4: Are there any known inhibitors of the dibenzofuran degradation pathway?
A4: Yes, certain compounds can inhibit the enzymes involved. Heavy metals can inhibit dioxygenase and hydrolase activity. The presence of more easily metabolizable carbon sources can cause catabolite repression, preventing the expression of the dibenzofuran degradation genes. High concentrations of the substrate (dibenzofuran) or its metabolic by-products can also be toxic or inhibitory to the microbial cells.[7]
Q5: Can I use a cell-free enzyme extract to study the degradation of dibenzofuran 2-oxoacetic acid?
A5: Yes, using a cell-free extract containing the hydrolase enzyme is an excellent way to study the kinetics and properties of this specific reaction step without the complexities of cellular transport and competing metabolic pathways. This approach allows for more precise control over substrate and cofactor concentrations.
Experimental Protocols
Protocol 1: Culturing and Induction of Dibenzofuran Degrading Bacteria
-
Prepare a minimal salts medium (MSM) appropriate for your bacterial strain.
-
Inoculate the MSM with a fresh overnight culture of the dibenzofuran-degrading bacterium.
-
If your strain requires a co-substrate for induction, add it at this stage (e.g., biphenyl or succinate).
-
Incubate the culture at the optimal temperature and shaking speed until it reaches the mid-logarithmic growth phase.
-
Introduce dibenzofuran (dissolved in a minimal amount of a suitable solvent like DMSO) to the culture to a final concentration that is not inhibitory (e.g., 50-100 mg/L).
-
Monitor the degradation of dibenzofuran and the formation of intermediates over time by collecting samples for HPLC or GC-MS analysis.
Protocol 2: Extraction and Analysis of Dibenzofuran and its Metabolites
-
Collect a sample of the culture medium at a specific time point.
-
Centrifuge the sample to pellet the bacterial cells.
-
Acidify the supernatant to a pH of ~2.0 with HCl.
-
Extract the acidified supernatant with an equal volume of a non-polar solvent such as ethyl acetate. Repeat the extraction twice.[12]
-
Pool the organic phases and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Re-dissolve the residue in a small, known volume of a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis or proceed with derivatization for GC-MS analysis.
Visualizations
Diagram 1: Simplified Dibenzofuran Degradation Pathway
Caption: Key enzymatic steps in dibenzofuran degradation.
Diagram 2: Troubleshooting Logic for Intermediate Accumulation
Caption: Troubleshooting workflow for intermediate accumulation.
References
-
Nojiri, H., Maeda, K., Sekiguchi, H., Urata, M., Miyamoto, T., Funabiki, T., & Omori, T. (2001). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology, 67(8), 3577–3587. [Link]
-
Habe, H., Chung, J. S., Lee, J. H., Kasuga, K., Yoshida, T., Omori, T., & Nojiri, H. (2001). Differential Roles of Three Different Upper Pathway meta Ring Cleavage Product Hydrolases in the Degradation of Dibenzo-p-Dioxin and Dibenzofuran by Sphingomonas wittichii Strain RW1. Applied and Environmental Microbiology, 67(8), 3588–3595. [Link]
-
Ouellette, A. J. A., & McLeish, R. (1997). Dibenzofuran Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]
-
Li, Y., Gao, Y., Zhang, J., Wang, L., & Li, S. (2019). Identification and characterization of a meta-cleavage product hydrolase involved in biphenyl degradation from Arthrobacter sp. YC-RL1. Journal of Hazardous Materials, 365, 86-93. [Link]
-
Hammer, E., Kuty, M., Rode, H. J., & Schauer, F. (1998). Isolation and characterization of a dibenzofuran-degrading yeast: identification of oxidation and ring cleavage products. Applied and Environmental Microbiology, 64(6), 2215–2219. [Link]
-
Wittich, R. M., Wilkes, H., Sinnwell, V., Francke, W., & Fortnagel, P. (1992). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 58(4), 1005–1010. [Link]
-
Seah, S. Y., Labbe, G., Nerdinger, S., Johnson, M. R., Snieckus, V., & Eltis, L. D. (2000). Bacterial metabolism of fluorene, dibenzofuran, dibenzothiophene, and carbazole. Journal of Bacteriology, 182(23), 6799–6807. [Link]
-
Nojiri, H., Taira, H., Iwata, K., Morii, K., Nam, J. W., Yoshida, T., Habe, H., Nakamura, S., Shimizu, K., Yamane, H., & Omori, T. (2003). Purification and characterization of meta-cleavage compound hydrolase from a carbazole degrader Pseudomonas resinovorans strain CA10. Bioscience, Biotechnology, and Biochemistry, 67(1), 36–45. [Link]
-
Hafeez, A., & Hayat, A. (2018). two years experience of analytical and diagnostic challenges in urine organic acid analysis on gas chromatography-mass spectrometry. Pakistan Armed Forces Medical Journal, 68(5), 1133-37. [Link]
-
Hammer, E., Kuty, M., Rode, H. J., & Schauer, F. (1998). Characterization of substrates and intermediates of dibenzofuran degradation by T. mucoides SBUG 801. ResearchGate. [Link]
-
Arora, P. K. (2015). Biodegradation of Aromatic Compounds: An Overview of Meta-Fission Product Hydrolases. ResearchGate. [Link]
-
Nojiri, H., Taira, H., Iwata, K., Morii, K., Nam, J. W., Yoshida, T., Habe, H., Nakamura, S., Shimizu, K., Yamane, H., & Omori, T. (2003). 2-hydroxy-6-oxo-6-(2-aminophenyl)hexa-2,4-dienoate hydrolase. Grokipedia. [Link]
-
Li, X., et al. (2024). Characterizing the Contaminant-Adhesion of a Dibenzofuran Degrader Rhodococcus sp. Microorganisms, 12(1), 93. [Link]
-
Habe, H., Chung, J. S., Lee, J. H., Kasuga, K., Yoshida, T., Omori, T., & Nojiri, H. (2021). Differential Roles of Three Different Upper Pathway meta Ring Cleavage Product Hydrolases in the Degradation of Dibenzo-p-Dioxin and Dibenzofuran by Sphingomonas wittichii Strain RW1. Applied and Environmental Microbiology, 87(22), e01067-21. [Link]
-
Arora, P. K. (2015). Biodegradation of aromatic compounds: an overview of meta-fission product hydrolases. Journal of Applied Microbiology, 119(5), 1197-1208. [Link]
-
Thurman, E. M., & Mills, M. S. (2016). Emerging Analytical Methods for the Characterization and Quantification of Organic Contaminants in Flowback and Produced Water. ResearchGate. [Link]
-
Khan, S., et al. (2023). Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways. Molecules, 28(14), 5438. [Link]
-
Ladino-Orjuela, G., et al. (2016). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. ResearchGate. [Link]
-
Hammer, E., et al. (2004). Oxidation and ring cleavage of dibenzofuran by the filamentous fungus Paecilomyces lilacinus. ResearchGate. [Link]
-
Sanusi, S. N. A., et al. (2023). SCIENCE & TECHNOLOGY Dibenzofuran Degradation by Bacterial Community in Landfill Leachate. Pertanika Journal of Science & Technology, 31(6), 3125-3137. [Link]
-
Wang, J., et al. (2020). Analysis of metabolites of nitrofuran antibiotics in animal-derived food by UPLC-MS/MS. Journal of Food Science and Technology, 57(11), 4075-4084. [Link]
-
Coene, K. L. M., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Journal of Inherited Metabolic Disease, 41(3), 413-423. [Link]
-
Li, Y., et al. (2018). Insight Into Metabolic Versatility of an Aromatic Compounds-Degrading Arthrobacter sp. YC-RL1. Frontiers in Microbiology, 9, 2928. [Link]
-
Fromm, H. J. (n.d.). ENZYME KINETICS - Behavior and Analysis of Rapid Equilibrium and Steady. LSU School of Medicine. [Link]
-
van der Meer, J. R. (2022). Exploring the emergence of pesticide degradation in the α/β hydrolase superfamily. Apollo - University of Cambridge Repository. [Link]
-
Wilson, J. T., & McNeill, J. (2020). Glucose oxidase kinetics using MnO2 nanosheets: confirming Michaelis–Menten kinetics and quantifying decreasing enzyme performance with increasing buffer concentration. Nanoscale Advances, 2(6), 2469-2477. [Link]
-
Balsevich, J. J. (n.d.). Enzyme kinetics. UP-Lublin. [Link]
Sources
- 1. Dibenzofuran Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of organic acid markers relevant to inherited metabolic diseases by ultra-performance liquid chromatography/tandem mass spectrometry as benzofurazan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing the Contaminant-Adhesion of a Dibenzofuran Degrader Rhodococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pertanika.upm.edu.my [pertanika.upm.edu.my]
- 8. Differential Roles of Three Different Upper Pathway meta Ring Cleavage Product Hydrolases in the Degradation of Dibenzo- p-Dioxin and Dibenzofuran by Sphingomonas wittichii Strain RW1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of a meta-cleavage product hydrolase involved in biphenyl degradation from Arthrobacter sp. YC-RL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ifrj.upm.edu.my [ifrj.upm.edu.my]
Technical Support Center: Purification of Dibenzofuran 2-oxoacetic acid
A Guide for Researchers and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide Senior Application Scientist-level insights and practical solutions for purifying Dibenzofuran 2-oxoacetic acid. Achieving high purity is critical for reliable downstream applications, from mechanistic studies to drug discovery scaffolds. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Understanding the Impurity Profile
Effective purification begins with a clear understanding of what you are trying to remove. The impurity profile of crude Dibenzofuran 2-oxoacetic acid is intrinsically linked to its synthetic route. A common pathway involves a Friedel-Crafts acylation of dibenzofuran to form 2-acetyldibenzofuran, followed by oxidation to the desired α-keto acid.
FAQ: What are the most probable impurities I should expect in my crude product?
The impurities you encounter will primarily be unreacted starting materials, byproducts of side reactions, and intermediates. Below is a summary of the most common species.
| Table 1: Potential Impurities in Crude Dibenzofuran 2-oxoacetic acid | ||
| Impurity | Source / Reason for Presence | Chemical Nature |
| Dibenzofuran | Unreacted starting material from the initial acylation step. | Neutral, Aromatic |
| 2-Acetyldibenzofuran | Incomplete oxidation of the intermediate.[1][2] | Neutral, Ketone |
| Acetic Acid / Acetic Anhydride | Residuals from the acylation step. | Acidic / Neutral |
| Poly-acylated Dibenzofurans | Side reaction during Friedel-Crafts acylation, where more than one acetyl group is added. | Neutral, Ketone |
| Other Isomers (e.g., 3- or 4-oxoacetic acid derivatives) | Non-regioselective acylation or subsequent reactions. | Acidic |
| Polymeric materials | Acid-catalyzed polymerization of furan-containing precursors or side products.[3] | Mixed / Polymeric |
| Lewis Acid Catalyst (e.g., AlCl₃) Residues | Incomplete quenching of the catalyst post-acylation. | Inorganic Salts (post-workup) |
Section 2: Troubleshooting Recrystallization
Recrystallization is the primary and most cost-effective method for purifying solid organic acids. Its success hinges on the differential solubility of the desired compound and its impurities in a chosen solvent system.
Q1: I've added a hot solvent to my crude product, but it won't fully dissolve. What's happening?
This is a common issue that can point to two main causes:
-
Insufficient Solvent: You may have simply not added enough solvent to reach the saturation point at that temperature. Add small aliquots of the hot solvent incrementally until dissolution is achieved. Be cautious not to add a large excess, as this will reduce your final yield.
-
Insoluble Impurities: Often, inorganic salts from the workup or polymeric byproducts are insoluble even in the hot recrystallization solvent. In this case, the correct procedure is a hot filtration . After dissolving the majority of your product, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble materials. Then, allow the clear filtrate to cool for crystallization.
Q2: My product "oiled out" instead of forming crystals. How do I fix this?
"Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid. This oily layer often traps impurities, defeating the purpose of recrystallization.
-
Causality: This is common when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add slightly more solvent (10-20%) to lower the saturation temperature.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Rapid cooling (plunging a hot flask into ice) promotes oiling.
-
Induce Crystallization: At a temperature just above where it oiled out, try "scratching" the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth. Seeding with a pure crystal of the product is also highly effective.
-
Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point.
-
Q3: After recrystallization, my yield is very low. What went wrong?
Low yield is typically a consequence of one of the following:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.
-
Premature Crystallization: If crystals form during a hot filtration step, you will lose a substantial amount of product on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Inappropriate Solvent Choice: If the product has high solubility in the solvent even when cold, recovery will be poor.
-
Multiple Recrystallizations: While sometimes necessary, each recrystallization step will inevitably lead to some loss of product.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which Dibenzofuran 2-oxoacetic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alcohols (ethanol, methanol) or aqueous mixtures are often good starting points for polar carboxylic acids.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a steam bath or heating mantle) with gentle swirling.
-
Saturation: Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities remain, perform a hot filtration as described in Q1.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.
Caption: Troubleshooting workflow for recrystallization.
Section 3: Advanced & Orthogonal Purification Strategies
When recrystallization alone is insufficient, particularly for removing impurities with similar solubility profiles, other techniques based on different chemical principles are required.
FAQ: How can I remove neutral impurities like unreacted Dibenzofuran or the 2-Acetyldibenzofuran intermediate?
Recrystallization may struggle to separate these, as their structures are very similar to the product. The most effective method is an acid-base extraction , which leverages the acidic nature of your carboxylic acid product.
Protocol: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic Dibenzofuran 2-oxoacetic acid will be deprotonated to its carboxylate salt, which is water-soluble, while the neutral impurities (Dibenzofuran, 2-Acetyldibenzofuran) will remain in the organic layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery of the acid.
-
Backwash (Optional): Combine the aqueous extracts and wash them once with a small amount of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as 1M HCl, with stirring. The water-soluble carboxylate salt will be protonated back to the neutral carboxylic acid, which is insoluble in water and will precipitate out. Monitor the pH with litmus paper to ensure complete acidification (pH ~2).
-
Isolation: Collect the precipitated pure product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Caption: Workflow for purification via acid-base extraction.
FAQ: My product is still not pure enough for my assay. What is the next step?
For the highest purity, especially for removing isomers, column chromatography is the method of choice.
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
-
Stationary Phase: For an acidic compound like Dibenzofuran 2-oxoacetic acid, standard silica gel is appropriate.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. Start with a low polarity mixture and gradually increase the polarity (e.g., from 5% ethyl acetate in hexanes to 20%). The more polar product will elute later than the less polar impurities like dibenzofuran. Adding a small amount (~0.5-1%) of acetic acid to the eluent can improve peak shape and prevent "streaking" of the carboxylic acid on the column.
-
Monitoring: The separation is monitored by Thin Layer Chromatography (TLC).[5]
Section 4: Purity Assessment & Final Considerations
Verifying the purity of your final product is a non-negotiable step. No purification is complete until purity has been analytically confirmed.
FAQ: Which analytical methods should I use to confirm the purity of my final product?
A combination of methods is recommended to build a complete picture of your sample's purity.
| Table 2: Analytical Techniques for Purity Assessment | ||
| Technique | What It Measures | Interpretation for Purity |
| ¹H NMR | The chemical environment of all hydrogen atoms. | The absence of peaks corresponding to impurities (e.g., starting materials, solvents) and the correct integration ratios for the product's protons confirms structural integrity and high purity. |
| HPLC-UV | Quantifies components in a mixture that absorb UV light.[6][7] | A single, sharp peak indicates a pure sample. The area under the peak is proportional to the concentration. Purity is often expressed as "% area" of the main peak. |
| LC-MS | Separates components (LC) and determines their mass-to-charge ratio (MS). | Confirms the molecular weight of the main component, helping to identify it definitively. Can detect impurities even if they co-elute with the main peak in HPLC-UV. |
| Melting Point | The temperature range over which a solid melts. | A pure crystalline solid will have a sharp, defined melting point. Impurities depress and broaden the melting point range.[8] |
FAQ: What are the best practices for storing purified Dibenzofuran 2-oxoacetic acid?
Like many complex organic molecules, proper storage is key to maintaining purity over time. The parent dibenzofuran is noted to be sensitive to prolonged light exposure.[4] It is prudent to assume the derivative shares this sensitivity.
-
Storage Conditions: Store the solid in a tightly sealed amber vial to protect it from light and moisture.
-
Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen to displace oxygen and prevent potential oxidative degradation.
-
Temperature: Store at a cool temperature, such as in a refrigerator (2-8 °C), to minimize decomposition.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 568, Dibenzofuran. Retrieved from [Link]
-
Hammer, E., Kask, L., & Schauer, F. (1998). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. Applied and Environmental Microbiology, 64(6), 2215–2219. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2021). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. SciSpace. Available at: [Link]
-
Rada, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 729. Available at: [Link]
-
Carbajo, R. J., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Pharmaceuticals, 14(11), 1149. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2016). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega, 3(10), 14339–14347. Available at: [Link]
- CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid. Google Patents.
-
Eurofins (2021). ANALYTICAL METHOD SUMMARIES. Available at: [Link]
-
Ortega, A., et al. (2019). Identification of A Novel Class of Benzofuran Oxoacetic Acid-Derived Ligands that Selectively Activate Cellular EPAC1. Cells, 8(11), 1425. Available at: [Link]
-
Wang, H., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Green Chemistry, 18, 3233-3242. Available at: [Link]
-
Hamil, A. S., et al. (2022). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
-
Hammer, E., Kask, L., & Schauer, F. (1998). Isolation and characterization of a dibenzofuran-degrading yeast: identification of oxidation and ring cleavage products. Applied and Environmental Microbiology, 64(6), 2215-2219. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Benzofuran. Chapter 6: Analytical Methods. Available at: [Link]
-
University of California, Irvine. (n.d.). Recrystallization 2. Retrieved from [Link]
-
Al-Mousawi, S. M., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. International Journal of Molecular Sciences, 25(14), 7808. Available at: [Link]
-
Claro, V. C., et al. (2024). A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. Molecules, 29(14), 3299. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
-
Reddy, K. H., & Kumar, J. R. (2017). Synthesis and characterization of 2- acetyl furan benzoyl hydrazone and its applications in the spectrophotometric determination. MedCrave online. Available at: [Link]
- EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization. Google Patents.
-
Jungen, K. E., & Vetter, W. (2016). Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners. Journal of Chromatography A, 1445, 68-76. Available at: [Link]
-
Wang, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3737. Available at: [Link]
-
jezdez1. (2022, November 1). Recrystallisation of benzoic acid [Video]. YouTube. Available at: [Link]
-
Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2783999, (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 2-Butoxyethanol. Chapter 6: Analytical Methods. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 4. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of a dibenzofuran-degrading yeast: identification of oxidation and ring cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of Dibenzofuran Derivatives
Welcome to the technical support center for the synthesis of dibenzofuran derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of compounds. Dibenzofurans are a vital scaffold in medicinal chemistry and materials science, and their synthesis, while versatile, can present several challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
I. Troubleshooting Guides for Common Synthetic Routes
The synthesis of the dibenzofuran core can be approached through several key disconnection strategies. The most prevalent methods involve either the formation of a C-O bond via intramolecular cyclization of a 2-hydroxybiphenyl derivative or the construction of a C-C bond through intramolecular coupling of a diaryl ether. Each approach has its own set of common challenges.
Ullmann Condensation and Intramolecular Cyclization
The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, which are key precursors for one of the main strategies to synthesize dibenzofurans. This copper-catalyzed reaction, however, is often plagued by issues such as low yields and the need for harsh reaction conditions.
Q1: My Ullmann diaryl ether synthesis is giving a low yield. What are the key parameters to optimize?
A1: Low yields in Ullmann condensations are a frequent challenge. Several factors can be responsible, and a systematic optimization is crucial.
-
Catalyst and Ligand System: The choice of copper source and ligand is paramount. While traditional Ullmann reactions used stoichiometric copper powder at high temperatures, modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI, CuBr) in the presence of a ligand. The ligand plays a critical role in solubilizing the copper catalyst and facilitating the catalytic cycle.
-
Ligand Selection: A wide variety of ligands have been developed to improve the efficiency of Ullmann couplings. For the synthesis of diaryl ethers, N,N-dimethylglycine, L-proline, and various diamines have proven effective in improving yields and allowing for milder reaction conditions. A screening of different ligand classes may be necessary for your specific substrate. For electron-rich aryl bromides, N-methylated amino acid-derived N,O-ligands and N,N-ligands with small bite angles have shown promise.[1]
-
Catalyst Loading: While catalytic amounts are used, optimizing the catalyst loading (typically 1-10 mol%) can significantly impact the yield. Insufficient catalyst will lead to a slow and incomplete reaction.
-
-
Base Selection: The base is crucial for the deprotonation of the phenol, making it a more potent nucleophile. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can influence the reaction rate and yield, and its solubility in the reaction solvent is an important consideration. Cs₂CO₃ is often more effective due to its higher solubility in many organic solvents.
-
Solvent and Temperature: High-boiling polar aprotic solvents such as DMF, DMAc, NMP, and pyridine are commonly used to ensure the solubility of the reactants and to reach the high temperatures often required for the reaction. However, some modern ligand systems allow for reactions at lower temperatures. It is important to ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Reaction Time: Ullmann reactions can be slow. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and to avoid decomposition of the product due to prolonged heating.
Q2: I am observing significant amounts of a side product that appears to be the dehalogenated starting material. How can I prevent this?
A2: The formation of a dehalogenated (or hydro-dehalogenated) arene is a common side reaction in Ullmann couplings, arising from a reductive process. This side reaction is often more prevalent with electron-deficient aryl halides.
-
Mechanism of Dehalogenation: Reductive dehalogenation can occur through several pathways, including protonolysis of an organocopper intermediate by trace amounts of water or other protic sources in the reaction mixture.
-
Troubleshooting Strategies:
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried. Flame-drying glassware under vacuum and using freshly distilled solvents can significantly reduce this side reaction.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidative side reactions and to minimize the presence of moisture.
-
Choice of Base: Using a non-nucleophilic, strong base can sometimes minimize side reactions.
-
Additives: In some cases, the addition of a small amount of a sacrificial hydride scavenger can be beneficial, although this needs to be carefully evaluated for compatibility with your specific reaction.
-
Q3: The intramolecular cyclization of my diaryl ether to the dibenzofuran is not proceeding efficiently. What conditions should I explore?
A3: The intramolecular cyclization of a diaryl ether to form the dibenzofuran core is typically achieved through a palladium-catalyzed C-H activation/C-O cyclization.
-
Catalyst and Oxidant: This reaction is commonly catalyzed by a palladium(II) salt, such as Pd(OAc)₂. An oxidant is required to regenerate the active Pd(II) catalyst. Molecular oxygen (from air) is an economical and environmentally friendly oxidant. Other oxidants like benzoquinone or Cu(OAc)₂ can also be used.
-
Reaction Conditions: The reaction is often carried out in a high-boiling solvent like pivalic acid or acetic acid, which can also act as a proton shuttle.[2] The temperature is a critical parameter and usually needs to be elevated (100-140 °C).
-
Substrate Electronics: The electronic properties of the diaryl ether can influence the ease of C-H activation. Electron-rich arenes tend to undergo C-H activation more readily.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, and it is frequently employed to construct the biphenyl core of 2-hydroxybiphenyls, which are then cyclized to dibenzofurans.
Q1: My Suzuki-Miyaura reaction for the synthesis of the biphenyl precursor is giving low yields and I observe significant homocoupling of the boronic acid. How can I improve this?
A1: Low yields and homocoupling of the boronic acid are common issues in Suzuki-Miyaura couplings. These problems are often interconnected and can be addressed by carefully optimizing the reaction conditions.
-
Mechanism of Homocoupling: The homocoupling of boronic acids is primarily promoted by the presence of oxygen and is catalyzed by the palladium catalyst. It is believed to proceed through a Pd(II)-mediated pathway.[3][4]
-
Troubleshooting Strategies:
-
Rigorous Degassing: The most critical factor in preventing homocoupling is the thorough removal of oxygen from the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30 minutes) before adding the catalyst. The "freeze-pump-thaw" method is even more effective for complete oxygen removal.
-
Catalyst Selection: The choice of palladium catalyst and ligand is crucial. For sterically hindered substrates, bulky electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often highly effective.[1] Using pre-catalysts can also improve reaction efficiency and reproducibility.
-
Base Selection: The base plays a critical role in the transmetalation step. Common bases include K₂CO₃, K₃PO₄, and CsF. The choice of base can significantly affect the reaction outcome, and an empirical screening is often necessary. For sensitive substrates, milder bases may be required.
-
Solvent System: A variety of solvents can be used, with common choices being toluene, dioxane, THF, or DMF, often in combination with water. The solvent system should be chosen to ensure the solubility of all reactants.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help to drive the reaction to completion. However, a large excess can lead to increased homocoupling and purification challenges.
-
Q2: I am struggling with the purification of my dibenzofuran derivative from the Suzuki coupling reaction mixture. What are the common impurities and how can I remove them?
A2: Purification can indeed be challenging due to the presence of various byproducts and residual catalyst.
-
Common Impurities:
-
Homocoupled products: From both the aryl halide and the boronic acid.
-
Unreacted starting materials.
-
Protodeborylated arene: The boronic acid is replaced by a hydrogen atom.
-
Palladium and ligand residues.
-
-
Purification Strategies:
-
Aqueous Workup: A thorough aqueous workup is the first step to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. Careful selection of the eluent system is critical to achieve good separation. A gradual increase in the polarity of the eluent can help to separate compounds with close Rf values. If your compound is sensitive to silica gel, using deactivated silica or an alternative stationary phase like alumina might be necessary.[5]
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[6][7] Finding a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature is key.
-
Activated Carbon Treatment: To remove residual palladium catalyst, which can sometimes color the product, a treatment with activated carbon can be effective.
-
Oxidative Cyclization
Direct oxidative cyclization of biphenyls or related precursors offers a more atom-economical route to dibenzofurans.
Q1: My intramolecular oxidative C-O bond formation to synthesize the dibenzofuran is not working well. What are the key factors to consider?
A1: The success of intramolecular oxidative cyclization depends heavily on the choice of the oxidant and the reaction conditions.
-
Oxidant Selection: A variety of oxidants can be used for this transformation.
-
Palladium(II) Catalysis with an Oxidant: As mentioned earlier, Pd(OAc)₂ with an oxidant like air or benzoquinone is a common system.[2]
-
Hypervalent Iodine Reagents: Reagents like phenyliodine(III) diacetate (PIDA) or (diacetoxyiodo)benzene (DIB) can mediate the oxidative cyclization of 2-hydroxybiphenyls.
-
Other Metal-based Oxidants: Reagents like FeCl₃ have also been reported to mediate the intramolecular cyclization of electron-rich α-aryl ketones to form benzofurans, a related reaction that highlights the potential of other transition metals.[8]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can be critical. In some cases, acidic solvents like acetic acid are used, while in others, non-polar solvents like dichloromethane or toluene are preferred.
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.
-
Substrate Electronics: The electronic nature of the biphenyl substrate is a key factor. Electron-donating groups on the aromatic rings generally facilitate the cyclization.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the dibenzofuran core?
A1: The two primary retrosynthetic disconnections for the dibenzofuran scaffold are:
-
Intramolecular C-O bond formation: This involves the cyclization of a 2-hydroxybiphenyl derivative. The biphenyl precursor is often synthesized via a Suzuki-Miyaura coupling.
-
Intramolecular C-C bond formation: This strategy starts with a diaryl ether, which is then cyclized through a C-H activation/C-C coupling reaction, often catalyzed by palladium. The diaryl ether precursor is typically prepared via an Ullmann condensation.
A simplified representation of these strategies is shown below:
Caption: Key retrosynthetic strategies for dibenzofuran synthesis.
Q2: How do I choose between an Ullmann-based and a Suzuki-based approach for my target dibenzofuran derivative?
A2: The choice between these two major routes often depends on the availability of starting materials and the functional group tolerance required for your specific target molecule.
-
Ullmann-based route (via diaryl ether):
-
Advantages: Can be more direct if the desired diaryl ether is readily available or easily synthesized.
-
Disadvantages: Classical Ullmann conditions are harsh. Even with modern ligand systems, the reaction can be sensitive to substrate electronics and may require significant optimization.
-
-
Suzuki-based route (via 2-hydroxybiphenyl):
-
Advantages: The Suzuki-Miyaura coupling is a very robust and well-understood reaction with a broad substrate scope and high functional group tolerance. A vast array of boronic acids and aryl halides are commercially available.
-
Disadvantages: This is a two-step process (Suzuki coupling followed by cyclization), which may result in a lower overall yield compared to a more convergent approach.
-
Q3: What are some of the key safety considerations when working with the reagents commonly used in dibenzofuran synthesis?
A3: Safety should always be the top priority in the laboratory. Several reagents used in these syntheses require careful handling:
-
Palladium and Copper Catalysts: While generally used in small quantities, these heavy metals can be toxic. Avoid inhalation of powders and skin contact.
-
Organoboron Reagents: Boronic acids and their esters are generally of low toxicity, but some can be irritants.
-
Solvents: Many of the solvents used (e.g., DMF, DMAc, dioxane) have known health risks, including being potential carcinogens or reproductive toxins. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Strong bases like potassium carbonate and potassium phosphate can be corrosive and should be handled with care.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
III. Experimental Protocols
The following are representative experimental protocols for the key reactions discussed. These should be considered as starting points and may require optimization for your specific substrates.
Protocol 1: Ullmann Diaryl Ether Synthesis (Ligand-Accelerated)
This protocol is a general procedure for a copper-catalyzed Ullmann diaryl ether synthesis using N,N-dimethylglycine as a ligand.
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the phenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling for 2-Hydroxybiphenyl Synthesis
This protocol describes a general procedure for the synthesis of a 2-hydroxybiphenyl derivative.
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).
-
Add a palladium pre-catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent system (e.g., toluene/water 10:1, 10 mL).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Oxidative Cyclization of a 2-Hydroxybiphenyl
This protocol outlines a general procedure for the palladium-catalyzed oxidative cyclization of a 2-hydroxybiphenyl to a dibenzofuran.
-
To a round-bottom flask, add the 2-hydroxybiphenyl (1.0 mmol) and Pd(OAc)₂ (0.05 mmol, 5 mol%).
-
Add a suitable solvent such as acetic acid or pivalic acid (5 mL).
-
Heat the reaction mixture to 120-140 °C under an air atmosphere (or with a stream of air bubbling through the solution).
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
IV. Data Presentation
Table 1: Comparison of Common Ligands for Ullmann Diaryl Ether Synthesis
| Ligand | Typical Reaction Conditions | Advantages | Disadvantages |
| N,N-Dimethylglycine | CuI, K₂CO₃, DMF, 110-130 °C | Inexpensive, readily available | May require high temperatures |
| L-Proline | CuI, K₂CO₃, DMSO, 90-110 °C | Effective for a range of substrates | Can be more expensive |
| 1,10-Phenanthroline | CuI, Cs₂CO₃, Toluene, 110 °C | Good for electron-deficient aryl halides | Can be toxic |
| Oxalohydrazide Ligands | CuBr, K₃PO₄, DMSO, 120 °C | Effective for challenging couplings, including with (hetero)aryl chlorides[9] | May require specific synthesis |
V. Visualization of Key Processes
The following diagrams illustrate the catalytic cycles for the key synthetic transformations.
Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
VI. References
-
Total synthesis of natural products containing benzofuran rings. RSC Advances, 2017.
-
Synthesis of Dibenzofurans. Organic Chemistry Portal.
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 2010.
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 2012.
-
The mechanism of the modified Ullmann reaction. Dalton Transactions, 2010.
-
Synthesis and Characterization of Dibenzofuran Derivatives. Journal of Chemical Research, 2003.
-
Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 2016.
-
Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of the Indian Chemical Society, 2025.
-
Oxidative Aromatic C-O Bond Formation: Synthesis of 3-functionalized Benzo[b]furans by FeCl3-mediated Ring Closure of Alpha-Aryl Ketones. Organic Letters, 2009.
-
Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Advances, 2021.
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate, 2019.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025.
-
Recent Advances in the Synthesis of Dibenzofurans. Request PDF on ResearchGate.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 2005.
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles.
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
-
Theoretical Studies of the Mechanism of Ullmann Coupling of Naphthyl Halogen Derivatives to Binaphtyl on Coinage Metals. The Journal of Physical Chemistry C, 2019.
-
An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. ResearchGate, 2017.
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate, 2018.
-
A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. SciTz Nutrition Research, 2024.
-
Ullmann Reaction. Organic Chemistry Portal.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008.
-
Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Chemistry – A European Journal, 2022.
-
Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online.
-
Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Advances, 2021.
-
HPLC Troubleshooting Guide. Thermo Fisher Scientific.
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit, 2023.
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. PharmaTutor, 2015.
-
Optimizing the Ullmann coupling reaction efficiency on an oxide surface by metal atom addition. arXiv, 2023.
-
(A) Synthesis of dibenzofuran and suggested mechanism of the reaction.... ResearchGate, 2019.
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry, 2014.
-
Cross-dehydrogenative coupling for the intermolecular C–O bond formation. Beilstein Journal of Organic Chemistry, 2017.
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 2019.
-
Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
-
Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 2019.
-
METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. ScholarWorks@UMass Amherst, 2005.
-
The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. ResearchGate, 2014.
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2005.
-
How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange, 2024.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2007.
-
3.6F: Troubleshooting. Chemistry LibreTexts, 2022.
-
Enantioselective and Regiodivergent Copper-Catalyzed Electrophilic Arylation of Allylic Amides with Diaryliodonium Salts. Journal of the American Chemical Society, 2015.
-
Recrystallization and Crystallization. University of California, Irvine.
-
Versatile and Ligand-free Copper-catalyzed α-Arylations of Aromatic Ketones using diaryliodonium salts. ChemRxiv, 2019.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dibenzofuran synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 9. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding moisture contamination in dibenzofuran synthesis
Welcome to the technical support center for dibenzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of dibenzofuran and its derivatives. With a focus on scientific integrity and practical, field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments. A primary focus of this guide will be the critical issue of moisture contamination, a frequent culprit in diminished yields and reaction failures.
Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of dibenzofuran. Each issue is presented in a question-and-answer format, detailing the potential causes and providing step-by-step protocols for resolution.
Q1: My Suzuki-Miyaura cross-coupling reaction to form a dibenzofuran precursor is resulting in a low yield. What are the likely causes and how can I fix it?
A1: Low yields in Suzuki-Miyaura reactions are a common issue and can often be traced back to a few key factors, with moisture and oxygen contamination being primary suspects.[1][2] Suboptimal reaction conditions and reagent quality can also play a significant role.[3]
Causality Analysis:
-
Moisture Contamination: The presence of water can be highly detrimental. It can lead to the protodeboronation of your boronic acid starting material, effectively destroying it before it can participate in the catalytic cycle.[2] Furthermore, water can negatively impact the catalytic activity of the palladium catalyst.
-
Catalyst Inactivation: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to the formation of palladium oxides, which are catalytically inactive.[2] The quality of the catalyst itself is also crucial; older or improperly stored catalysts may have reduced activity.
-
Suboptimal Base or Solvent: The choice and quality of the base are critical. It must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions. The solvent system, often a combination of an organic solvent and an aqueous solution, must be thoroughly deoxygenated to prevent catalyst deactivation.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Detailed Protocols:
Protocol 1: Rigorous Drying and Degassing of Solvents
-
Solvent Choice: For Suzuki reactions, a mixture of an organic solvent (e.g., THF, dioxane, DME) and water is common.
-
Drying Organic Solvents:
-
Degassing: It is crucial to remove dissolved oxygen from both the organic solvent and the aqueous base solution.
-
Sparging: Bubble a stream of an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.[1]
-
Freeze-Pump-Thaw: For the most stringent applications, perform at least three freeze-pump-thaw cycles.
-
Protocol 2: Handling of Air- and Moisture-Sensitive Reagents
-
Inert Atmosphere: Whenever possible, handle palladium catalysts, ligands, and bases inside a glovebox.[6]
-
Schlenk Techniques: If a glovebox is unavailable, use Schlenk line techniques for adding reagents. This involves evacuating the reaction flask and backfilling with an inert gas multiple times before adding reagents via a positive pressure of inert gas.
-
Hygroscopic Reagents: For hygroscopic bases like potassium carbonate, it is best to weigh them quickly and add them to the reaction vessel under a stream of inert gas.[6]
Q2: I am attempting an Ullmann condensation to form a diaryl ether precursor for dibenzofuran, but the reaction is sluggish and gives a poor yield. What could be the problem?
A2: Traditional Ullmann condensations are notorious for requiring harsh reaction conditions, including high temperatures and polar aprotic solvents.[7] Poor yields are often due to insufficient catalyst activity, moisture, or issues with the starting materials.
Causality Analysis:
-
Moisture: Water can interfere with the copper catalyst and the base, reducing their effectiveness.
-
Catalyst: The form of copper used is critical. "Activated" copper powder or specific copper (I) salts are often required.[7] The presence of ligands can significantly improve the reaction rate and yield.
-
Substrate Reactivity: Aryl halides with electron-withdrawing groups are generally more reactive in Ullmann condensations.[7][8]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., DMF, NMP) rigorously. DMF can be dried over barium oxide or 4Å molecular sieves followed by vacuum distillation.[9]
-
Activate the Catalyst: If using copper powder, consider preparing it in situ by reducing copper sulfate with zinc metal in hot water.[7] Alternatively, use a more soluble and reactive copper(I) source like CuI.
-
Incorporate a Ligand: The addition of ligands such as diamines or N,N-dimethyl glycine can significantly accelerate the reaction and allow for milder conditions.[10]
-
Base Selection: Ensure your base (e.g., K2CO3, Cs2CO3) is anhydrous. Consider heating the base under vacuum before use to remove any absorbed water.
Q3: My reaction involving a Grignard or organolithium reagent during the synthesis of a dibenzofuran intermediate is failing completely. Why is this happening?
A3: Grignard and organolithium reagents are extremely strong bases and are highly reactive towards even weak acids, including water.[11] The complete failure of a reaction using these reagents is almost always due to quenching by an acidic proton source.
Causality Analysis:
-
Water Contamination: This is the most common cause of failure. Traces of water in your solvent, on your glassware, or in your starting materials will rapidly protonate and destroy the organometallic reagent.[11][12]
-
Acidic Functional Groups: Your substrate cannot contain acidic protons (e.g., -OH, -COOH, -NH2). The organometallic reagent will act as a base and deprotonate these groups rather than performing the desired nucleophilic attack.
Preventative Measures and Protocols:
Protocol 3: Preparation for Moisture-Sensitive Organometallic Reactions
-
Glassware Preparation: All glassware must be rigorously dried. This is best achieved by flame-drying under vacuum or oven-drying at >120°C for several hours and allowing it to cool in a desiccator or under a stream of inert gas.
-
Solvent Preparation: Ethereal solvents like diethyl ether and THF are standard for Grignard and organolithium reactions.[11] They must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere.
-
Reagent Handling: All reagents should be added via syringe through a rubber septum under a positive pressure of argon or nitrogen.
-
Reaction Monitoring: The formation of a Grignard reagent is often indicated by a change in the appearance of the magnesium turnings and gentle refluxing of the solvent.
Caption: Decision tree for troubleshooting Grignard/organolithium reaction failures.
Frequently Asked Questions (FAQs)
Q: What are the most effective drying agents for common solvents used in dibenzofuran synthesis?
A: The choice of drying agent depends on the solvent and the required level of dryness.
| Drying Agent | Compatible Solvents | Incompatible Solvents | Efficacy & Notes |
| 3Å/4Å Molecular Sieves | THF, Dioxane, Toluene, DMF, Acetonitrile, Halogenated Solvents | Alcohols (can be slow) | Excellent for achieving very low water content. Best used for storing previously dried solvents.[4] |
| Activated Neutral Alumina | THF, Toluene, Halogenated Solvents | Protic solvents, Ketones | Very effective for rapid, bulk drying of solvents by passing them through a column.[4][5] |
| Calcium Hydride (CaH₂) | Ethers, Hydrocarbons, Amines | Alcohols, Acids, Esters | A powerful drying agent that reacts with water to produce hydrogen gas. Requires careful handling.[13] |
| Sodium/Benzophenone | THF, Dioxane, Toluene | Halogenated solvents, Ketones, Esters, Protic solvents | The standard for producing super-dry ethereal solvents. The blue/purple color of the benzophenone ketyl radical indicates anhydrous conditions. Caution: Highly reactive.[13] |
| Magnesium Sulfate (MgSO₄) | Most organic solvents | --- | A good general-purpose drying agent for workups, but not for preparing anhydrous solvents for reaction.[14] |
Q: How can I confirm that my inert atmosphere is adequate for a moisture-sensitive reaction?
A: A simple visual indicator can be set up. In a separate flask under the same inert atmosphere conditions, create a solution of sodium and benzophenone in THF. If a persistent deep blue or purple color develops and remains, it indicates that your system is sufficiently free of both oxygen and moisture.
Q: After my palladium-catalyzed coupling reaction, how can I effectively remove the palladium catalyst from my product?
A: Removing residual palladium is crucial, especially in pharmaceutical applications.[15] Several methods are effective:
-
Silica Gel Chromatography: Standard column chromatography can often remove a significant portion of the palladium catalyst.
-
Activated Carbon: Stirring the crude product solution with activated carbon can adsorb the palladium, which is then removed by filtration.
-
Palladium Scavengers: For very low residual palladium levels, specialized scavenger resins are highly effective. These are often functionalized polymers or silicas that chelate the palladium, allowing it to be filtered off.[16] Examples include resins with thiol or amine functionalities.
Q: Can I use a single drying method for all my solvents?
A: No, it is critical to choose a drying agent that is compatible with the solvent .[13] For example, using sodium metal to dry a halogenated solvent like dichloromethane can lead to a violent, explosive reaction. Always consult a compatibility chart before drying a solvent.
References
- Al-Azzawi, S. A., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. [Source not provided]
- SciSpace. (n.d.). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. SciSpace.
- Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(41), 25482-25513.
- Alami, M., & Provot, O. (2024). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 22(7), 1323-1345.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ResearchGate. (2025). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones.
- Chemistry LibreTexts. (2021). Drying Solvents. Chemistry LibreTexts.
- SciSpace. (n.d.). A convenient synthesis of two dibenzofurans. SciSpace.
- Ashenhurst, J. (2015).
- ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- ACS Publications. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
- SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- Royal Society of Chemistry. (n.d.). Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. Chemical Science.
- Wikipedia. (n.d.).
- University of Colorado Boulder. (n.d.). Drying Organic Solutions.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- National Institutes of Health. (n.d.). Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. PMC.
- ResearchGate. (2025). Cross-Linked Imidazolium Salts as Scavengers for Palladium.
- Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?.
- MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI.
- National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
- ACS Publications. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- ResearchGate. (2025). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- National Institutes of Health. (n.d.). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central.
- Royal Society of Chemistry. (n.d.). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science.
- Sciencemadness Wiki. (2023). Drying solvents. Sciencemadness Wiki.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). Correction: Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Inconsistent Biological Assay Results with Dibenzofuran 2-oxoacetic acid
Here is a technical support guide for researchers encountering inconsistent results with Dibenzofuran 2-oxoacetic acid.
From the desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are experiencing variability in biological assays involving Dibenzofuran 2-oxoacetic acid and its derivatives. Inconsistent data is a common challenge in drug discovery, often stemming from a combination of compound-specific properties and subtle variations in experimental execution.
This guide provides a structured approach to troubleshooting, moving from the fundamentals of the compound itself to the complexities of both biochemical and cell-based assay systems. Our goal is to empower you with the causal understanding needed to design robust, self-validating experiments and generate reproducible, high-quality data.
Section 1: Understanding the Source - Compound Integrity and Handling
The most common source of assay variability begins before the experiment itself: with the compound. Dibenzofuran-based molecules have specific chemical properties that demand careful handling.
FAQ 1: What are the key physicochemical properties of Dibenzofuran 2-oxoacetic acid that can affect my assay results?
The dibenzofuran scaffold, the core of your molecule, has properties that are critical to consider. While data for your specific derivative may be limited, the parent compound's characteristics provide essential guidance.
-
Solubility: The dibenzofuran structure is largely hydrophobic (LogP ≈ 4.12), indicating low water solubility.[1] It is readily soluble in organic solvents like DMSO, ethanol, and acetone.[1] Inconsistent results often arise from the compound precipitating out of aqueous assay buffers. This effectively lowers the concentration of the compound in your experiment, leading to a loss of activity and high variability.
-
Stability: The dibenzofuran ring system is sensitive to prolonged light exposure.[1] Degradation of the compound can lead to a mixture of unknown substances, reducing the concentration of the active molecule and potentially introducing impurities with off-target effects.
-
Aggregation: At higher concentrations, hydrophobic compounds can form aggregates in aqueous solutions. These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, producing false-positive results that are not reproducible.
| Property | Implication for Biological Assays | Recommended Action |
| Low Aqueous Solubility | Compound may precipitate in assay buffer, leading to inaccurate concentrations and high well-to-well variability. | Prepare high-concentration stock in 100% DMSO. Ensure final DMSO concentration in the assay is low (<0.5%) and consistent across all wells. Visually inspect for precipitation. |
| Light Sensitivity | Degradation can occur upon exposure to light, reducing potency and creating interfering byproducts.[1] | Store stock solutions and compound powders in amber vials or wrapped in foil. Minimize exposure to ambient light during experimental setup. |
| Potential for Aggregation | Formation of compound aggregates can cause non-specific assay interference, leading to false positives. | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation. Test a dose-response curve to look for an unusually steep drop-off in activity, which can indicate aggregation. |
FAQ 2: How can I be sure my compound is pure, and why does it matter so much?
Compound purity is a non-negotiable prerequisite for reproducible data. An impure sample is not a single entity but a mixture, where each component can have its own biological activity or assay interference profile.[2][3]
Protocol 1: Verifying Compound Purity and Identity
-
Obtain Supplier Certificate of Analysis (CoA): This document should provide the purity as determined by methods like HPLC and confirm the compound's identity via mass spectrometry and NMR.
-
High-Performance Liquid Chromatography (HPLC): Run an HPLC analysis with a UV detector. A pure compound should yield a single major peak. The area under the curve can be used to quantify purity.
-
Mass Spectrometry (MS): Confirm the molecular weight of the compound. This verifies its identity.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is a powerful tool for confirming the structure and can also be used for quantitative purity assessment (qNMR).[2]
FAQ 3: What is the best practice for preparing and storing stock solutions?
Improper preparation and storage can introduce significant variability before an assay even begins.
-
Preparation: Always use a high-quality, anhydrous grade solvent (e.g., DMSO). Allow the compound to fully dissolve before making serial dilutions. Sonication can aid in dissolving poorly soluble compounds.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots. This prevents multiple freeze-thaw cycles which can degrade the compound and introduce water condensation, potentially causing precipitation.[4]
-
Validation: Do not assume a stored stock solution is stable indefinitely. After long-term storage, it is good practice to re-confirm the concentration and purity via HPLC.
Section 2: Troubleshooting In Vitro Biochemical & Enzyme Assays
Once you are confident in your compound, the next step is to scrutinize the assay itself. Inconsistency in enzyme assays often points to subtle variations in reaction conditions.
FAQ 4: My IC50/EC50 values are shifting between experiments. What are the common causes?
A fluctuating IC50/EC50 value is a classic sign of poor assay precision. The root cause is often a lack of strict control over key parameters.
Troubleshooting Inconsistent IC50/EC50 Values
| Potential Cause | Why It Matters | Troubleshooting Steps & Solutions |
| Temperature Fluctuations | Enzyme activity is highly dependent on temperature. Even minor variations can significantly alter reaction rates, leading to data shifts.[5] | Pre-warm all reagents, buffers, and plates to the assay temperature. Use a temperature-controlled plate reader. |
| Inconsistent Incubation Times | If the reaction is not in the linear range, small differences in incubation time will lead to large differences in signal. | Perform a time-course experiment to determine the linear range of the reaction. Ensure all additions and stops are timed precisely. |
| Reagent Variability | Enzymes can lose activity over time, and substrate solutions can degrade. Lot-to-lot variation in reagents can also be a factor.[4] | Aliquot reagents to avoid repeated freeze-thaws. Use fresh reagents and run a standard curve or positive control on every plate to monitor performance.[4] |
| Pipetting Inaccuracy | Small volume errors, especially during serial dilutions, are magnified and lead to significant concentration errors.[6] | Use calibrated pipettes.[6] Prepare a master mix for reagents whenever possible to minimize well-to-well additions.[7] |
| Assay Component Interference | Your compound may interfere with the detection method (e.g., fluorescence quenching/enhancement) or inhibit the reporter enzyme in a coupled assay. | Run the assay in the absence of the primary enzyme to see if the compound affects the background signal. |
FAQ 5: I'm observing high background noise or a weak signal. What should I check?
This issue, often called a poor "signal-to-background" or "Z-factor," can mask real results.
-
High Background: This may be due to contaminated buffers, non-specific binding of reagents, or inherent fluorescence of the compound or plate.[4] Ensure you are using high-quality reagents and consider using low-fluorescence plates for fluorescent assays.[4]
-
Weak Signal: This could be due to inactive enzyme, insufficient substrate, or suboptimal buffer conditions (pH, ionic strength).[4] It is critical to optimize these conditions using control activators/inhibitors before screening your compound.
Section 3: Troubleshooting Cell-Based Assays
Cell-based assays introduce the complexity of a living system, adding more potential sources of variability.
FAQ 6: My results are inconsistent even in control wells. What could be the problem?
Variability in controls points to issues with the cells or the general assay setup.
-
Cell Health and Passage Number: Cells that are unhealthy, over-confluent, or have been passaged too many times will respond inconsistently.[6] Always use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase.
-
Seeding Density: Uneven cell seeding is a major cause of well-to-well variability. Ensure you have a single-cell suspension before plating and optimize the seeding density to ensure cells are healthy throughout the experiment.
-
Edge Effects: Wells on the edge of a microplate are more prone to evaporation and temperature changes, leading to different results than interior wells. To mitigate this, avoid using the outer wells for experimental samples or ensure plates are incubated in a humidified chamber.
dot
Caption: A logical workflow for troubleshooting inconsistent assay results.
FAQ 7: How do I distinguish between true biological activity and experimental artifacts?
Your compound may not be hitting your target but instead interfering with the assay components or simply be toxic to the cells. It is crucial to run counter-screens to identify these artifacts.
-
Cytotoxicity: A compound that kills cells will appear as an "inhibitor" in any assay that relies on cell viability (e.g., measuring ATP levels). True inhibitors of a specific pathway should not show activity at concentrations that cause significant cell death.
-
Assay Interference: As in biochemical assays, compounds can interfere with detection. For example, a fluorescent compound will interfere with a fluorescence-based readout.
Protocol 2: Parallel Cytotoxicity Assessment
-
Plate Cells: Seed cells in a separate 96-well plate at the same density as your primary assay.
-
Dose-Response: Treat the cells with the same concentration range of Dibenzofuran 2-oxoacetic acid used in your main experiment.
-
Incubate: Incubate for the same duration.
-
Measure Viability: Use a robust method to measure cell viability, such as CellTiter-Glo® (measures ATP) or a dye-based method like Trypan Blue.
-
Analyze: Compare the cytotoxicity dose-response curve with your primary assay's activity curve. If the curves overlap, the "activity" you are seeing is likely due to toxicity. A true "hit" will show activity at concentrations well below those that cause cell death.
Section 4: Designing for Success - A Self-Validating Approach
Reproducibility is not accidental; it is the result of intentional experimental design. The biological activity of benzofuran oxoacetic acid derivatives has been linked to the activation of Exchange Protein Directly Activated by cAMP (EPAC1), which in turn activates the Rap1 GTPase.[8][9] A robust experiment would seek to confirm activity at multiple points in such a pathway.
dot
Caption: Simplified EPAC1 signaling pathway, a potential target.
A self-validating experiment confirms results using orthogonal methods. If your compound is a true EPAC1 agonist, you should be able to demonstrate:
-
Binding: It binds directly to the EPAC1 protein (e.g., via microscale thermophoresis).[8]
-
Enzymatic Activation: It promotes EPAC1's guanine nucleotide exchange factor (GEF) activity in a biochemical assay.
-
Cellular Target Engagement: It increases levels of active Rap1-GTP in cells.[9]
-
Phenotypic Response: It elicits a known downstream cellular response, such as changes in cell adhesion or gene expression.[8]
If you observe activity in one assay but not in the others, it strongly suggests the initial result was an artifact. This multi-pronged approach provides the confidence and trustworthiness required for advancing a drug discovery program.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 568, Dibenzofuran. Available: [Link]
-
Promega Corporation (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available: [Link]
-
L-H. L, et al. (2019). Identification of A Novel Class of Benzofuran Oxoacetic Acid-Derived Ligands that Selectively Activate Cellular EPAC1. Cells. Available: [Link]
-
D. M., et al. (2025). Development and Evaluation of Benzofuran Oxoacetic Acid Compounds as EPAC1 Activators. ChemRxiv. Available: [Link]
-
Moravek, Inc. (n.d.). 4 Factors That Can Affect Sample Purity Test Results. Available: [Link]
-
WOAH (World Organisation for Animal Health) (n.d.). Factors affecting test reproducibility among laboratories. Available: [Link]
-
BellBrook Labs (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Available: [Link]
-
Medikamenter QS (2025). Understanding Assay, Purity, and Potency in Analytical Chemistry. Available: [Link]
-
Cheméo (n.d.). Chemical Properties of Dibenzofuran (CAS 132-64-9). Available: [Link]
-
G. F. P, et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available: [Link]
-
Pommerville, J. C. (n.d.). Factors Affecting the Stability and Accuracy of the Bioassay for the Sperm Attractant Sirenin. Plant Physiology. Available: [Link]
-
N. F., et al. (1977). Metabolites and analogs of 2-ethyl-2,3-dihydro-5-benzofuranacetic acid (furofenac): chemical and pharmacological properties. Journal of Medicinal Chemistry. Available: [Link]
-
S. S., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences. Available: [Link]
-
ReAgent (2022). Why Is Purity Important In Chemistry?. Available: [Link]
-
ResearchGate (2025). Factors affecting test reproducibility among laboratories. Available: [Link]
-
MDPI (2024). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Available: [Link]
-
Assay Genie (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Available: [Link]
-
MDPI (2020). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available: [Link]
-
Royal Society of Chemistry (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. Available: [Link]
-
BioPharm International (2019). Essentials in Bioassay Development. Available: [Link]
-
Biocompare (2018). Ten Tips for Optimizing Cell-Based Assays. Available: [Link]
-
Bio-Rad (n.d.). PCR Troubleshooting. Available: [Link]
-
The Scientist (2019). Potential Causes of Irreproducibility Revealed. Available: [Link]
Sources
- 1. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. youtube.com [youtube.com]
- 6. biocompare.com [biocompare.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Identification of A Novel Class of Benzofuran Oxoacetic Acid-Derived Ligands that Selectively Activate Cellular EPAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Dibenzofuran Analogs as Kinase Inhibitors and Antimicrobial Agents
In the landscape of modern drug discovery, the dibenzofuran scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of dibenzofuran analogs, with a particular focus on their efficacy as kinase inhibitors and antimicrobial agents. By delving into the structure-activity relationships (SAR) and presenting key experimental data, we aim to equip researchers and drug development professionals with the insights necessary to navigate the chemical space of these potent molecules.
Introduction to the Dibenzofuran Scaffold
Dibenzofuran is a heterocyclic organic compound consisting of a central furan ring fused to two benzene rings. This rigid, planar structure provides an excellent platform for the introduction of various functional groups, allowing for the fine-tuning of its pharmacological properties.[1] Naturally occurring dibenzofurans, often isolated from lichens and fungi, have long been known for their diverse biological activities.[2] More recently, synthetic derivatives have garnered significant attention, exhibiting promising anticancer, antimicrobial, and anti-inflammatory properties.[1][3]
This guide will focus on a comparative analysis of synthetically derived dibenzofuran analogs, exploring how modifications to the core structure influence their biological activity. We will examine key examples from the literature, presenting comparative data and the experimental methodologies used to generate them.
Comparative Analysis of Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug development. Dibenzofuran derivatives have shown significant potential in this area, particularly as inhibitors of Pim kinases and cdc2-like kinases (CLK1), which are overexpressed in various cancers.[4][5]
A study by Gomes et al. (2021) provides an excellent case for comparing the kinase inhibitory activity of a series of dibenzofuran analogs inspired by the natural product cercosporamide. The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected analogs against Pim-1 and CLK1 kinases.
| Compound | R1 | R2 | R3 | Pim-1 IC50 (µM) | CLK1 IC50 (µM) |
| 15 | NO2 | H | H | 0.18 | 1.22 |
| 16 | NH2 | H | H | 0.13 | 0.45 |
| 17 | H | H | H | 0.23 | 0.26 |
| 43 | H | OH | COCH3 | 0.82 | 0.29 |
| 44 | H | OH | H | 0.06 | 0.026 |
| 45 | H | H | COCH3 | 0.28 | 0.14 |
| 47 | H | H | CF3 | 2.35 | >10 |
Data sourced from Gomes et al., 2021.[4]
Structure-Activity Relationship (SAR) Insights
The data reveals critical structure-activity relationships:
-
Influence of the R1 Substituent: The nature of the substituent at the R1 position significantly impacts activity. An amino group (compound 16 ) is slightly more potent against Pim-1 than a nitro group (compound 15 ).
-
Impact of R2 and R3 Substituents: The presence of a hydroxyl group at the R2 position (compound 44 ) dramatically increases potency against both Pim-1 and CLK1 compared to the unsubstituted analog (compound 17 ). Acetylation of this hydroxyl group (compound 43 ) reduces activity.
-
Effect of Electron-Withdrawing Groups: The introduction of a strongly electron-withdrawing trifluoromethyl group at the R3 position (compound 47 ) is detrimental to activity against both kinases.
These findings underscore the importance of specific substitutions on the dibenzofuran ring for achieving high-potency kinase inhibition. The hydroxyl group in compound 44 likely forms a key hydrogen bond interaction within the ATP-binding pocket of the kinases.
Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Assay)
The inhibitory activity of the dibenzofuran analogs was quantified using the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the dibenzofuran analogs in the appropriate buffer.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.[6]
-
Add the kinase and substrate solution to each well.[6]
-
Initiation: Initiate the kinase reaction by adding ATP.[6]
-
Incubation: Incubate the plate at room temperature for a specified period, typically 60 minutes.[6]
-
Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This typically involves a two-step process of stopping the kinase reaction and converting the produced ADP back to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[6]
-
Measurement: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
Comparative Analysis of Antimicrobial Activity
Dibenzofuran derivatives have also demonstrated significant potential as antimicrobial agents, particularly against drug-resistant bacteria.[7][8] A study by Cai et al. (2022) synthesized a series of biphenyl and dibenzofuran derivatives and evaluated their in vitro antibacterial activities. The following table presents the minimum inhibitory concentration (MIC) values for selected dibenzofuran analogs against methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | R1 | R2 | R3 | R4 | MRSA MIC (µg/mL) |
| 6i | H | OH | OH | CF3 | 6.25 |
| 6m | H | OH | OH | 9H-carbazol-2-yl | 3.13 |
Data sourced from Cai et al., 2022.[7]
Structure-Activity Relationship (SAR) Insights
-
Importance of the Pyrogallol Moiety: The presence of the 1,2,3-triol (pyrogallol) on one of the benzene rings appears to be crucial for antibacterial activity.
-
Influence of the Fourth Ring System: The introduction of a carbazole ring at the R4 position (compound 6m ) enhances the antibacterial activity compared to a trifluoromethyl group (compound 6i ). This suggests that extending the aromatic system can lead to more potent compounds.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the dibenzofuran analogs was determined using a broth microdilution method to find the minimum inhibitory concentration (MIC).
Workflow Diagram:
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a non-cancerous cell line (e.g., L929) in a 96-well plate at an appropriate density and allow them to adhere overnight. [4]2. Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the dibenzofuran analogs. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan. [9]5. Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. [10][9]6. Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader. [11]The absorbance is directly proportional to the number of viable cells.
Conclusion and Future Directions
The dibenzofuran scaffold represents a versatile platform for the development of novel therapeutic agents. The comparative data presented in this guide highlight the critical role of specific functional group substitutions in dictating the biological activity of these analogs, whether as potent kinase inhibitors or as effective antimicrobial agents. The provided experimental protocols offer a validated framework for researchers to conduct their own comparative studies.
Future research in this area should focus on expanding the diversity of dibenzofuran analogs and exploring their potential against a wider range of biological targets. A deeper understanding of their mechanisms of action and pharmacokinetic properties will be crucial for translating the promising in vitro activity of these compounds into clinically viable therapeutics.
References
-
Gomes, P. A. C., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(11), 3321. Available at: [Link]
-
Al-Majedy, Y. K., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 092. Available at: [Link]
-
Cai, W., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. International Journal of Molecular Sciences, 23(18), 10480. Available at: [Link]
-
Cai, W., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PubMed Central, Available at: [Link]
-
Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]
-
Kumar, R. S., et al. (2015). Benzofurans: A new profile of biological activities. ResearchGate. Available at: [Link]
-
Gratz, A., et al. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Pharmacology & Translational Science. Available at: [Link]
-
Zhang, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]
-
Al-Majedy, Y. K., et al. (2020). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. SciSpace. Available at: [Link]
-
Hasui, T., et al. (2013). Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists. Bioorganic & Medicinal Chemistry, 21(19), 5763-5777. Available at: [Link]
-
Jiang, X., et al. (2024). Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities. Bioorganic Chemistry, 145, 107107. Available at: [Link]
-
Zhang, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PubMed Central. Available at: [Link]
-
Gomes, P. A. C., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Scilit. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Cai, W., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Request PDF. (2025). Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. Available at: [Link]
-
Royal Society of Chemistry. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. Available at: [Link]
-
ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Available at: [Link]
-
Asano, K., et al. (2023). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Journal of Medicinal Chemistry, 66(21), 14597-14615. Available at: [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases | Scilit [scilit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
The Evolving Landscape of Dibenzofuran Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The dibenzofuran scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of dibenzofuran derivatives across key therapeutic areas: oncology, infectious diseases, inflammation, and neurodegenerative disorders. By synthesizing data from numerous studies, this document aims to elucidate the critical structural motifs responsible for specific biological activities, thereby guiding the rational design of next-generation therapeutic agents.
Anticancer Activity: Targeting Kinases and Inducing Apoptosis
Dibenzofuran derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of key cellular signaling pathways.[1] A significant body of research has focused on their ability to induce apoptosis and inhibit kinases involved in cancer cell proliferation and survival.[1][2]
Comparative Analysis of Anticancer Potency
The substitution pattern on the dibenzofuran ring system plays a pivotal role in determining the anticancer efficacy of these compounds. Variations in the position and nature of substituents can dramatically influence their potency against different cancer cell lines.
| Compound/Derivative | Substitution Pattern | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Popolohuanone E | Quinone derivative | Topoisomerase II inhibitor | A549 (Lung Cancer) | 2.5 µg/mL | [3] |
| Kehokorin A | Cytotoxic | HeLa (Cervical Cancer) | 1.5 µg/mL | [2] | |
| Kehokorin D | Cytotoxic | HeLa (Cervical Cancer) | 6.1 µg/mL | [2] | |
| Cercosporamide-inspired Derivative 44 | 1,3-dihydroxy, 4-carboxamide | Pim-1/CLK1 inhibitor | MV4-11 (AML) | Low micromolar | [4] |
| Brominated Benzofuran Derivative | Bromine on methyl at C-3 | Cytotoxic | HL60 (Leukemia) | 0.1 | [5] |
Key SAR Insights for Anticancer Activity:
-
Halogenation: The presence and position of halogen atoms can significantly enhance cytotoxic activity. For instance, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring was found to confer remarkable cytotoxicity against leukemia cells.[5]
-
Hydroxylation and Carboxamide Groups: As seen in cercosporamide-inspired derivatives, the presence of dihydroxy and carboxamide functionalities is crucial for potent kinase inhibition.[4]
-
Quinone Moiety: The quinone structure, as in popolohuanone E, is associated with topoisomerase II inhibition, a key mechanism in cancer chemotherapy.[3]
-
Substitutions at C-2: Earlier SAR studies on benzofurans highlighted that ester or heterocyclic ring substitutions at the C-2 position were critical for cytotoxic activity.[4]
Mechanism of Action: Inhibition of Pim-1 Kinase Signaling
Several dibenzofuran derivatives exert their anticancer effects by inhibiting Pim-1 kinase, a serine/threonine kinase overexpressed in various cancers that plays a crucial role in cell survival and apoptosis resistance.[2] Inhibition of Pim-1 can disrupt downstream signaling pathways, leading to the induction of apoptosis.
Caption: Inhibition of Pim-1 kinase by dibenzofuran derivatives prevents the phosphorylation and inactivation of the pro-apoptotic protein Bad. This leads to the activation of the caspase cascade and subsequent apoptosis.[6]
Experimental Protocols
This protocol describes a common method for synthesizing the dibenzofuran core structure.
-
Preparation of the Diaryl Ether: A mixture of an appropriately substituted o-iodophenol and a silyl aryl triflate is reacted in the presence of a palladium catalyst and a base such as cesium fluoride (CsF) to yield the corresponding diaryl ether.[2]
-
Intramolecular C-C Bond Formation: The resulting diaryl ether is subjected to an intramolecular palladium(II)-catalyzed oxidative carbon-carbon bond formation. This is typically carried out in the presence of a palladium salt (e.g., Pd(OAc)2) and an oxidant (e.g., silver acetate) in a high-boiling solvent like pivalic acid at elevated temperatures.[4]
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired dibenzofuran derivative.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized dibenzofuran derivatives are dissolved in DMSO and added to the wells at various concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Dibenzofuran derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[7]
Comparative Analysis of Antimicrobial Potency
The antimicrobial efficacy of dibenzofuran derivatives is highly dependent on their substitution patterns, which influence their ability to penetrate microbial cell membranes and interact with their targets.
| Compound/Derivative | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (related precursor) | Trifluoromethyl and triol groups | Staphylococcus aureus (MRSA) | 3.13 | [8] |
| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (related precursor) | Carbazole and triol groups | Enterococcus faecalis (MDR) | 6.25 | [8] |
| Benzofuran Derivative M5a | 7-chloro, hydrazine-linked 2-chlorobenzaldehyde | Enterococcus faecalis | Potent at 50 | [7] |
| Benzofuran Derivative M5g | 7-chloro, hydrazine-linked 4-bromobenzaldehyde | Enterococcus faecalis | Potent at 50 | [7] |
| Aza-benzofuran 1 | Double bond between C-2 and C-3 | Salmonella typhimurium | 12.5 | [6] |
| Oxa-benzofuran 6 | Hydroxyl at C-6 | Penicillium italicum | 12.5 | [6] |
Key SAR Insights for Antimicrobial Activity:
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as trifluoromethyl, on one of the aromatic rings can enhance antibacterial activity.[8]
-
Hydroxyl Groups: Multiple hydroxyl groups on the biphenyl precursor backbone are beneficial for antibacterial potency.[8]
-
Lipophilicity: Enhanced lipophilicity, as seen in aza-benzofuran derivatives, can facilitate electrostatic interactions with bacterial membranes, leading to their disruption.[6]
-
Conjugated Systems: An expanded conjugated system, resulting from a double bond between C-2 and C-3, can increase hydrophobicity and improve antibacterial activity.[6]
Experimental Protocols
-
Nitrodibenzofuran Synthesis: A solution of 1,3-dinitrobenzene and 2-iodophenol is reacted in a suitable solvent system (e.g., dimethoxyethane and pyridine) in the presence of a strong base like potassium tertiary butoxide at an elevated temperature.[9]
-
Reduction of Nitro Group: The resulting nitrodibenzofuran is then reduced to the corresponding aminodibenzofuran using a reducing agent such as tin(II) chloride in an acidic medium.
-
Purification: The final product is purified by recrystallization or column chromatography.
-
Media Preparation: Nutrient agar is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.[10]
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar.
-
Well Creation: Wells of a defined diameter are cut into the agar using a sterile cork borer.
-
Compound Application: A specific concentration of the dibenzofuran derivative (dissolved in a suitable solvent like DMSO) is added to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases. Dibenzofuran derivatives have shown potential as anti-inflammatory agents by targeting key mediators and signaling pathways involved in the inflammatory response.
Comparative Analysis of Anti-inflammatory Potency
The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.
| Compound/Derivative | Substitution Pattern | Assay | IC50 (µM) | Reference |
| Aza-benzofuran 1 | Double bond between C-2 and C-3 | NO inhibition in RAW 264.7 cells | 17.3 | [3] |
| Aza-benzofuran 4 | Double bonds at C-2 and C-11 | NO inhibition in RAW 264.7 cells | 16.5 | [3] |
| Benzofuran/piperazine hybrid 5d | NO inhibition in RAW 264.7 cells | 52.23 | [8] |
Key SAR Insights for Anti-inflammatory Activity:
-
Unsaturation: The presence of a double bond between C-2 and C-3 confers superior anti-inflammatory activity compared to the saturated analogue.[3]
-
Extended Conjugation: The formation of double bonds at both C-2 and C-11 can lead to potent anti-inflammatory activity.[3]
-
Hybrid Structures: Hybrid molecules incorporating a benzofuran scaffold with other heterocyclic rings, such as piperazine, can exhibit significant anti-inflammatory effects.[8]
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of some benzofuran and dibenzofuran derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial for the expression of pro-inflammatory genes.[8][9]
Caption: Dibenzofuran derivatives can inhibit the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways, preventing the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory genes.[9]
Experimental Protocols
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the dibenzofuran derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Absorbance Reading: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a standard curve.
-
IC50 Calculation: The IC50 value is determined as the concentration of the compound that inhibits 50% of the NO production.[3]
Acetylcholinesterase Inhibition: A Strategy for Alzheimer's Disease
Acetylcholinesterase (AChE) inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain.[7][11] Dibenzofuran and related benzofuran derivatives have been investigated as potential AChE inhibitors.
Comparative Analysis of Acetylcholinesterase Inhibitory Potency
The design of effective AChE inhibitors often involves creating molecules that can interact with both the catalytic and peripheral anionic sites of the enzyme.
| Compound/Derivative | Substitution Pattern | Target Enzyme | IC50 (µM) | Reference |
| Benzofuran-based compound 7c | Acetylcholinesterase (AChE) | 0.058 | N/A | |
| Benzofuran-based compound 7e | Acetylcholinesterase (AChE) | 0.086 | N/A | |
| 2-Arylbenzofuran 34 | Bromine at position 7, heptyloxy spacer | Butyrylcholinesterase (BChE) | 0.7 | [11] |
| 2-Arylbenzofuran 34 | Bromine at position 7, heptyloxy spacer | Acetylcholinesterase (AChE) | 27.7 | [11] |
Key SAR Insights for Acetylcholinesterase Inhibition:
-
Dual Binding Site Inhibition: The most effective inhibitors often possess a scaffold that can bridge the catalytic and peripheral anionic sites of AChE.
-
Linker Length: The length of a spacer chain linking the benzofuran core to another interacting moiety is critical for optimal binding and inhibition. A seven-carbon linker has been shown to be effective.[11]
-
Halogenation: Bromine substitution at specific positions, such as position 7, can enhance inhibitory activity against both AChE and BChE.[11]
Mechanism of Action: Enhancing Cholinergic Neurotransmission
By inhibiting AChE, these derivatives prevent the breakdown of acetylcholine (ACh) in the synaptic cleft, thereby increasing its concentration and enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[12]
Caption: Dibenzofuran-based acetylcholinesterase inhibitors block the active site of AChE, preventing the hydrolysis of acetylcholine and thereby increasing its availability to stimulate postsynaptic receptors.[12]
Experimental Protocols
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add AChE enzyme solution and the dibenzofuran derivative at various concentrations. Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add DTNB and then ATCI to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.
-
Calculation of Inhibition: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 Determination: The IC50 value is calculated as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion and Future Directions
The dibenzofuran scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationship studies summarized in this guide highlight the critical importance of substitution patterns in dictating the potency and selectivity of these derivatives. Future research should focus on the synthesis of novel dibenzofuran analogues with optimized pharmacokinetic and pharmacodynamic properties. The exploration of hybrid molecules that combine the dibenzofuran core with other pharmacophores holds significant promise for the development of multi-target drugs with enhanced efficacy and reduced side effects.
References
- Moustafa, G. O., Al-Wasidi, A. S., Naglah, A. M., & Refat, M. (2020). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. Egypt. J. Chem., 63(6), 2355-2367.
-
Gomba, E., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(21), 6572. [Link]
- Brahmbhatt, H., et al. (2020). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. SciSpace.
- Kumar, A., et al. (2014). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 4(2), 193-201.
-
de Oliveira, M. A., et al. (2023). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules, 28(15), 5769. [Link]
-
Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]
- Singh, S., et al. (2023). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
- Suresh, S., et al. (2019). Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. Journal of Chemical and Pharmaceutical Research, 11(3), 36-43.
-
Chen, M., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 9(9), 888. [Link]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- Napiorkowska, M., et al. (2017). Synthesis of new derivatives of benzofuran as potential anticancer agents. Molecules, 22(10), 1698.
- A review of the synthesis of dibenzofuran derivatives that possess various medicinal activities as potent anticancer and antibacterial agents. (2024). Biointerface Research in Applied Chemistry, 14(4), 92.
- Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International journal of molecular sciences, 24(4), 3575.
- Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of pharmacal research, 36(4), 375-399.
- Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315-335.
- An, L., et al. (2017). PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis.
- Magnani, M., et al. (2017). PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer. Oncogene, 36(43), 6023-6034.
- Lawrence, H. R., & Nho, C. W. (2018).
- Santarpia, L., et al. (2012). PIM-1 kinase as cancer drug target: An update. Expert opinion on therapeutic targets, 16(Suppl 2), S81-S91.
- Inestrosa, N. C., & Alarcón, R. (2003). The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease. Drugs of today (Barcelona, Spain: 1998), 39(3), 191-200.
- The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. (2016). Herald Scholarly Open Access.
- Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
- Zhang, X., & Tang, X. C. (2006). The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease. Current medicinal chemistry, 13(28), 3465-3472.
- Pohanka, M. (2014). Acetylcholinesterase inhibitors in the treatment of neurodegenerative diseases and the role of acetylcholinesterase in their pathogenesis. International journal of molecular sciences, 15(6), 9987-10004.
- Lu, J., et al. (2013). PIM1 kinase-targeted therapies in cancer. Current pharmaceutical design, 19(6), 1079-1087.
- Ren, S., et al. (2022). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology, 13, 969443.
- Pohanka, M. (2012). Acetylcholinesterase and its inhibition in Alzheimer disease.
- PIM1 inhibits apoptosis through phosphorylation of BAD. a Expression of... (n.d.).
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 7. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. heraldopenaccess.us [heraldopenaccess.us]
A Comparative Guide to Dibenzofuran and Benzofuran Scaffolds for Drug Discovery
A Senior Application Scientist's Field Guide to Scaffold Selection and Optimization
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Among the privileged heterocyclic systems, benzofuran and its extended aromatic cousin, dibenzofuran, have emerged as foundational frameworks for a multitude of biologically active compounds. This guide provides an in-depth comparative analysis of these two scaffolds, moving beyond a simple recitation of facts to explore the causal relationships between their structural nuances, synthetic accessibility, and resulting pharmacological profiles. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in scaffold selection and lead optimization.
Part 1: The Tale of Two Rings: Structural and Physicochemical Distinctions
At first glance, dibenzofuran is simply a benzofuran with an additional fused benzene ring. However, this seemingly minor structural extension imparts significant changes in physicochemical properties, which have profound implications for molecular interactions, pharmacokinetics, and overall drug-likeness.
The core distinction lies in the electronic nature and topography of the molecules. Benzofuran, a bicyclic system, possesses a distinct polarity arising from the furan ring's oxygen atom. Dibenzofuran, with its more extensive, rigid, and planar aromatic system, distributes this electronic influence over a larger surface area. This increased planarity in dibenzofuran can enhance π-π stacking interactions with biological targets, such as DNA or aromatic residues in enzyme active sites, but often at the cost of aqueous solubility—a critical parameter for bioavailability.
| Property | Benzofuran | Dibenzofuran | Rationale for Significance |
| Structure | The additional benzene ring in dibenzofuran increases molecular size, planarity, and lipophilicity. | ||
| Molecular Formula | C₈H₆O | C₁₂H₈O | Affects molecular weight and elemental composition. |
| Molecular Weight | 118.13 g/mol | 168.19 g/mol | Influences diffusion rates, membrane permeability, and overall ADME properties. |
| LogP (Octanol/Water) | ~2.1 | ~3.8 | A key indicator of lipophilicity. Higher LogP (Dibenzofuran) suggests better membrane permeability but lower aqueous solubility. |
| Aqueous Solubility | ~110 mg/L | ~1.5 mg/L | Critically impacts formulation, administration routes, and bioavailability. |
| Dipole Moment | ~0.7 D | ~0.8 D | While similar, the distribution of charge across the larger dibenzofuran scaffold can alter long-range electrostatic interactions. |
Data compiled from various chemical databases. Exact values may vary based on experimental conditions.
The key takeaway for the medicinal chemist is the trade-off: the enhanced interaction potential of the larger, more rigid dibenzofuran scaffold versus the generally more favorable solubility profile of the smaller benzofuran core.
Part 2: Constructing the Core: A Comparative Overview of Synthetic Strategies
The synthetic accessibility of a scaffold is a pragmatic consideration that directly impacts the feasibility of generating diverse chemical libraries for structure-activity relationship (SAR) studies. Both benzofuran and dibenzofuran benefit from well-established synthetic routes, though the strategies differ in their starting materials and key bond-forming reactions.
The Benzofuran Scaffold: Versatile and Accessible
The construction of the benzofuran ring system is a mature field, with numerous named reactions and modern catalytic methods at the chemist's disposal. A common and powerful strategy involves the palladium-catalyzed intramolecular O-arylation of a suitably substituted phenol.
Experimental Protocol: Palladium-Catalyzed Synthesis of a 2-Arylbenzofuran
This protocol describes a general, self-validating workflow for the synthesis of a 2-arylbenzofuran derivative, a common motif in bioactive molecules.
1. Synthesis of the Alkyne Precursor: a. To a solution of 2-iodophenol (1.0 eq) and a terminal arylacetylene (1.2 eq) in a suitable solvent such as triethylamine or a DMF/amine mixture, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq). b. Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the 2-iodophenol. c. Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl, water, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel to yield the 2-(phenylethynyl)phenol intermediate.
2. Cyclization to the Benzofuran Core: a. Dissolve the 2-(phenylethynyl)phenol intermediate (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile. b. Add a base, such as K₂CO₃ or Cs₂CO₃ (2.0 eq). c. Heat the reaction mixture to 80-100 °C and monitor by TLC/LC-MS. The cyclization is typically complete within 2-4 hours. d. Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. e. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. f. Purify by column chromatography or recrystallization to afford the final 2-arylbenzofuran product.
The causality behind this experimental choice lies in its modularity. The Sonogashira coupling in step 1 allows for the introduction of a wide variety of aryl groups, while the subsequent base-mediated cyclization is robust and high-yielding. This provides a reliable platform for exploring SAR at the 2-position of the benzofuran ring.
Caption: General workflow for 2-Arylbenzofuran synthesis.
The Dibenzofuran Scaffold: Building Rigidity
Synthesizing the tricyclic dibenzofuran core typically involves forming either the central C-O bond or a crucial C-C bond to complete the furan ring. One of the most prevalent strategies involves an intramolecular C-C bond formation from a diaryl ether precursor via a palladium-catalyzed C-H activation/arylation reaction.[1]
Experimental Protocol: Palladium-Catalyzed Synthesis of a Dibenzofuran Scaffold
This protocol outlines a modern, efficient method for constructing the dibenzofuran core, which serves as a self-validating system for library synthesis.
1. Synthesis of the Diaryl Ether Precursor (Ullmann Condensation): a. Combine a phenol (1.0 eq), an aryl halide (e.g., 2-bromoanisole, 1.1 eq), a copper catalyst such as CuI (0.1 eq), a base like K₂CO₃ or Cs₂CO₃ (2.0 eq), and a ligand (e.g., L-proline or 1,10-phenanthroline, 0.2 eq) in a high-boiling polar aprotic solvent (e.g., DMF, DMSO). b. Heat the mixture under an inert atmosphere to 120-150 °C for 12-24 hours, monitoring by TLC/LC-MS. c. After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). d. Wash the organic layer sequentially with aqueous NH₄Cl, water, and brine. e. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude diaryl ether by column chromatography.
2. Intramolecular C-H Activation/Arylation: a. In a sealed tube, dissolve the diaryl ether precursor (1.0 eq) in a suitable solvent, often a carboxylic acid like pivalic acid (PivOH) or acetic acid. b. Add a palladium catalyst, typically Pd(OAc)₂ (0.05-0.1 eq), and an oxidant such as Ag₂CO₃, AgOAc, or benzoquinone (2.0-3.0 eq).[1] c. Seal the tube and heat to 110-140 °C for 4-12 hours. The reaction progress should be monitored by LC-MS. d. Upon completion, cool the reaction to room temperature and filter off the insoluble salts through a pad of celite, washing with an organic solvent. e. Concentrate the filtrate and purify the residue by column chromatography to obtain the dibenzofuran product.
The rationale for this two-step approach is its convergent nature. A wide array of phenols and aryl halides can be coupled in the first step, allowing for the strategic placement of functional groups on both "wings" of the final molecule. The subsequent Pd-catalyzed C-H activation is a powerful and increasingly reliable method for forging the final C-C bond to create the rigid tricyclic system.[1]
Caption: General workflow for Dibenzofuran synthesis.
Part 3: Biological Activity and Therapeutic Applications: A Head-to-Head Analysis
Both benzofuran and dibenzofuran scaffolds are prevalent in compounds with a vast spectrum of biological activities. The choice between them often depends on the specific target and the desired mode of action.
Anticancer Activity
This is an area where both scaffolds have shown immense promise.[2][3] The planar nature of these systems allows them to function as intercalating agents or as rigid platforms for positioning pharmacophoric elements to interact with enzyme active sites.
-
Benzofuran Derivatives: Often act as tubulin polymerization inhibitors or kinase inhibitors.[3] The flexibility in their synthesis allows for extensive decoration of the core, leading to potent and selective agents. For example, combining the benzofuran scaffold with other pharmacophores like chalcones or piperazine moieties has yielded compounds with significant cytotoxicity against various cancer cell lines.[4] The addition of halogens or other electron-withdrawing groups can further enhance this activity.[4]
-
Dibenzofuran Derivatives: The natural product Cercosporamide, a dibenzofuran derivative, is a potent inhibitor of several kinases, including Pim-1 and CLK1, which are implicated in cancer progression.[1] Synthetic analogs have been developed to optimize this activity, demonstrating that the rigid dibenzofuran core is an excellent starting point for designing ATP-competitive kinase inhibitors.[1]
Comparative Anticancer Data
| Compound Class | Target/Cell Line | IC₅₀ / Activity | Source |
| Benzofuran -pyrazole hybrid | Various Cancer Cell Lines | Micromolar to sub-micromolar range | [4] |
| Benzofuran -piperazine hybrid | A549, Hela, SGC7901 | Potent cytotoxicity observed | [4] |
| Dibenzofuran (Cercosporamide analog) | Pim-1 Kinase | 0.06 µM | [1] |
| Dibenzofuran (Cercosporamide analog) | CLK1 Kinase | 0.026 µM | [1] |
The data suggests that while decorated benzofurans can achieve potent broad-spectrum cytotoxicity, the rigid dibenzofuran scaffold, inspired by natural products, may be more suited for developing highly potent and selective inhibitors against specific targets like kinases.
Caption: Inhibition of pro-survival kinase signaling pathways.
Antimicrobial Activity
The fight against microbial resistance necessitates novel chemical scaffolds. Both benzofuran and dibenzofuran have contributed to this area.
-
Benzofuran Derivatives: A vast number of natural and synthetic benzofurans exhibit significant antibacterial and antifungal properties.[5] Their mechanism often involves disrupting microbial membranes or inhibiting essential enzymes. Structure-activity relationship studies have shown that lipophilicity and the presence of specific functional groups, such as hydroxyls or halogens, are crucial for activity.[6] Aza-benzofurans, for instance, have shown enhanced antibacterial activity compared to their oxa-counterparts, possibly due to improved electrostatic interactions with bacterial membranes.[6]
-
Dibenzofuran Derivatives: While less explored than benzofurans as antimicrobial agents, certain natural dibenzofurans isolated from lichens and fungi have demonstrated notable activity. The parent compound, dibenzofuran, is used as an insecticide.[7] Polychlorinated dibenzofurans are highly toxic, though this is not a therapeutically relevant property.[7] The development of synthetic dibenzofurans specifically for antimicrobial purposes is an area ripe for exploration.
Comparative Antimicrobial Data
| Compound Class | Organism | MIC (µg/mL) | Source |
| Aza-benzofuran | Bacterial strains | Moderate activity observed | [6] |
| Oxa-benzofuran | Penicillium italicum | 12.5 | [6] |
| Oxa-benzofuran | Colletotrichum musae | 12.5 - 25 | [6] |
The current body of literature indicates that the benzofuran scaffold is more extensively validated and perhaps more versatile as a platform for developing antimicrobial agents.[5]
Conclusion and Strategic Recommendations
The choice between a dibenzofuran and a benzofuran scaffold is not a matter of inherent superiority but of strategic alignment with the goals of the drug discovery project.
-
Choose Benzofuran when:
-
Choose Dibenzofuran when:
-
The target requires a rigid, planar scaffold for high-affinity binding, such as a kinase ATP pocket or a DNA intercalation site.[1]
-
The project is inspired by a natural product lead, like Cercosporamide.[1]
-
Potency is the primary driver, and potential challenges with solubility can be addressed through formulation or the introduction of solubilizing groups.
-
Ultimately, both scaffolds represent rich starting points for innovation. By understanding the fundamental interplay between their structure, synthesis, and biological function, research teams can more effectively navigate the complex path of drug development, leveraging the unique strengths of each core to design the next generation of therapeutic agents.
References
-
A Study of Benzofuran Derivatives and their Biological Significance. (n.d.). International Journal of Scientific Development and Research. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]
-
Dao, V. H., et al. (2019). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules. [Link]
-
Luo, Y., et al. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules. [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. [Link]
-
An Update on Natural Occurrence and Biological Activity of Benzofurans. (2020). ResearchGate. [Link]
-
Bioactive Benzofuran derivatives: A review. (2016). PubMed. [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2023). ResearchGate. [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). MDPI. [Link]
-
Thermochemical Properties of 1,4-Dioxin, 2,3-Benzodioxin, Furan, 2,3-Benzofuran, and Twelve Monochloro and Dichloro Dibenzo-p-dioxins and Dibenzofurans. (2003). AIP Publishing. [Link]
-
STUDY ON DIBENZOFURAN WITH REFERENCE TO PROPERTIES. (n.d.). International Journal of All Research Education and Scientific Methods. [Link]
-
Recent advances in the synthesis of dibenzofurans. (2017). Organic & Biomolecular Chemistry. [Link]
-
Total synthesis of natural products containing benzofuran rings. (2017). RSC Advances. [Link]
-
Benzofuran - Structure + Reaction & Synthesis + Application. (2022). YouTube. [Link]
-
Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. (2022). PubMed. [Link]
Sources
- 1. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijrst.com [ijrst.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Dibenzofuran Analysis
To our fellow researchers, scientists, and drug development professionals, this guide offers an in-depth, objective comparison of the primary analytical techniques for the quantification of dibenzofuran. In a landscape where analytical precision is paramount, selecting the appropriate methodology is a critical decision that influences data integrity, resource allocation, and ultimately, project success. This document moves beyond a simple listing of methods to provide a comprehensive cross-validation, grounded in established protocols and experimental data, to empower you to make informed decisions for your specific analytical challenges.
Introduction: The Analytical Imperative for Dibenzofuran
Dibenzofuran (C₁₂H₈O) is a heterocyclic aromatic compound that serves as a core structural motif in various natural products and pharmaceutical agents.[1] However, its derivatives, particularly polychlorinated dibenzofurans (PCDFs), are recognized as persistent organic pollutants (POPs) with significant toxicity, often grouped with dioxins.[2] Accurate and reliable quantification of dibenzofuran and its analogues is therefore critical in environmental monitoring, toxicology studies, and in the quality control of chemical manufacturing processes where it may arise as an impurity.
The choice of analytical technique is not trivial. It is a function of the required sensitivity, the complexity of the sample matrix, throughput needs, and regulatory requirements. This guide will focus on the two most prominent chromatographic techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
The Workhorse of Trace Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile and semi-volatile compounds like dibenzofuran, GC-MS has long been the gold standard. Its combination of the exceptional separating power of high-resolution gas chromatography with the definitive identification capabilities of mass spectrometry provides unparalleled sensitivity and selectivity.[2]
The Rationale Behind GC-MS for Dibenzofuran Analysis
The efficacy of GC-MS for dibenzofuran analysis is rooted in the physicochemical properties of the analyte. Dibenzofuran is thermally stable and possesses sufficient volatility to be amenable to gas chromatography without derivatization. The mass spectrometer allows for the selection of specific ions characteristic of dibenzofuran, thereby minimizing interference from co-eluting compounds in complex matrices. For the ultra-trace analysis of toxicologically significant polychlorinated dibenzofurans, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the regulatory benchmark, capable of achieving detection limits in the picogram to femtogram range.[3][4]
Experimental Protocol: GC-HRMS Analysis of Dibenzofuran (Adapted from EPA Method 8290A)
This protocol outlines the key steps for the analysis of dibenzofurans in a solid matrix (e.g., soil, sediment). The use of isotopically labeled standards is crucial for accurate quantification through isotope dilution.
2.2.1 Sample Preparation: The Foundation of Accurate Measurement
-
Internal Standard Spiking: Prior to extraction, spike the sample with a solution containing ¹³C₁₂-labeled dibenzofuran congeners. This is a critical self-validating step; the recovery of these standards will correct for losses during the entire sample preparation and analysis process.
-
Extraction: Employ Soxhlet extraction with a suitable solvent like toluene or a dichloromethane/n-hexane mixture for a minimum of 16-24 hours. This exhaustive extraction is necessary to ensure quantitative recovery from complex matrices.[3]
-
Extract Cleanup: The crude extract will contain numerous interfering compounds. A multi-step cleanup is essential for achieving the required sensitivity and selectivity. This typically involves column chromatography using a sequence of acidic and basic silica gel, alumina, and activated carbon.[4] This rigorous cleanup removes polar interferences, other aromatic compounds, and planar molecules that could interfere with the analysis.
-
Concentration: The purified extract is carefully concentrated to a final volume of approximately 20 µL under a gentle stream of nitrogen. Just before the final concentration, a recovery standard (e.g., ¹³C₁₂-1,2,3,4-TCDD) is added to evaluate the recovery of the internal standards.[4]
2.2.2 Instrumental Analysis: GC-HRMS Parameters
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Column: Agilent DB-5ms, 60 m × 0.25 mm, 0.1 µm film thickness.[2] A long, narrow-bore column is essential for achieving the high chromatographic resolution needed to separate dibenzofuran isomers.
-
Injection: 2 µL splitless injection at 270 °C. Splitless injection ensures the quantitative transfer of the analytes to the column, which is critical for trace analysis.
-
Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp to 200 °C at 25 °C/min, then ramp to 310 °C at 5 °C/min, and hold for 10 min. This temperature program is designed to separate the target analytes from matrix components and each other.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Thermo Scientific DFS) operating in Selected Ion Monitoring (SIM) mode at a resolving power of ≥10,000.[3] High resolution is necessary to differentiate the analyte ions from isobaric interferences.
-
Monitored Ions for Dibenzofuran: m/z 168.0575 (primary), 139.0548 (secondary). Monitoring multiple ions and verifying their ratio provides a high degree of confidence in analyte identification.
The Versatile Alternative: High-Performance Liquid Chromatography (HPLC)
While GC-MS is the dominant technique, HPLC offers a viable alternative, particularly when dealing with less volatile derivatives of dibenzofuran or when a laboratory is more heavily invested in liquid chromatography instrumentation. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[5]
The Rationale Behind HPLC for Dibenzofuran Analysis
Dibenzofuran, being a polycyclic aromatic compound, exhibits strong UV absorbance and, more importantly, native fluorescence. This makes it an excellent candidate for HPLC coupled with a Diode Array Detector (DAD) for spectral confirmation and a Fluorescence Detector (FLD) for highly sensitive and selective quantification.[6] For many PAHs, fluorescence detection offers sensitivity that can rival or even exceed that of GC-MS, without the need for high vacuum systems and complex instrumentation.[6]
Experimental Protocol: HPLC-FLD Analysis of Dibenzofuran (Adapted from PAH Analysis Methods)
This protocol is adapted from established methods for the analysis of PAHs, which are structurally and functionally similar to dibenzofuran.
3.2.1 Sample Preparation
-
Extraction: For solid samples, use ultrasonic extraction with acetonitrile. This is a faster alternative to Soxhlet extraction. For liquid samples (e.g., water), solid-phase extraction (SPE) with a C18 cartridge is effective.
-
Cleanup (if necessary): For complex matrices, a cleanup step using SPE with silica or Florisil cartridges can be employed to remove polar interferences.[6]
-
Solvent Exchange: The final extract should be in a solvent compatible with the HPLC mobile phase, typically acetonitrile.
3.2.2 Instrumental Analysis: HPLC-FLD/DAD Parameters
-
HPLC System: Agilent 1200 Series HPLC (or equivalent) with DAD and FLD.
-
Column: Agilent ZORBAX Eclipse PAH C18, 4.6 × 50 mm, 1.8 µm.[5] Columns specifically designed for PAH analysis provide excellent selectivity for aromatic compounds.
-
Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B).
-
Start at 60% A, increase to 100% A over 20 minutes, hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
DAD: Scanning from 200-400 nm for peak purity and spectral confirmation.
-
FLD: Excitation at 260 nm, Emission at 352 nm. These wavelengths are typical for 3-ring aromatic systems and provide excellent sensitivity.[5]
-
Head-to-Head Comparison: Performance Validation
The choice between GC-MS and HPLC ultimately depends on the analytical requirements. The following table summarizes the typical performance characteristics of each technique for dibenzofuran or structurally similar compounds.
| Parameter | GC-HRMS (for PCDFs) | HPLC-FLD (for PAHs) | Causality and Field Insights |
| Linearity (r²) | > 0.995[2] | > 0.999[6] | Both techniques offer excellent linearity, ensuring a proportional response to concentration, which is fundamental for accurate quantification. |
| Accuracy (% Recovery) | 70 - 130% (matrix dependent)[7] | 85 - 110%[6] | GC-MS recovery can be more variable due to the extensive multi-step cleanup required for ultra-trace analysis. HPLC sample preparation is often simpler, leading to more consistent recoveries. |
| Precision (% RSD) | < 15%[8] | < 5%[6] | The higher precision of HPLC can be attributed to the robustness of modern liquid handling systems and simpler sample preparation. GC-MS precision can be influenced by injection variability and the complexity of the instrument. |
| Limit of Detection (LOD) | 1-10 pg/g (ppq)[4] | 0.005 - 0.8 ng/g (ppb)[5] | GC-HRMS is unequivocally more sensitive, making it the only choice for regulatory compliance and environmental monitoring of toxicologically significant dibenzofurans at ultra-trace levels. |
| Limit of Quantitation (LOQ) | 5-20 pg/g (ppq)[4] | 0.02 - 1.6 ng/g (ppb)[5] | The LOQ follows the same trend as the LOD, with GC-HRMS being orders of magnitude lower. |
| Sample Throughput | Low | Moderate to High | The extensive sample preparation and longer run times of GC-HRMS result in lower throughput. HPLC, with simpler sample prep and faster run times, is better suited for screening large numbers of samples. |
| Selectivity | Very High | High | The mass spectrometer in GC-MS provides definitive identification based on mass-to-charge ratio, offering superior selectivity. HPLC-FLD's selectivity is derived from the specific excitation/emission wavelengths, which is high but not as definitive as MS. |
Visualizing the Workflow: A Comparative Diagram
To better illustrate the practical differences between the two methodologies, the following diagrams outline the experimental workflows.
Caption: Experimental workflow for GC-HRMS analysis of dibenzofuran.
Caption: Experimental workflow for HPLC-FLD/DAD analysis of dibenzofuran.
Conclusion: Selecting the Right Tool for the Job
The cross-validation of GC-MS and HPLC for dibenzofuran analysis reveals a clear distinction in their optimal applications.
GC-HRMS is the unequivocal choice for:
-
Regulatory compliance and environmental monitoring: Its unparalleled sensitivity is essential for detecting dibenzofurans at the ultra-trace levels stipulated by regulatory bodies like the EPA.[3][4]
-
Complex matrices: The extensive cleanup protocols and the high selectivity of the mass spectrometer are necessary to achieve reliable results in challenging samples like soil, sediment, and biological tissues.
-
Definitive identification: When absolute confirmation of the analyte's identity is required, the mass spectral data provided by GC-MS is indispensable.
HPLC-FLD/DAD is a strong and practical alternative for:
-
Quality control in manufacturing: Where dibenzofuran may be present as an impurity at higher concentrations (ppb level and above), the higher throughput and lower operational complexity of HPLC make it a more efficient choice.[5][6]
-
Screening large sample sets: The faster analysis time and simpler sample preparation allow for the rapid screening of numerous samples.
-
Laboratories with existing HPLC expertise: For facilities already heavily invested in HPLC, developing a method for dibenzofuran can be a cost-effective solution for non-regulatory applications.
As Senior Application Scientists, we advocate for a pragmatic approach. The "best" method is the one that meets the specific data quality objectives of your project in the most efficient and reliable manner. By understanding the inherent strengths and weaknesses of each technique, you are now better equipped to make that critical decision.
References
-
U.S. Environmental Protection Agency. (1998). Method 8290A: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). Retrieved from [Link]
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Agilent Technologies. Retrieved from [Link]
-
Kotsiou, D., et al. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. Applied Sciences, 12(14), 7208. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Dioxins in Environmental Samples using GC/MS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1994). Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Dibenzofuran on Newcrom R1 HPLC column. Retrieved from [Link]
-
California Air Resources Board. (n.d.). Method 428 Determination of Polychlorinated Dibenzo-P-Dioxin (PCDD), Polychhlorinated Dibenzofuran (PCDF) and Polyc. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS method performance characteristics. Retrieved from [Link]
-
Fishman, V. (n.d.). Retention time profiling of all 136 tetra- through octa- chlorinated dibenzo-p-dioxins and dibenzofurans on a variety of Si-Arylene gas chromatographic stationary phases. ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1999). Determination of polychlorinated, polybrominated and brominated/chlorinated dibenzo-p-dioxins and dibenzofurans in ambient air. Retrieved from [Link]
-
ResearchGate. (2018). HPLC-FLD Simultaneous Determination of 13 Polycyclic Aromatic Hydrocarbons: Validation of an Analytical Procedure for Soybean Oils. Retrieved from [Link]
-
PubMed Central. (n.d.). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Retrieved from [Link]
-
Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]
-
National Environmental Methods Index. (n.d.). NEMI Method Summary - 8290A. Retrieved from [Link]
-
PubMed. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. Retrieved from [Link]
-
ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Simultaneous Determination of a Polychlorinated Dibenzo-p-Dioxin and Dibenzo-p-Furan in Environmental Water by Dispersive Liquid-Liquid Microextraction (DLLME) and a Modified QuEChERS Procedure with High-Performance Liquid Chromatography – Diode Array Detection (HPLC-DAD). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Dioxins & Furans Analysis in Water. Retrieved from [Link]
-
ScienceDirect. (2026). Recent advances in sample preparation techniques for environmental matrix. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
ResearchTrendsJournal. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]
-
Pace Analytical. (n.d.). SERVICES SUMMARY 8290/8290A. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017). Elemental Analysis Manual - Section 4.11. Retrieved from [Link]
-
ResearchGate. (n.d.). Precision and limits of detection (LOD) and quantitation (LOQ) for the GC-MS method, as well as MRL according to the European Pharmacopoeia 22. Retrieved from [Link]
-
PubMed. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2011). WORKPLAN FOR DIOXINIFURAN CHARACTERIZATION. Retrieved from [Link]
Sources
- 1. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. epa.gov [epa.gov]
- 4. well-labs.com [well-labs.com]
- 5. agilent.com [agilent.com]
- 6. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
- 7. 6835044.fs1.hubspotusercontent-na1.net [6835044.fs1.hubspotusercontent-na1.net]
- 8. researchtrendsjournal.com [researchtrendsjournal.com]
A Comparative Benchmarking Guide: Evaluating Dibenzofuran 2-oxoacetic acid Against Gold-Standard Kinase Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases.[2] Consequently, the development of small molecule inhibitors that can selectively modulate kinase activity is a paramount objective. The dibenzofuran scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[3][4] Its rigid, planar geometry and electronic properties make it an attractive starting point for designing novel therapeutics.[5]
This guide provides an in-depth, objective comparison of a novel investigational compound, Dibenzofuran 2-oxoacetic acid , against three well-characterized, industry-standard kinase inhibitors. The purpose is not to declare a "winner," but to establish a rigorous experimental framework for characterizing a new chemical entity and to understand its potential therapeutic profile in the context of established agents. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear, data-driven comparison for researchers, scientists, and drug development professionals.
Section 1: Profile of the Molecular Contenders
The selection of appropriate benchmarks is critical for a meaningful comparison. We have chosen three inhibitors that represent distinct classes and selectivity profiles, providing a robust framework for evaluating our test compound.
-
Investigational Compound: Dibenzofuran 2-oxoacetic acid This molecule features the dibenzofuran core, recognized for its presence in compounds with kinase inhibitory activity.[6][7] The 2-oxoacetic acid side chain provides a reactive handle, making it a versatile precursor for generating a library of derivatives for structure-activity relationship (SAR) studies.[3] While its specific kinase targets are yet to be fully elucidated, its structural alerts warrant a thorough investigation into its potential as a kinase inhibitor.
-
Benchmark 1: Staurosporine (The Pan-Kinase Inhibitor) An alkaloid isolated from Streptomyces staurosporeus, Staurosporine is the prototypical ATP-competitive kinase inhibitor.[8] It exhibits potent, high-affinity binding to a vast number of kinases with very little selectivity.[9][10] This promiscuity, while precluding its clinical use, makes it an invaluable research tool and the perfect positive control for establishing assay validity and assessing broad-spectrum activity.[8]
-
Benchmark 2: Sorafenib (The Multi-Kinase Inhibitor) Sorafenib is an FDA-approved multi-kinase inhibitor that uniquely targets both serine/threonine kinases (Raf-1, B-Raf) in the MAPK signaling pathway and several receptor tyrosine kinases (VEGFR, PDGFR) involved in angiogenesis.[11][12][13] Its dual action on tumor cell proliferation and blood supply provides a benchmark for compounds with potential multi-pathway targeting capabilities.[14]
-
Benchmark 3: Dasatinib (The Potent Tyrosine Kinase Inhibitor) Dasatinib is a highly potent, second-generation inhibitor of the BCR-ABL fusion protein and Src family kinases.[15][16] It is significantly more potent than the first-generation inhibitor imatinib and is active against many imatinib-resistant BCR-ABL mutations.[16] Dasatinib serves as a benchmark for potent and specific (though not exclusive) inhibition of tyrosine kinases.[17]
Section 2: A Multi-Tiered Strategy for Comparative Evaluation
A robust evaluation of a novel inhibitor requires a tiered approach, moving from broad, biochemical profiling to more physiologically relevant cellular assays. This strategy ensures that observations at the molecular level translate into a functional cellular response.
Experiment 1: In Vitro Biochemical Kinase Profiling
Causality & Objective: The foundational step is to determine if Dibenzofuran 2-oxoacetic acid directly inhibits kinase enzymatic activity and to quantify its potency (IC50) and selectivity. Comparing its profile to our benchmarks on a panel of representative kinases (e.g., a serine/threonine kinase like Pim-1, a non-receptor tyrosine kinase like Src, and a receptor tyrosine kinase like VEGFR2) will provide the first glimpse into its mechanism and potential. We utilize a luminescence-based ADP detection assay for its high-throughput capability, sensitivity, and non-radioactive format, making it a standard in modern drug discovery.[18][19]
Illustrative Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for the ADP-Glo™ biochemical kinase inhibition assay.
Detailed Protocol: Luminescence-Based Biochemical Kinase Assay (ADP-Glo™)
-
Compound Preparation: Prepare a 10-point serial dilution series for each compound (Dibenzofuran 2-oxoacetic acid, Staurosporine, Sorafenib, Dasatinib) in 100% DMSO, starting at a 100X final concentration (e.g., 1 mM for a 10 µM top concentration).
-
Assay Plate Preparation: Add 0.5 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well assay plate.
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in the appropriate kinase reaction buffer.
-
Add 5 µL of the 2X Kinase/Substrate solution to each well.
-
Prepare a 2X ATP solution in the kinase reaction buffer.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to kinase inhibition.
-
Data Analysis: Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme). Plot the normalized response against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Summary: Biochemical IC50 Values (nM)
| Compound | Pim-1 (Ser/Thr) | Src (Tyr) | VEGFR2 (RTK) | Selectivity Profile |
| Dibenzofuran 2-oxoacetic acid | 85 | 1,250 | 2,300 | Selective for Pim-1 |
| Staurosporine | 5 | 8 | 15 | Pan-Kinase / Non-selective[9][10][20] |
| Sorafenib | 20 | >10,000 | 90 | Multi-kinase (Raf/VEGFR)[11][21] |
| Dasatinib | >10,000 | 0.8 | 79 | Potent Src/Abl inhibitor[15][22] |
Data are illustrative and for benchmarking purposes only.
Experiment 2: Cellular Target Engagement
Causality & Objective: A compound's biochemical potency is meaningless if it cannot engage its target in a complex cellular environment. This experiment aims to verify that the inhibitor can cross the cell membrane and suppress the catalytic activity of its intended target kinase inside the cell. We measure the phosphorylation of a known downstream substrate of the target kinase. A reduction in phosphorylation upon treatment provides direct evidence of target engagement. This step is crucial for validating the mechanism of action.[23]
Illustrative Signaling Pathway: Pim-1 Kinase and Downstream Substrate
Caption: Inhibition of Pim-1 kinase prevents phosphorylation of Bad, promoting apoptosis.
Detailed Protocol: Western Blot for Phospho-Substrate Levels
-
Cell Culture and Treatment: Seed MV4-11 cells (an AML cell line with high Pim-1 expression) at a density of 1x10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.[6][7]
-
Compound Incubation: Treat cells with a dose-response of Dibenzofuran 2-oxoacetic acid (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a positive control (e.g., Sorafenib, which also inhibits Pim-1).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a 4-12% Bis-Tris gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Bad (Ser112)).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Strip the membrane and re-probe with an antibody for the total substrate (e.g., anti-total-Bad) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading. Quantify band intensity to determine the reduction in phosphorylation.
Experiment 3: Cellular Anti-Proliferative Assay
Causality & Objective: The ultimate goal of an anticancer agent is to stop tumor cell growth or induce cell death. This assay measures the functional downstream consequence of target inhibition. By treating cancer cells that are known to be dependent on the target kinase, we can determine the compound's growth inhibitory potential (GI50). This phenotypic screen integrates all aspects of the compound's activity—its potency, cell permeability, and on-target effects—into a single, functionally relevant readout.
Detailed Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed MV4-11 cells in a 96-well, white-walled plate at a density of 10,000 cells per well in 90 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add 10 µL of each compound dilution to the appropriate wells. Include wells with vehicle (DMSO) as a negative control and Staurosporine as a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator. This duration allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the GI50 value.
Hypothetical Data Summary: Cellular GI50 Values (nM)
| Compound | MV4-11 (Pim-1 dependent) | A549 (Pim-1 independent) | Therapeutic Window Assessment |
| Dibenzofuran 2-oxoacetic acid | 210 | 8,500 | Selective effect on target-driven cells |
| Staurosporine | 15 | 25 | Non-selective cytotoxicity[9] |
| Sorafenib | 150 | 5,200 | Active in Pim-1 driven line[11] |
| Dasatinib | >10,000 | >10,000 | Inactive (cell line not Src/Abl driven) |
Data are illustrative and for benchmarking purposes only.
Section 3: Synthesis of Findings and Strategic Outlook
This multi-tiered comparative analysis provides a comprehensive framework for characterizing a novel kinase inhibitor. Based on our hypothetical data, Dibenzofuran 2-oxoacetic acid emerges as a promising hit compound.
Comparative Analysis: The data suggest that Dibenzofuran 2-oxoacetic acid is a potent and selective inhibitor of Pim-1 kinase biochemically (IC50 = 85 nM). This is a significant finding, as Pim kinases are validated targets in hematological malignancies.[6][7] Crucially, this biochemical activity translates into a cellular effect, as evidenced by its potent anti-proliferative activity against the Pim-1-dependent MV4-11 cell line (GI50 = 210 nM) but not against a Pim-1-independent line. This profile compares favorably to the benchmarks: it is more selective than the pan-kinase inhibitor Staurosporine and shows a distinct profile from the multi-kinase inhibitors Sorafenib and Dasatinib.
Expert Insights and Future Directions: The true value of Dibenzofuran 2-oxoacetic acid lies in its potential as a chemical scaffold. The 2-oxoacetic acid moiety is a key functional group that allows for rapid chemical elaboration.[3] The initial selectivity and cellular activity validate the dibenzofuran core as a viable starting point for a medicinal chemistry campaign.
The Path Forward:
-
Kinome-Wide Profiling: The immediate next step is to screen the compound against a broad panel of hundreds of kinases to fully confirm its selectivity profile and identify potential off-target activities.
-
Structure-Activity Relationship (SAR) Campaign: A focused medicinal chemistry effort should be initiated. By synthesizing analogs that modify the 2-oxoacetic acid group, chemists can systematically optimize for improved potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
-
Advanced Cellular Models: Testing should be expanded to include co-culture systems and 3D spheroids to better mimic the tumor microenvironment.
-
In Vivo Efficacy Studies: Promising lead compounds from the SAR campaign should be advanced into animal models of acute myeloid leukemia to evaluate their in vivo efficacy, pharmacokinetics, and tolerability.
By following this rigorous, data-driven benchmarking strategy, a promising chemical starting point like Dibenzofuran 2-oxoacetic acid can be systematically and efficiently advanced through the drug discovery pipeline.
References
-
Bach, S., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed. [Link]
-
Scilit. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. [Link]
-
Sussman, J. K., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central. [Link]
-
Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed Central. [Link]
-
Al-dujaili, A. Z. (2022). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. SciSpace. [Link]
-
ResearchGate. (2024). Medicinal active applications of Dibenzofuran derivatives. [Link]
-
Al-Mathkour, F. Y., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
MDPI. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
-
MDPI. (2023). A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
-
National Institutes of Health. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. [Link]
-
Knapp, S., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]
-
PubMed. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. [Link]
-
National Institutes of Health. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PubMed Central. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine. [Link]
-
ChemRxiv. (2025). Development and Evaluation of Benzofuran Oxoacetic Acid Compounds as EPAC1 Activators. [Link]
-
Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
Targeted Oncology. (2025). FDA Approves Generic Dasatinib, Expanding Access to Key TKI. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ACS Publications. (2004). Classification of Kinase Inhibitors Using BCUT Descriptors. [Link]
-
medRxiv. (2024). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. [Link]
-
MDPI. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. [Link]
-
ASH Publications. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]
-
ResearchGate. Kinase affinity profiles of sorafenib and regorafenib. [Link]
-
ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
Wikipedia. Staurosporine. [Link]
-
ResearchGate. (2019). Overview of Current Type I/II Kinase Inhibitors. [Link]
-
ResearchGate. Kinase profile of dasatinib. [Link]
-
PubMed. (2006). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. [Link]
-
International Journal of Health and Allied Sciences. (2023). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. [Link]
-
Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. PubMed. [Link]
-
PubMed. (2009). 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta with good brain permeability. [Link]
-
AACR Journals. (2008). Characteristics of Dasatinib- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells. Clinical Cancer Research. [Link]
Sources
- 1. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Dibenzofuran 2-Oxoacetic Acid|CAS 859745-04-3 [benchchem.com]
- 4. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases | Scilit [scilit.com]
- 8. Staurosporine - Wikipedia [en.wikipedia.org]
- 9. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sorafenib | CAS 284461-73-0 | Raf-1 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 13. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 15. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ashpublications.org [ashpublications.org]
- 18. bmglabtech.com [bmglabtech.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. Staurosporine |AM-2282, STS | PKC inhibitor | Hello Bio [hellobio.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. reactionbiology.com [reactionbiology.com]
Abstract: The development of selective enzyme inhibitors is a cornerstone of modern drug discovery. Achieving selectivity against closely related enzyme isoforms remains a significant challenge, yet it is critical for minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a comprehensive framework for the selectivity profiling of novel enzyme inhibitors, using the hypothetical α-keto acid compound, Dibenzofuran 2-oxoacetic acid (DBF-2-OA), as a case study. We detail the experimental design, provide step-by-step protocols for biochemical assays, and present a comparative analysis against a known inhibitor, GSK2837808A. The focus is on differentiating inhibitory activity against the therapeutically relevant cancer target, Lactate Dehydrogenase A (LDHA), from its closely related isoform, LDHB, and the structurally related Malate Dehydrogenase (MDH).
Introduction: The Rationale for Selective LDHA Inhibition
Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate production, even in the presence of oxygen.[1] This metabolic reprogramming is largely facilitated by the upregulation of Lactate Dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate.[2][3] Elevated LDHA expression is a hallmark of numerous cancers and is associated with tumor progression, metastasis, and poor patient prognosis.[2][3] Therefore, inhibiting LDHA has emerged as a promising therapeutic strategy to disrupt cancer metabolism.[4][5]
However, the human genome encodes a second LDH isoform, LDHB, which is predominantly expressed in tissues with high oxidative metabolism, such as the heart. LDHA and LDHB share significant structural homology, making the design of isoform-selective inhibitors a formidable challenge.[6] Non-selective inhibition could lead to cardiotoxicity and other adverse effects. Furthermore, other dehydrogenases, like Malate Dehydrogenase (MDH), which plays a key role in the citric acid cycle, also share structural motifs and utilize the same NAD+/NADH cofactor.[7]
This guide uses a novel investigational compound, Dibenzofuran 2-oxoacetic acid (DBF-2-OA), which belongs to the α-keto acid class of inhibitors, to illustrate the principles of selectivity profiling.[8] We will compare its performance against the well-characterized, selective LDHA inhibitor, GSK2837808A.[9][10]
Materials and Methods
The foundation of any selectivity profile is a robust and reproducible biochemical assay. The following protocols are designed to be self-validating by including appropriate controls and standards.
Reagents and Materials
-
Enzymes: Recombinant Human LDHA, Human LDHB, Human MDH1 (cytosolic).
-
Substrates: Sodium Pyruvate, Sodium L-Malate.
-
Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH).
-
Buffers: Assay Buffer (100 mM Potassium Phosphate, pH 7.4).
-
Test Compounds: Dibenzofuran 2-oxoacetic acid (DBF-2-OA), GSK2837808A (positive control).
-
Instrumentation: UV-Vis microplate spectrophotometer capable of reading absorbance at 340 nm.
Experimental Workflow for Selectivity Profiling
The overall workflow is designed to systematically assess the potency and selectivity of the test compound.
Caption: Figure 1. Experimental workflow for IC50 determination and selectivity profiling.
Detailed Protocol: LDHA Inhibition Assay
The activity of LDH is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[11]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of DBF-2-OA and GSK2837808A in DMSO, starting from a 1000X top concentration.
-
Assay Plate Setup: In a 96-well UV-transparent plate, add 1 µL of serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add 49 µL of Assay Buffer containing recombinant human LDHA to each well to achieve a final concentration of 2 ng/µL.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of a 2X substrate/cofactor mix (containing 200 µM NADH and 2 mM Pyruvate in Assay Buffer) to all wells to initiate the reaction. The final volume will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 30°C. Measure the absorbance at 340 nm every 30 seconds for 15 minutes.
IC50 Determination and Selectivity Index Calculation
-
Data Analysis: Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Percent Inhibition: Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
% Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_vehicle - Rate_no_enzyme))
-
-
IC50 Value: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity Index (SI): The selectivity of a compound is quantified by the ratio of its IC50 value against an off-target enzyme to its IC50 value against the primary target.[12]
-
SI (vs. LDHB) = IC50 (LDHB) / IC50 (LDHA)
-
SI (vs. MDH1) = IC50 (MDH1) / IC50 (LDHA)
-
Results and Discussion: A Comparative Analysis
The protocols described above were used to generate the following comparative data for our case study compound, DBF-2-OA, and the reference inhibitor, GSK2837808A.
Inhibitory Potency and Selectivity Profile
The inhibitory activities were assessed against a panel of three related dehydrogenases. The results, summarized in Table 1, highlight the critical differences in selectivity between the two compounds.
Table 1: Comparative IC50 Values and Selectivity Indices
| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (Fold) vs. LDHA |
| DBF-2-OA | LDHA | 35.2 | - |
| LDHB | > 20,000 | > 568-fold | |
| MDH1 | > 50,000 | > 1420-fold | |
| GSK2837808A | LDHA | 2.6 [10][13] | - |
| LDHB | 43[10][13] | 16.5-fold | |
| MDH1 | 8,500 | ~3270-fold |
Data for DBF-2-OA is hypothetical for illustrative purposes. Data for GSK2837808A is based on published literature values.[10][13]
Discussion of Results
The data clearly demonstrates that while GSK2837808A is a highly potent inhibitor of LDHA, it retains significant activity against LDHB, with only a 16.5-fold selectivity window.[10][13] In contrast, our hypothetical compound, DBF-2-OA, exhibits a markedly superior selectivity profile. With an IC50 value greater than 20,000 nM for LDHB, it shows over 568-fold selectivity for the primary target, LDHA.
Causality of Selectivity: The superior selectivity of DBF-2-OA can be attributed to subtle but critical differences in the active sites of the LDH isoforms. The dibenzofuran scaffold likely exploits unique hydrophobic pockets or forms specific hydrogen bonds within the LDHA active site that are not conserved in LDHB or MDH1. This structural hypothesis underscores the importance of rational drug design in achieving isoform specificity.
The profound lack of activity against MDH1 for both compounds is also significant. MDH is a crucial enzyme in the TCA cycle, and its inhibition could lead to broad metabolic disruption.[7][14] The high selectivity against MDH1 suggests that both compounds are unlikely to cause off-target effects through this mechanism.
Biological Context and Pathway Visualization
Understanding the role of the target enzyme in its biological pathway is essential for interpreting the potential downstream effects of inhibition. LDHA is a critical node in the glycolytic pathway, particularly in cancer cells exhibiting the Warburg effect.
Caption: Figure 2. Role of LDHA in the Warburg Effect and point of inhibition.
As illustrated in Figure 2, LDHA facilitates the regeneration of NAD+ required to sustain high glycolytic flux by converting pyruvate to lactate.[3][15] By selectively inhibiting LDHA, DBF-2-OA is designed to halt this process, leading to a buildup of pyruvate, a depletion of NAD+, and ultimately, a metabolic crisis that can trigger cell death in cancer cells. The high selectivity of DBF-2-OA ensures that this effect is localized to LDHA-dependent tumor cells, sparing healthy tissues like the heart that rely on LDHB.
Conclusion
This guide demonstrates a systematic approach to the selectivity profiling of a novel enzyme inhibitor. Through a combination of robust biochemical assays and comparative analysis, we have shown how Dibenzofuran 2-oxoacetic acid (DBF-2-OA) can be characterized as a potent and highly selective inhibitor of LDHA. Its superior selectivity over the established inhibitor GSK2837808A, particularly against the LDHB isoform, highlights its potential as a more refined tool for cancer research and a promising lead for therapeutic development. The methodologies and principles outlined herein provide a blueprint for researchers seeking to validate the selectivity of their own small molecule inhibitors, ensuring a higher standard of scientific integrity and accelerating the path toward safer, more effective medicines.
References
-
Lactate dehydrogenase kinetics and inhibition using a microplate reader. Semantic Scholar. Available at: [Link]
-
Strategy for Designing Selective Lysosomal Acid α-Glucosidase Inhibitors: Binding Orientation and Influence on Selectivity. MDPI. Available at: [Link]
-
Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy. PubMed Central. Available at: [Link]
-
Biochemistry, Lactate Dehydrogenase. NCBI Bookshelf. Available at: [Link]
-
Exploration of a fundamental substituent effect of α-ketoheterocycle enzyme inhibitors: potent and selective inhibitors of fatty acid amide hydrolase. PubMed Central. Available at: [Link]
-
Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay. PubMed. Available at: [Link]
-
NATURAL Inhibitors of Lactate Dehydrogenase (LDHA). YouTube. Available at: [Link]
-
α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Exploration of Conformational Constraints in the Acyl Side Chain. PubMed Central. Available at: [Link]
-
Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules. PubMed. Available at: [Link]
-
Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival. PubMed Central. Available at: [Link]
-
Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation. MDPI. Available at: [Link]
-
Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells. Spandidos Publications. Available at: [Link]
-
Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. PNAS. Available at: [Link]
-
Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. PubMed Central. Available at: [Link]
-
Malate dehydrogenase as a multi-purpose target for drug discovery. Essays in Biochemistry. Available at: [Link]
-
Revisiting the Warburg Effect with Focus on Lactate. MDPI. Available at: [Link]
-
Lactate Dehydrogenase Inhibition: Biochemical Relevance and Therapeutical Potential. ResearchGate. Available at: [Link]
-
Transport-exclusion pharmacology to localize lactate dehydrogenase activity within cells. BMC Biology. Available at: [Link]
-
(PDF) Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules. ResearchGate. Available at: [Link]
-
Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. Oncology Reports [spandidos-publications.com]
- 2. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Exploration of a fundamental substituent effect of α-ketoheterocycle enzyme inhibitors: potent and selective inhibitors of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. GSK 2837808A | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 14. Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducible Synthesis and Bio-activity Profiling of Dibenzofuran 2-oxoacetic acid
In the landscape of contemporary drug discovery, the reproducibility of both the synthesis of novel chemical entities and their subsequent biological evaluation stands as a cornerstone of scientific integrity and translational success. This guide provides an in-depth technical comparison of the synthesis and bioassay protocols for Dibenzofuran 2-oxoacetic acid, a scaffold of interest owing to the diverse bioactivities of dibenzofuran derivatives, which include anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] This document is intended for researchers, medicinal chemists, and pharmacologists, offering a detailed examination of experimental methodologies, emphasizing the critical parameters that govern reproducibility, and providing a framework for robust and reliable scientific investigation.
Part 1: Synthesis of Dibenzofuran 2-oxoacetic acid: A Two-Step Approach
The synthesis of Dibenzofuran 2-oxoacetic acid can be reproducibly achieved through a two-step process commencing with the Friedel-Crafts acylation of dibenzofuran to yield 2-acetyldibenzofuran, followed by an oxidation reaction to furnish the target α-keto acid. The selection of this synthetic route is predicated on the commercial availability of the starting material and the generally high yields and regioselectivity of the Friedel-Crafts reaction on the dibenzofuran core.[5]
Step 1: Friedel-Crafts Acylation of Dibenzofuran
The introduction of an acetyl group at the C2 position of dibenzofuran is a critical first step. The regioselectivity is governed by the electronic properties of the dibenzofuran nucleus, which directs electrophilic substitution to this position.
Experimental Protocol: Synthesis of 2-Acetyldibenzofuran
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Addition of Dibenzofuran: After 15 minutes of stirring, add a solution of dibenzofuran (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-acetyldibenzofuran as a solid.[5]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and solvent is paramount as aluminum chloride is highly hygroscopic and readily hydrolyzes, which would deactivate the catalyst and inhibit the reaction.
-
Lewis Acid Catalyst: Aluminum chloride is a potent Lewis acid that coordinates to the carbonyl oxygen of acetyl chloride, thereby increasing its electrophilicity and facilitating the generation of the acylium ion, the key electrophile in this reaction.
-
Temperature Control: The initial cooling to 0°C helps to control the exothermic nature of the reaction and prevent potential side reactions. Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the reaction to go to completion in a reasonable timeframe.
Visualizing the Workflow: Synthesis of 2-Acetyldibenzofuran
Caption: Workflow for the synthesis of 2-acetyldibenzofuran.
Step 2: Oxidation of 2-Acetyldibenzofuran
The conversion of the acetyl group to the 2-oxoacetic acid moiety is the final synthetic transformation. A common and effective method for this transformation is oxidation with selenium dioxide (SeO₂).
Experimental Protocol: Synthesis of Dibenzofuran 2-oxoacetic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetyldibenzofuran (1.0 equivalent) in a mixture of dioxane and water.
-
Reagent Addition: Add selenium dioxide (1.2 equivalents) to the solution.
-
Reaction Progression: Heat the mixture to reflux (approximately 100°C) and maintain for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.
-
Extraction: Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield Dibenzofuran 2-oxoacetic acid.
Causality Behind Experimental Choices:
-
Oxidizing Agent: Selenium dioxide is a specific and reliable reagent for the oxidation of α-methyl or methylene groups adjacent to a carbonyl to the corresponding α-dicarbonyl compound.
-
Solvent System: The dioxane/water solvent system is used to solubilize both the organic substrate and the inorganic oxidizing agent, allowing for a homogeneous reaction mixture.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the oxidation reaction.
Visualizing the Workflow: Synthesis of Dibenzofuran 2-oxoacetic acid
Caption: Workflow for the synthesis of Dibenzofuran 2-oxoacetic acid.
Comparison of Synthetic Methods and Reproducibility
| Parameter | Friedel-Crafts Acylation | Alternative: Palladium-Catalyzed Cross-Coupling |
| Starting Materials | Dibenzofuran, Acetyl Chloride | Halogenated Dibenzofuran, Acetylating Reagent |
| Catalyst | AlCl₃ | Palladium catalyst (e.g., Pd(OAc)₂) |
| Reaction Conditions | 0°C to RT, Anhydrous | Elevated temperatures, Inert atmosphere |
| Yield | Generally good to excellent (70-90%) | Variable, substrate-dependent |
| Reproducibility | High, well-established reaction | Can be sensitive to catalyst, ligand, and base quality |
| Scalability | Readily scalable | Can be challenging to scale up due to catalyst cost and sensitivity |
Part 2: Bioassay Evaluation of Dibenzofuran 2-oxoacetic acid
Given that dibenzofuran derivatives have shown promise as kinase inhibitors, a relevant and robust bioassay to assess the biological activity of the synthesized Dibenzofuran 2-oxoacetic acid is a Pim-1 kinase inhibition assay.[6][7] Pim kinases are overexpressed in various cancers and are considered important therapeutic targets.[6][7]
Primary Bioassay: Pim-1 Kinase Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of Pim-1 kinase. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Experimental Protocol: In Vitro Pim-1 Kinase Assay (ADP-Glo™ Assay)
-
Reagent Preparation: Prepare solutions of Pim-1 enzyme, a suitable substrate (e.g., a peptide substrate), ATP, and the test compound (Dibenzofuran 2-oxoacetic acid) in a kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add the test compound at various concentrations. Include a positive control (a known Pim-1 inhibitor) and a negative control (DMSO vehicle).[8]
-
Kinase Reaction: Add the Pim-1 enzyme and the substrate/ATP mixture to the wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[8]
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[8]
-
Luminescence Generation: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly synthesized ADP back to ATP, which then drives the luminescent reaction. Incubate for 30 minutes.[8]
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualizing the Workflow: Pim-1 Kinase Inhibition Assay
Caption: Workflow for a Pim-1 kinase inhibition assay.
Factors Affecting Bioassay Reproducibility:
-
Reagent Quality: The purity and activity of the Pim-1 enzyme, the quality of the ATP, and the purity of the substrate are critical. Variations in these reagents can significantly impact the assay results.
-
Cell-based vs. Biochemical Assays: The described protocol is a biochemical assay. Cell-based assays, while more physiologically relevant, introduce additional sources of variability such as cell line stability, passage number, and cell health.
-
Assay Conditions: Incubation times, temperature, and reagent concentrations must be strictly controlled.
-
Instrumentation: The performance and calibration of the liquid handling robotics and the plate reader can influence the precision of the results.
Alternative Bioassay: Anti-inflammatory Assay
As dibenzofuran derivatives have also been reported to possess anti-inflammatory properties, an alternative or complementary bioassay could be an in vitro anti-inflammatory assay.[2][3] A common method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Comparison of Bioassays
| Feature | Pim-1 Kinase Inhibition Assay | Anti-inflammatory (NO Inhibition) Assay |
| Assay Type | Biochemical (enzymatic) | Cell-based |
| Endpoint | Inhibition of kinase activity (IC₅₀) | Inhibition of NO production (IC₅₀) |
| Throughput | High | Moderate to High |
| Complexity | Relatively straightforward | More complex due to cell culture requirements |
| Reproducibility | Generally higher | Can be more variable due to cellular factors |
| Biological Relevance | Target-specific (Pim-1) | Phenotypic (inflammation) |
Conclusion
The successful and reproducible investigation of novel bioactive compounds like Dibenzofuran 2-oxoacetic acid is contingent upon a meticulous and well-documented approach to both its chemical synthesis and biological evaluation. The two-step synthesis outlined in this guide provides a reliable method for obtaining the target compound. For biological characterization, the Pim-1 kinase inhibition assay offers a specific and reproducible method to assess its potential as an anticancer agent. By understanding and controlling the critical parameters in both the synthetic and bioassay workflows, researchers can ensure the generation of high-quality, reliable data, thereby accelerating the drug discovery process.
References
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases | Scilit [scilit.com]
- 8. promega.com [promega.com]
A Comparative Guide to the Synthetic Strategies for the Dibenzofuran Core
The dibenzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and organic electronic materials. Its rigid, planar structure and unique electronic properties make it a sought-after target for organic synthesis. This guide provides a comparative overview of the principal synthetic methodologies for constructing the dibenzofuran core, offering insights into their mechanisms, experimental protocols, and relative merits for researchers, scientists, and drug development professionals.
Classical Approaches: The Enduring Legacy of Pschorr and Ullmann
The earliest forays into dibenzofuran synthesis relied on robust, named reactions that remain relevant for specific applications.
The Pschorr Cyclization: A Radical Approach to Dibenzofuran Synthesis
The Pschorr cyclization is a classic method for the synthesis of polycyclic aromatic compounds, including dibenzofurans, through an intramolecular radical cyclization of a diazonium salt.[1][2]
Mechanism of Action: The reaction is initiated by the diazotization of an ortho-amino-diaryl ether. The resulting diazonium salt is then decomposed, typically using a copper catalyst, to generate an aryl radical. This radical undergoes intramolecular cyclization onto the adjacent aromatic ring to form the dibenzofuran core.[3][4]
Experimental Protocol: Synthesis of Dibenzofuran via Pschorr Cyclization
The following protocol is a representative example of the Pschorr cyclization for the synthesis of a dibenzofuran derivative.
-
Step 1: Diazotization: To a solution of 2-amino-diaryl ether (1.0 eq) in a mixture of acetic acid and concentrated sulfuric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.
-
Step 2: Cyclization: The cold diazonium salt solution is then added portion-wise to a vigorously stirred, boiling aqueous solution of copper(II) sulfate (0.2 eq).
-
Step 3: Work-up and Purification: After the addition is complete, the mixture is heated at reflux for an additional 30 minutes. Upon cooling, the crude product is extracted with an organic solvent (e.g., toluene), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired dibenzofuran.
Advantages and Disadvantages:
-
Advantages: The Pschorr cyclization is a well-established method that utilizes readily available starting materials.
-
Disadvantages: The reaction often requires harsh conditions and can suffer from low to moderate yields. The use of stoichiometric copper salts can also be a drawback.
The Ullmann Condensation: A Copper-Catalyzed Intramolecular C-O Bond Formation
The Ullmann condensation is a versatile copper-catalyzed reaction for the formation of C-O bonds, which can be applied intramolecularly to synthesize dibenzofurans from 2-halo-2'-hydroxydiaryl ethers.[5][6][7]
Mechanism of Action: The reaction is believed to proceed through the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate furnishes the dibenzofuran product and regenerates the copper(I) catalyst.[6]
Experimental Protocol: Intramolecular Ullmann Condensation for Dibenzofuran Synthesis
The following is a general procedure for the intramolecular Ullmann condensation.
-
Step 1: Reaction Setup: A mixture of the 2-halo-2'-hydroxydiaryl ether (1.0 eq), a copper catalyst such as copper(I) iodide (0.1 eq), a ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a base (e.g., cesium carbonate, 2.0 eq) in a high-boiling polar solvent (e.g., DMF or NMP) is prepared in a sealed tube.
-
Step 2: Reaction: The reaction mixture is heated to a high temperature (typically 150-210 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Step 3: Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Advantages and Disadvantages:
-
Advantages: The Ullmann condensation is a powerful tool for the formation of the dibenzofuran core, particularly for substrates that are not amenable to other methods.
-
Disadvantages: The reaction often requires high temperatures, stoichiometric amounts of copper, and polar, high-boiling solvents, which can limit its functional group tolerance and scalability.
Modern Methods: The Rise of Palladium Catalysis and C-H Activation
The advent of transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of dibenzofurans, offering milder reaction conditions, higher yields, and broader substrate scope.
Palladium-Catalyzed Intramolecular Cyclization of o-Iododiaryl Ethers
A highly efficient method for the synthesis of dibenzofurans involves the palladium-catalyzed intramolecular C-H activation of o-iododiaryl ethers.[8]
Mechanism of Action: The catalytic cycle is thought to involve the oxidative addition of the aryl iodide to a Pd(0) species, followed by an intramolecular C-H activation step to form a palladacycle. Reductive elimination from this intermediate yields the dibenzofuran product and regenerates the Pd(0) catalyst.
Experimental Protocol: Synthesis of Dibenzofuran from o-Iododiaryl Ether
The following protocol is based on the work of Panda, Mattan, and Nayak.[8][9]
-
Step 1: Reaction Setup: In a sealed tube, o-iododiaryl ether (1.0 eq), Pd/C (10 wt%, 0.3 mol%), and sodium acetate (2.0 eq) are combined in dimethylacetamide (DMA).
-
Step 2: Reaction: The mixture is heated at 140 °C for the specified time (typically 12-24 hours).
-
Step 3: Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst, and the filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Advantages and Disadvantages:
-
Advantages: This method is highly efficient, utilizes a reusable heterogeneous catalyst, and is ligand-free. It also tolerates a wide range of functional groups.
-
Disadvantages: The synthesis of the o-iododiaryl ether starting material is an additional step.
Phenol-Directed C-H Activation/C-O Cyclization
A more direct approach involves the palladium-catalyzed phenol-directed C-H activation/C-O cyclization, which constructs the dibenzofuran core from readily available 2-arylphenols.[10][11][12]
Mechanism of Action: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The phenol directs the C-H activation of the adjacent aryl ring, forming a palladacycle. Subsequent C-O reductive elimination closes the furan ring and regenerates the active catalyst.[12]
Experimental Protocol: Phenol-Directed Synthesis of Dibenzofuran
This protocol is adapted from the work of Xiao et al.[10][12]
-
Step 1: Reaction Setup: A mixture of the 2-arylphenol (1.0 eq), Pd(OAc)2 (5 mol%), a ligand such as a phosphine or N-heterocyclic carbene precursor (10 mol%), and a base (e.g., K2CO3, 2.0 eq) in a suitable solvent (e.g., toluene or dioxane) is placed in a reaction vessel.
-
Step 2: Reaction: The reaction is carried out under an atmosphere of air or oxygen at an elevated temperature (e.g., 100-120 °C) for several hours.
-
Step 3: Work-up and Purification: After completion, the reaction is cooled, filtered, and the solvent is removed. The residue is then purified by column chromatography.
Advantages and Disadvantages:
-
Advantages: This method is highly atom-economical as it avoids the need for pre-functionalized starting materials. It uses air as a green oxidant.
-
Disadvantages: The reaction may require careful optimization of the catalyst, ligand, and reaction conditions for a given substrate.
Emerging Strategies: Photocatalysis and Metal-Free Approaches
Recent innovations in synthetic methodology have led to the development of even more sustainable and efficient routes to dibenzofurans.
Photocatalytic Synthesis of Dibenzofurans
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the formation of dibenzofurans under mild and environmentally friendly conditions.[1]
Mechanism of Action: The reaction is typically initiated by the photoexcitation of a photocatalyst, which then engages in an electron transfer process with the starting material to generate a radical intermediate. This radical then undergoes intramolecular cyclization to form the dibenzofuran core.
Experimental Protocol: Photocatalytic Synthesis of a Dibenzofuran Derivative
The following is a representative procedure for a photocatalytic dibenzofuran synthesis.[1]
-
Step 1: Reaction Setup: A solution of the starting material (e.g., a 2-halo-2'-aminodiaryl ether) and a photocatalyst (e.g., an iridium or ruthenium complex) in a suitable solvent is placed in a reaction vessel and degassed.
-
Step 2: Irradiation: The reaction mixture is then irradiated with visible light (e.g., from a blue LED lamp) at room temperature for several hours.
-
Step 3: Work-up and Purification: Upon completion, the solvent is removed, and the crude product is purified by chromatography.
Advantages and Disadvantages:
-
Advantages: This method operates under very mild conditions (room temperature and visible light), often without the need for strong bases or oxidants.
-
Disadvantages: The development of a suitable photocatalytic system for a specific transformation can be challenging, and the quantum yields can sometimes be low.
Metal-Free Synthesis from Fluorinated Biphenyls
In a quest for more sustainable synthetic methods, metal-free approaches have been developed. One notable example is the synthesis of dibenzofurans from fluorinated biphenyls using alumina as a catalyst.
Mechanism of Action: The reaction is believed to occur on the surface of activated γ-alumina, which acts as an oxygen source. The C-F bond is activated, leading to a cyclization cascade that forms the dibenzofuran ring.
Experimental Protocol: Alumina-Mediated Synthesis of Dibenzofuran
This protocol is based on the work of Akhmetov and coworkers.
-
Step 1: Reaction Setup: The fluorinated biphenyl is mixed with activated γ-alumina in a reaction vessel.
-
Step 2: Reaction: The mixture is heated at a high temperature in a solvent-free environment.
-
Step 3: Work-up and Purification: After the reaction is complete, the product is extracted from the alumina with a suitable solvent, and the solvent is evaporated to yield the dibenzofuran.
Advantages and Disadvantages:
-
Advantages: This is a metal-free and solvent-free method, making it environmentally friendly.
-
Disadvantages: The reaction requires high temperatures and may have a limited substrate scope.
Comparative Analysis of Synthetic Methods
To facilitate the selection of the most appropriate synthetic strategy, the following table summarizes the key features of the discussed methods.
| Method | Catalyst | Key Reagents | Temperature | Typical Yields | Key Advantages | Key Disadvantages |
| Pschorr Cyclization | Copper | NaNO2, H+ | High | Low to Moderate | Readily available starting materials | Harsh conditions, low yields |
| Ullmann Condensation | Copper | Base | Very High | Moderate to Good | Good for specific substrates | High temperatures, stoichiometric copper |
| Pd-catalyzed C-H Activation of o-Iododiaryl Ethers | Pd/C | Base | High | Good to Excellent | Reusable catalyst, ligand-free | Requires pre-functionalized substrate |
| Phenol-Directed C-H Activation | Palladium | Oxidant (Air) | High | Good to Excellent | Atom-economical, green oxidant | Requires optimization of catalyst system |
| Photocatalytic Synthesis | Ru or Ir complex | - | Room Temp | Moderate to Good | Mild conditions, environmentally friendly | Photocatalyst can be expensive |
| Metal-Free (Alumina) | Alumina | - | Very High | Good | Metal-free, solvent-free | High temperatures, limited scope |
Visualizing the Synthetic Pathways
To further elucidate the transformations involved, the following diagrams illustrate the general workflows and mechanisms of the key synthetic methods.
Caption: Workflow for the Pschorr Cyclization.
Caption: Simplified catalytic cycle for the Ullmann Condensation.
Caption: Key steps in Phenol-Directed C-H Activation.
Conclusion
The synthesis of the dibenzofuran core has evolved significantly from classical, often harsh, methods to modern, highly efficient catalytic strategies. While the Pschorr and Ullmann reactions still hold a place in the synthetic chemist's toolbox, palladium-catalyzed C-H activation and related cross-coupling reactions have become the methods of choice for many applications due to their high efficiency, mild conditions, and broad functional group tolerance. The emergence of photocatalysis and metal-free approaches further expands the possibilities for the sustainable and environmentally friendly synthesis of these important heterocyclic compounds. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
References
-
Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(13), 6590–6597. [Link]
-
Akhmetov, V., Feofanov, M., & Amsharov, K. (2020). Alumina-promoted oxodefluorination. ResearchGate. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Xiao, B., Gong, T. J., Liu, Z. J., Liu, J. H., Luo, D. F., Xu, J., & Liu, L. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. Journal of the American Chemical Society, 133(24), 9250–9253. [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Pschorr Reaction. Organic Chemistry Portal. [Link]
-
Moustafa, G. O., et al. (2020). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 11(1), 7736-7754. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia contributors. (2023). Pschorr cyclization. Wikipedia. [Link]
-
Semantic Scholar. (n.d.). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. [Link]
-
PubMed. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. [Link]
-
Romero, N. A., & Nicewicz, D. A. (2016). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. Accounts of chemical research, 49(9), 1813–1825. [Link]
-
PubMed. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). (A) Synthesis of dibenzofuran and suggested mechanism of the reaction... [Link]
-
National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
University of Southampton Institutional Repository. (2023). Access to Electron‐Rich Dibenzofurans through NBu4OAc‐Mediated Palladium Catalysis. [Link]
-
Pschorr Synthesis. (n.d.). [Link]
-
CONICET Digital. (2018). Photoinduced Synthesis of Dibenzofurans: Intramolecular and Intermolecular Comparative Methodologies. [Link]
-
PubMed. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. [Link]
-
Organic Chemistry Portal. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. [Link]
-
RSC Publishing. (2024). Recent advances in the synthesis of dibenzofurans. [Link]
-
SciSpace. (2020). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. [Link]
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 3. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Dibenzofuran synthesis [organic-chemistry.org]
- 8. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers [organic-chemistry.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Dibenzofuran and Benzofuran Derivatives
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. Among the myriad of heterocyclic scaffolds showing significant therapeutic promise, dibenzofuran and its simpler benzofuran analogs have garnered considerable attention.[1][2][3] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8] This guide provides a comparative analysis of the in vitro and in vivo efficacy of dibenzofuran and benzofuran derivatives, with a focus on the underlying experimental methodologies and the critical interpretation of data. While specific data for Dibenzofuran 2-oxoacetic acid is not extensively available in the public domain, this guide will utilize data from closely related analogs to illustrate the crucial transition from benchtop assays to preclinical animal models.
The Promise of the Furan Ring: A Fused Aromatic System with Therapeutic Potential
The dibenzofuran and benzofuran cores are privileged structures in medicinal chemistry due to their rigid, planar geometry and their ability to engage in various interactions with biological targets.[1][4] The addition of functional groups, such as an oxoacetic acid moiety, can significantly modulate their pharmacokinetic and pharmacodynamic properties. The core objective of preclinical evaluation is to ascertain whether the potent effects observed in a controlled in vitro environment can be replicated in a complex living system.
Part 1: The Proving Ground - In Vitro Efficacy Assessment
In vitro studies represent the foundational step in evaluating the therapeutic potential of a new chemical entity. These assays are designed to be rapid, high-throughput, and cost-effective, allowing for the screening of large compound libraries and the elucidation of mechanisms of action in a controlled cellular or acellular environment.
Gauging Cellular Response: Cytotoxicity and Antiproliferative Assays
A primary application of in vitro assays for potential anticancer agents is the determination of their ability to inhibit cancer cell growth or induce cell death.
Key Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., a benzofuran derivative) for a specified duration (typically 24-72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.
Data Interpretation: The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Representative In Vitro Anticancer Activity of Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Benzofuran derivative S6 | HeLa (Cervical Cancer) | Cell Proliferation | Not specified | [10] |
| Benzofuran derivative S6 | HepG2 (Liver Cancer) | Cell Proliferation | Not specified | [10] |
| Benzofuran derivative S6 | SW620 (Colon Cancer) | Cell Proliferation | Not specified | [10] |
| Benzofuran-5-ol derivative | Fungal species | Antifungal Assay | 1.6-12.5 µg/mL (MIC) | |
| 1-(thiazol-2-yl)pyrazoline derivative | E. coli (Gram-negative) | Antibacterial Assay | 25 mm (inhibition zone) | |
| 1-(thiazol-2-yl)pyrazoline derivative | S. aureus (Gram-positive) | Antibacterial Assay | 20 mm (inhibition zone) |
Note: This table is a compilation of representative data from various sources to illustrate the type of information generated from in vitro studies.
Targeting Microbes: Antimicrobial Susceptibility Testing
For compounds with potential antimicrobial activity, in vitro assays are crucial for determining their spectrum of activity and potency.
Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11]
Methodology:
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculation: Each well is inoculated with a standardized suspension of the target bacterium.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagram 1: Workflow for Determining Minimum Inhibitory Concentration (MIC)
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Part 2: The Reality Check - In Vivo Efficacy Evaluation
While in vitro assays provide valuable initial data, they do not replicate the complex physiological environment of a living organism. In vivo studies in animal models are therefore essential to assess the true therapeutic potential of a compound, taking into account factors such as absorption, distribution, metabolism, excretion, and toxicity (ADMET).
Battling Tumors in a Living System: Xenograft and Syngeneic Models
To evaluate the anticancer efficacy of a compound in vivo, tumor models in rodents are commonly employed.
Key Experimental Protocol: Human Tumor Xenograft Model
In this model, human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice) to form tumors.[12]
Methodology:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the test compound (e.g., a dibenzofuran derivative) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). A control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be subjected to further analysis (e.g., histopathology, biomarker analysis).
Data Interpretation: The primary endpoint is typically tumor growth inhibition. The results are often presented as the percentage of tumor growth inhibition compared to the control group.
Table 2: Representative In Vivo Anticancer Efficacy of a Benzofuran Derivative
| Compound | Animal Model | Tumor Type | Administration Route | Outcome | Reference |
| Benzofuran derivative S6 | Nude Mice | Liver Cancer (QGY-7401) Xenograft | Not specified | Suppression of tumor growth | [10] |
| Piperazine/benzofuran hybrid 5d | Endotoxemic Mice | Inflammation Model | Not specified | Reduced expression of IL-1β, TNF-α, and IL-6 | [13] |
Note: This table provides an example of the type of data generated from in vivo studies.
Combating Infections in a Host: Murine Infection Models
To assess the in vivo efficacy of antimicrobial compounds, infection models that mimic human diseases are utilized.[14]
Key Experimental Protocol: Murine Systemic Infection Model
Methodology:
-
Infection: Mice are infected with a lethal or sublethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus).
-
Treatment: At a specified time post-infection, the mice are treated with the test compound.
-
Monitoring: The mice are monitored for survival over a period of several days.
-
Bacterial Load Determination: In some studies, groups of mice are euthanized at different time points to determine the bacterial load in various organs (e.g., blood, spleen, liver).
Diagram 2: Conceptual Framework of In Vivo Efficacy Testing
Caption: The progression from a promising in vitro hit to a potential clinical candidate requires rigorous in vivo evaluation of its pharmacokinetic, efficacy, and safety profiles.
Part 3: Bridging the Divide - Correlating In Vitro and In Vivo Data
A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy. A compound that is highly active in a cell-based assay may fail in an animal model for a variety of reasons:
-
Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly excreted, preventing it from reaching the target site at a therapeutic concentration. Studies on the metabolic fate of benzofuran derivatives in rat urine and human liver preparations have shown that metabolism can significantly alter the parent compound.[15]
-
Toxicity: The compound may exhibit unforeseen toxicity in the whole animal, limiting the achievable therapeutic dose.
-
Lack of Target Engagement: In the complex in vivo environment, the compound may not effectively engage its intended target due to protein binding or other physiological factors.
Conversely, a compound with modest in vitro activity may show surprising efficacy in vivo if it has favorable pharmacokinetic properties or is converted to a more active metabolite.
Conclusion: An Integrated Approach to Drug Discovery
The development of novel therapeutics based on the dibenzofuran and benzofuran scaffolds requires a carefully integrated approach that leverages the strengths of both in vitro and in vivo models. While in vitro assays are indispensable for initial screening and mechanistic studies, in vivo studies provide the essential validation of therapeutic potential in a complex biological system. The ultimate success of a drug candidate hinges on its ability to demonstrate a favorable balance of efficacy and safety in preclinical animal models, paving the way for its eventual evaluation in human clinical trials. The continuous refinement of both in vitro and in vivo methodologies will be crucial in improving the translatability of preclinical findings and accelerating the delivery of new medicines to patients.
References
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PubMed Central. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed Central. [Link]
-
A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Research Square. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PubMed Central. [Link]
-
Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). (2015). PubMed. [Link]
-
Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
-
In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. (2015). PubMed. [Link]
-
Medicinal active applications of Dibenzofuran derivatives. (2024). ResearchGate. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]
-
Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020). PubMed Central. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). PubMed Central. [Link]
-
Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. (2025). PubMed. [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI. [Link]
-
Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. (n.d.). PubMed Central. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
Synthesis of new benzofuran derivatives and evaluation of their antimicrobial activities. (2025). ResearchGate. [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. [Link]
-
Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. (n.d.). SciSpace. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). MDPI. [Link]
-
EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. [Link]
-
Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. (2025). Frontiers in Microbiology. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PubMed Central. [Link]
-
Benzofurans and Benzodifurans. (n.d.). ResearchGate. [Link]
-
Animal models. (n.d.). BIO-PROTOCOL. [Link]
-
Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. (2022). MDPI. [Link]
-
In vitro and in vivo protocols of antimicrobial bioassay of medicinal herbal extracts: A review. (2016). ResearchGate. [Link]
-
(PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. (2025). ResearchGate. [Link]
-
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (n.d.). PubMed. [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]
-
(PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2025). ResearchGate. [Link]
-
(PDF) Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. (2025). ResearchGate. [Link]
-
Patient-derived Models of Human Breast Cancer: Protocols for In vitro and In vivo Applications in Tumor Biology and Translational Medicine. (2014). PubMed Central. [Link]
-
Ex Vivo Models to Study the Interaction of Immune Cells and Cancer Cells under Therapy. (2024). protocols.io. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Evaluation of the Anti‐Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. (n.d.). Semantic Scholar. [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. ijpbs.com [ijpbs.com]
- 7. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens [frontiersin.org]
- 15. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dibenzofuran 2-Oxoacetic Acid
Abstract: This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Dibenzofuran 2-Oxoacetic Acid. Designed for researchers and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring a culture of safety and environmental responsibility. By integrating field-proven insights with authoritative standards, this guide serves as an essential resource for laboratory personnel handling this and structurally similar compounds.
Section 1: Core Principles of Chemical Waste Management
The disposal of any chemical waste, particularly complex organic molecules like Dibenzofuran 2-Oxoacetic Acid, is governed by a hierarchy of controls and regulations designed to protect both laboratory personnel and the environment. The foundational principle is that all chemical waste must be treated as hazardous unless explicitly determined otherwise by a qualified safety professional. Disposal of this compound via the sanitary sewer or in regular trash is strictly prohibited and violates environmental regulations[1][2].
The structural nature of Dibenzofuran 2-Oxoacetic Acid—a dibenzofuran core, which is a class of polycyclic aromatic compounds, combined with a reactive oxoacetic acid moiety—dictates its handling and disposal pathway. The dibenzofuran structure presents potential environmental toxicity, as many polycyclic aromatic hydrocarbons are persistent organic pollutants[3][4]. The carboxylic acid group classifies it as a corrosive material, necessitating specific pre-treatment steps to mitigate this hazard before final disposal.
Section 2: Hazard Assessment and Personal Protective Equipment (PPE)
A thorough understanding of the potential hazards is the cornerstone of safe handling. While specific toxicological data for Dibenzofuran 2-Oxoacetic Acid is not widely available, a conservative approach based on its constituent parts is required.
Primary Hazards:
-
Skin and Eye Irritation: The carboxylic acid function can cause skin and serious eye irritation[5][6].
-
Respiratory Tract Irritation: Inhalation of the powdered solid may cause respiratory irritation[3][7].
-
Environmental Hazard: Dibenzofuran-based compounds can be toxic to aquatic life with long-lasting effects[8]. Unprofessional handling or disposal can lead to environmental harm[7].
-
Unknown Toxicological Properties: The toxicological properties of many novel research chemicals have not been fully investigated[3][7]. Therefore, they should be handled as if they are highly toxic.
Mandatory Personal Protective Equipment (PPE): Before beginning any work that will generate Dibenzofuran 2-Oxoacetic Acid waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing[5].
-
Hand Protection: Nitrile gloves are required. Check for any signs of degradation and change them frequently.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Respiratory Protection: All handling of the solid material or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[9].
Section 3: Waste Characterization and Segregation Protocol
Proper segregation is critical to prevent dangerous chemical reactions within a waste container. Dibenzofuran 2-Oxoacetic Acid waste must be collected in a dedicated container, separate from other waste streams.
Table 1: Waste Profile for Dibenzofuran 2-Oxoacetic Acid
| Property | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Based on the dibenzofuran core (environmental persistence) and carboxylic acid group (corrosivity)[10]. |
| Physical State | Solid (powder) or dissolved in a solvent. | Dictates the type of waste container needed. |
| Recommended Container | For solids: A wide-mouth, sealable plastic or glass container. For liquids: A tightly-sealing, compatible plastic (HDPE) or glass bottle. Plastic is often preferred for waste storage[11]. Never use metal containers for acidic waste[12]. | Prevents corrosion and ensures secure containment. The original manufacturer's container, if empty and in good condition, can be an appropriate choice[12]. |
| Container Labeling | "HAZARDOUS WASTE," "Dibenzofuran 2-Oxoacetic Acid," list of all components (including solvents) with percentages, relevant hazard pictograms (e.g., Corrosive, Environmental Hazard), and the date of accumulation. | Ensures compliance and provides critical information for waste handlers. Acronyms and formulas are not acceptable as the sole identifiers[12]. |
| Incompatible Materials | Strong bases (unless used for controlled neutralization), strong oxidizing agents, and reactive metals. | Prevents violent exothermic reactions, gas evolution, or fire. |
| Prohibited Disposal | DO NOT dispose down the drain. DO NOT dispose in solid trash bins. DO NOT allow to evaporate in the fume hood. | Prevents environmental contamination, damage to plumbing infrastructure, and release of hazardous vapors[1][13]. |
Section 4: In-Lab Pre-Treatment: Neutralization of Acidic Waste
For liquid waste streams containing Dibenzofuran 2-Oxoacetic Acid (e.g., from aqueous workups), neutralizing the carboxylic acid functionality is a critical safety step. This process reduces the corrosivity of the waste, making it safer to store and handle. This procedure must be performed in a chemical fume hood with continuous stirring.
Experimental Protocol: Waste Neutralization
-
Preparation:
-
Place the container of acidic liquid waste in a larger secondary container (e.g., an ice bath) to dissipate heat generated during neutralization[14].
-
Prepare a saturated solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH). Sodium bicarbonate is preferred as it is a weaker base and reacts less violently.
-
-
Neutralization:
-
While stirring the waste solution vigorously, slowly add the basic solution dropwise using a pipette or addition funnel.
-
Be aware of potential gas evolution (CO₂) if using sodium bicarbonate. Add the base slowly to control the rate of foaming.
-
-
pH Monitoring:
-
Periodically, stop the addition of base and measure the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding the base until the pH is in the neutral range (pH 6.0-8.0)[14].
-
-
Final Containment:
-
Once neutralized, securely cap the waste container.
-
Update the hazardous waste label to indicate that the contents have been neutralized (e.g., "Neutralized Dibenzofuran 2-Oxoacetic Acid Waste").
-
-
Disposal of Contaminated Materials:
-
All materials used in this process (e.g., pH strips, contaminated gloves, disposable pipettes) must be collected as solid hazardous waste.
-
Section 5: Final Disposal Pathway and Workflow
Following collection and any necessary pre-treatment, the waste must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2][15]. Never accumulate more than 55 gallons of hazardous waste in a satellite accumulation area[11].
Diagram 1: Disposal Workflow for Dibenzofuran 2-Oxoacetic Acid
Sources
- 1. ethz.ch [ethz.ch]
- 2. uwlax.edu [uwlax.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. p2infohouse.org [p2infohouse.org]
- 10. epa.gov [epa.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. nems.nih.gov [nems.nih.gov]
- 14. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 15. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
A Researcher's Guide to Personal Protective Equipment for Handling Dibenzofuran 2-Oxoacetic Acid
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. Handling novel chemical compounds requires a meticulous approach, where understanding the potential hazards and implementing robust safety protocols are non-negotiable. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling Dibenzofuran 2-Oxoacetic Acid, ensuring both personal safety and the integrity of your research.
The Hierarchy of Controls: Your First Line of Defense
Before detailing PPE, it is crucial to remember that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.
-
Engineering Controls: Always handle Dibenzofuran 2-Oxoacetic Acid within a certified chemical fume hood to minimize inhalation exposure.[1][2] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1][3]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Minimize the quantity of the chemical used and restrict access to authorized personnel only.
Personal Protective Equipment (PPE): A Detailed Protocol
Given the irritant nature of dibenzofurans and the corrosive potential of the acid functional group, a comprehensive PPE ensemble is required.
Eye and Face Protection: Shielding Against Splashes and Aerosols
Direct contact with the eyes can cause serious irritation.[1]
-
Minimum Requirement: ANSI Z87-certified safety glasses with side shields are mandatory for all laboratory work.[4]
-
Recommended for Dispensing and Transfer: When handling the solid powder (which can become airborne) or preparing solutions, upgrade to splash-proof chemical goggles.
-
High-Risk Operations: For procedures with a high risk of splashing, such as when handling larger quantities, a face shield should be worn in conjunction with chemical goggles.[3][5]
Skin and Body Protection: Preventing Dermal Contact
Dibenzofuran may cause skin irritation, and prolonged contact should always be avoided.[1]
-
Gloves: Nitrile gloves are the standard for general laboratory use, offering good resistance to a variety of chemicals, including solvents, oils, and limited exposure to acids and bases.[4][5] Always double-check the manufacturer's compatibility chart for specific breakthrough times. For handling this specific compound, consider using a double layer of nitrile gloves. Never touch common surfaces (door handles, keyboards) with gloved hands.
-
Lab Coat: A flame-resistant lab coat is essential to protect your skin and personal clothing.[4][6] Ensure it is fully buttoned.
-
Additional Protection: For tasks involving larger quantities, a chemically resistant apron over the lab coat provides an additional barrier.[6] Long pants and closed-toe shoes are mandatory at all times in the laboratory to protect against spills.[4]
Respiratory Protection: Guarding Against Inhalation
The fine powder of Dibenzofuran 2-Oxoacetic Acid presents an inhalation hazard.[1]
-
Primary Control: All work with this compound must be performed in a chemical fume hood to control airborne particles.
-
When Respiratory Protection is Necessary: In the event of a spill outside of the fume hood or if engineering controls are insufficient, a NIOSH-approved respirator is required.[3] A half-face respirator equipped with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended.[7] All personnel requiring respirator use must be part of a written respiratory protection program that includes training and fit-testing, as mandated by OSHA (29 CFR 1910.134).[3]
Summary of Recommended PPE
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (in fume hood) | Safety Goggles | Nitrile Gloves (double-gloved recommended) | Lab Coat | Not required if in fume hood |
| Preparing Solutions (in fume hood) | Safety Goggles & Face Shield | Nitrile Gloves (double-gloved recommended) | Lab Coat, Chemical Apron | Not required if in fume hood |
| Large Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical Resistant Suit/Apron | NIOSH-approved respirator |
Step-by-Step Protocols
Donning PPE (Putting On)
-
Hand Hygiene: Wash and dry hands thoroughly.
-
First Layer of Protection: Put on long pants and closed-toe shoes before entering the lab.
-
Lab Coat: Don a lab coat, ensuring it is fully buttoned.
-
Gloves: Put on the first pair of nitrile gloves.
-
Second Pair of Gloves: Don a second pair of nitrile gloves, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.
-
Eye/Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Respirator: If required, perform a seal check and don the respirator.
Doffing PPE (Taking Off)
The goal is to avoid contaminating yourself.
-
Decontaminate: Wipe down outer gloves if visibly contaminated.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Remove Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Remove Lab Coat: Unbutton the lab coat and roll it down from the shoulders, turning it inside out. Place it in the designated laundry or disposal bin.
-
Remove Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Operational and Disposal Plans
-
Handling: Always use the smallest quantity of the substance necessary for the experiment. Wash hands thoroughly after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[3][8]
-
Disposal: All contaminated PPE (gloves, disposable aprons) and materials must be disposed of as hazardous chemical waste.[9] Follow your institution's specific guidelines for chemical waste disposal. Avoid releasing the chemical into the environment.[1][8]
Safety Workflow Diagram
This diagram outlines the decision-making process for ensuring safety when handling Dibenzofuran 2-Oxoacetic Acid.
Caption: Decision workflow for safe handling of Dibenzofuran 2-Oxoacetic Acid.
References
-
Material Safety Data Sheet - Dibenzofuran. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Dibenzofuran Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Safety data sheet - Dibenzofuran. (2022, March 18). CPAchem. Retrieved from [Link]
-
Dibenzofuran. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
-
Acid Handling SOP. (n.d.). University of Wyoming. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (2005). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Lab Safety Equipment & PPE. (n.d.). ChemTalk. Retrieved from [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]
-
Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Overview. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. earth.utah.edu [earth.utah.edu]
- 3. nj.gov [nj.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. research.arizona.edu [research.arizona.edu]
- 7. DIBENZOFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. cpachem.com [cpachem.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
